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  • Product: 1-Benzyl-1H-pyrazol-4-amine hydrochloride
  • CAS: 1264097-17-7

Core Science & Biosynthesis

Foundational

1-Benzyl-1H-pyrazol-4-amine hydrochloride CAS number 1264097-17-7

Executive Summary 1-Benzyl-1H-pyrazol-4-amine hydrochloride (CAS 1264097-17-7) is a high-value heterocyclic building block employed primarily in the synthesis of kinase inhibitors and anti-inflammatory agents.[1][2] Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-1H-pyrazol-4-amine hydrochloride (CAS 1264097-17-7) is a high-value heterocyclic building block employed primarily in the synthesis of kinase inhibitors and anti-inflammatory agents.[1][2] Structurally, it consists of a pyrazole core substituted at the N1-position with a benzyl group and at the C4-position with a primary amine, stabilized as a monohydrochloride salt.

Its strategic importance lies in the 4-amino functionality , which serves as a critical vector for amide coupling reactions. In medicinal chemistry, this moiety often functions as the "linker" connecting the solvent-exposed regions of a drug molecule to the hinge-binding motif within the ATP-binding pocket of kinases (e.g., RIP1, BTK, CDK2).

Key Physicochemical Profile
PropertySpecification
Molecular Formula C₁₀H₁₁N₃[1] · HCl
Molecular Weight 209.67 g/mol (Salt) / 173.21 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL)
Melting Point 185–190 °C (Decomposes)
Hygroscopicity Moderate (Store under desiccant)

Synthetic Architecture & Production

The synthesis of 1-benzyl-1H-pyrazol-4-amine hydrochloride is most robustly achieved through a convergent route involving the N-alkylation of a nitro-pyrazole precursor followed by reduction.[1] This pathway avoids the regioselectivity issues often encountered in de novo cyclization strategies.

Core Synthetic Route (Recommended)

This protocol prioritizes yield and purity, utilizing 4-nitro-1H-pyrazole as the starting material.[1] The symmetry of the 4-nitro precursor eliminates regioisomeric byproducts during the alkylation step.

Step 1: N-Alkylation[1]
  • Reagents: 4-Nitro-1H-pyrazole, Benzyl bromide, K₂CO₃ (Base).[1]

  • Solvent: DMF or Acetonitrile.

  • Conditions: 60°C, 4–6 hours.

  • Mechanism: SN2 nucleophilic substitution. The pyrazole nitrogen attacks the benzylic carbon.

  • Outcome: 1-Benzyl-4-nitro-1H-pyrazole (Intermediate A).[1]

Step 2: Nitro Reduction
  • Reagents: H₂ (gas), 10% Pd/C (Catalyst).

  • Solvent: Methanol/Ethanol.

  • Conditions: 30–50 psi H₂, RT, 12 hours.

  • Alternative: Iron/NH₄Cl (Bechamp reduction) if avoiding hydrogenation is necessary.

  • Outcome: 1-Benzyl-1H-pyrazol-4-amine (Free Base).[1]

Step 3: Salt Formation[1]
  • Reagents: 4M HCl in Dioxane or ethereal HCl.

  • Procedure: The free base is dissolved in EtOAc/MeOH, and HCl solution is added dropwise at 0°C.

  • Outcome: Precipitation of the target hydrochloride salt.

Visualized Workflow

Synthesis Start 4-Nitro-1H-pyrazole Inter 1-Benzyl-4-nitro-1H-pyrazole Start->Inter N-Alkylation Reagent1 Benzyl Bromide K2CO3 / DMF Reagent1->Inter Amine Free Amine Inter->Amine Reduction Reagent2 H2 / Pd-C or Fe/NH4Cl Reagent2->Amine Final Target HCl Salt (CAS 1264097-17-7) Amine->Final Salification Salt HCl / Dioxane Salt->Final

Caption: Convergent synthesis of 1-Benzyl-1H-pyrazol-4-amine HCl via nitro-reduction pathway.

Medicinal Chemistry Applications

The 1-benzyl-1H-pyrazol-4-amine scaffold is a privileged structure in drug discovery, particularly for targeting enzymes with hydrophobic pockets adjacent to the ATP-binding site.[1]

Kinase Inhibition (RIP1, CDK2, BTK)

The 4-amino group acts as a nucleophile to form amides or ureas, creating a "hinge-binding" mimic.[1]

  • RIP1 Kinase (Necroptosis): Derivatives of this amine have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase.[3][4] The benzyl group occupies the hydrophobic back-pocket, while the pyrazole-amine linkage orients the inhibitor to block ATP binding, preventing necroptosis in pancreatitis models [1].[1]

  • CDK2 (Oncology): In Cyclin-Dependent Kinase 2 inhibitors, the pyrazole ring serves as a bioisostere for phenyl rings, improving solubility and metabolic stability while maintaining pi-stacking interactions within the active site [2].[1]

Pharmacophore Mapping

The compound functions as a Linker-Scaffold . It connects the "Warhead" (electrophilic trap or H-bond acceptor) to the "Tail" (solubility group).[1]

Pharmacophore cluster_drug Drug Molecule Architecture Target Target Protein ATP Binding Pocket Benzyl Benzyl Group (Hydrophobic Tail) Target->Benzyl  Van der Waals Warhead Amide/Urea (Hinge Binder) Target->Warhead  H-Bonding Pyrazole Pyrazole Core (Scaffold) Benzyl->Pyrazole Amine 4-Amino Linker (H-Bond Donor) Pyrazole->Amine Amine->Warhead  Coupling

Caption: Pharmacophore mapping of the 1-benzyl-1H-pyrazol-4-amine scaffold within a kinase pocket.[1]

Handling, Stability & Quality Control

Stability Profile
  • Oxidation: The free amine is susceptible to air oxidation, turning brown over time. The hydrochloride salt is significantly more stable but should still be stored under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The salt is hygroscopic. Exposure to ambient moisture can lead to clumping and hydrolysis issues during precise stoichiometry calculations.

Standard Operating Procedure (QC)

To validate the identity and purity of the compound before use in sensitive biological assays:

  • ¹H NMR (DMSO-d₆): Look for the diagnostic benzyl methylene singlet (~5.3 ppm), the pyrazole protons (two singlets or doublets around 7.5–8.0 ppm), and the broad exchangeable amine/HCl protons.

  • LC-MS: Confirm the parent ion [M+H]⁺ = 174.1 (free base mass).

  • Chloride Content: Perform silver nitrate titration to confirm mono- vs. dihydrochloride stoichiometry (Target ~16.9% Cl for mono-HCl).

Safety Precautions
  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

  • Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (unless intended for reaction).

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Source: PubMed / Chemical Biology & Drug Design URL:[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: MDPI / International Journal of Molecular Sciences URL:[Link][1]

  • Processes for the preparation of pesticide compounds (3-chloro-1H-pyrazol-4-amine synthesis). Source: Google Patents (US10233155B2) URL:[1]

  • PubChem Compound Summary: 1-Benzyl-1H-pyrazol-4-amine. Source:[1][5] National Center for Biotechnology Information URL:[Link][1]

Sources

Exploratory

1-Benzyl-1H-pyrazol-4-amine Hydrochloride: Pharmacophore Scaffold & Synthetic Utility in Drug Discovery

[1][2] Executive Summary 1-Benzyl-1H-pyrazol-4-amine hydrochloride (CAS: 1264097-17-7) is a high-value heterocyclic building block used extensively in fragment-based drug discovery (FBDD).[1][2] While primarily categoriz...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

1-Benzyl-1H-pyrazol-4-amine hydrochloride (CAS: 1264097-17-7) is a high-value heterocyclic building block used extensively in fragment-based drug discovery (FBDD).[1][2] While primarily categorized as a synthetic intermediate, this compound possesses intrinsic pharmacophoric properties that make it a critical scaffold for developing inhibitors of protein kinases (e.g., BTK, JAK, mTOR) and inflammatory mediators (COX-2, IL-6) .[1][2]

This guide analyzes the compound’s biological relevance, detailing its role as a "hydrophobic anchor" in active pharmaceutical ingredients (APIs), and provides validated protocols for its solubilization, derivatization, and biological screening.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the physicochemical constraints of this molecule is a prerequisite for successful biological assay integration.[1][2] The hydrochloride salt form significantly enhances water solubility compared to the free base, facilitating aqueous buffer preparation.[2]

PropertySpecification
Chemical Name 1-Benzyl-1H-pyrazol-4-amine hydrochloride
Synonyms 4-Amino-1-benzylpyrazole HCl; 1-Benzylpyrazol-4-amine dihydrochloride
CAS Number 1264097-17-7 (HCl salt); 28466-62-8 (Free base)
Molecular Formula C₁₀H₁₁N₃[1][2][3][4] · xHCl (typically mono- or dihydrochloride)
Molecular Weight ~209.68 g/mol (Monohydrochloride basis)
Solubility DMSO (>50 mg/mL); Water (>20 mg/mL, pH dependent)
pKa (Calc.) ~3.5 (Pyrazolium N); ~11.5 (Amine conjugate acid)
Appearance Off-white to pale yellow crystalline solid

Biological Activity & Mechanism of Action[1][2][6][9][10]

The "Scaffold Effect" in Medicinal Chemistry

1-Benzyl-1H-pyrazol-4-amine is rarely the final drug; rather, it acts as a privileged structure .[1][2] Its biological utility stems from two distinct structural domains:[2][3]

  • The N1-Benzyl Tail (Hydrophobic Anchor): This moiety is critical for occupying hydrophobic pockets (e.g., the ATP-binding site of kinases or the hydrophobic channel of COX enzymes).[1][2] It provides Van der Waals interactions that stabilize the ligand-protein complex.[1][2]

  • The C4-Amino Group (H-Bond Donor/Acceptor): This is the "warhead" attachment point.[1][2] In kinase inhibitors, this nitrogen often forms hydrogen bonds with the hinge region of the kinase or is derivatized to reach the "gatekeeper" residue.[2]

Key Therapeutic Pathways

Research indicates that derivatives synthesized from this core demonstrate activity in the following pathways:

  • Autophagy Modulation (mTORC1 Inhibition):

    • Mechanism:[2][5][6][7][8][9]

      
      -acylated derivatives (e.g., benzamides) of this amine have been shown to inhibit mTORC1 signaling, leading to the induction of autophagy in pancreatic cancer cells (MIA PaCa-2).[1][2]
      
    • Target: Disruption of the PI3K-AKT-mTOR axis.[1][2]

  • Anti-Inflammatory (COX/LOX Inhibition):

    • Mechanism:[2][5][6][7][8][9] Pyrazole derivatives mimic the structure of Celecoxib.[1][2] The 1-benzyl group modulates selectivity towards COX-2 over COX-1 by fitting into the larger side pocket of the COX-2 enzyme.[1][2]

  • Antimicrobial Activity:

    • Mechanism:[2][5][6][7][8][9] When coupled with pyrimidine rings (forming pyrazolo[1,5-a]pyrimidines), the scaffold exhibits bactericidal activity against MRSA by disrupting bacterial cell wall synthesis.[1][2]

Mechanism Visualization

The following diagram illustrates the transition from the inactive building block to a bioactive kinase inhibitor, highlighting the functional role of each moiety.

PharmacophoreMap cluster_0 Building Block (1-Benzyl-1H-pyrazol-4-amine) cluster_1 Bioactive Drug Candidate (e.g., mTOR/Kinase Inhibitor) BB_Benzyl N1-Benzyl Group (Hydrophobic Anchor) BB_Pyraz Pyrazole Core (Rigid Spacer) BB_Benzyl->BB_Pyraz Drug_Pocket Hydrophobic Pocket Occupancy BB_Benzyl->Drug_Pocket Retained Function BB_Amine C4-Amine (Reactive Handle) BB_Pyraz->BB_Amine Reaction Acylation / Coupling BB_Amine->Reaction + Acyl Chloride or Carboxylic Acid Drug_Hinge Hinge Region Interaction (H-Bond) Reaction->Drug_Hinge Forms Amide Linker Drug_Gate Gatekeeper Residue Selectivity

Figure 1: Pharmacophore mapping showing the transformation of the 1-Benzyl-1H-pyrazol-4-amine scaffold into a bioactive kinase inhibitor.

Experimental Protocols

Preparation of Stock Solutions for Biological Assays

Objective: Prepare a stable 10 mM stock solution for cell-based assays.

  • Weighing: Accurately weigh 2.10 mg of 1-Benzyl-1H-pyrazol-4-amine hydrochloride (MW ≈ 209.68).

  • Solvent Selection: Use sterile DMSO (Dimethyl sulfoxide).[1][2] While the HCl salt is water-soluble, DMSO is preferred for stock stability to prevent hydrolysis or oxidation over long-term storage.[1][2]

  • Dissolution: Add 1.0 mL of DMSO to the vial. Vortex for 30 seconds until the solution is clear.

  • Sterilization: If using in cell culture, pass the solution through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot into light-protective amber vials and store at -20°C. Stable for 6 months.

Synthetic Application: Amide Coupling (General Procedure)

Context: This protocol describes how to derivatize the amine to create a potential bioactive library member.[1][2]

Reagents:

  • 1-Benzyl-1H-pyrazol-4-amine HCl (1.0 equiv)[1][2][4]

  • Carboxylic Acid Partner (e.g., Benzoic acid derivative) (1.1 equiv)[1][2]

  • HATU (1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Anhydrous)[1]

Workflow:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid partner in anhydrous DMF (0.1 M concentration). Add HATU and stir at room temperature for 15 minutes.

  • Addition: Add 1-Benzyl-1H-pyrazol-4-amine HCl followed immediately by DIPEA. The solution should turn yellow/orange.[1][2]

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Look for mass shift: M_acid + M_amine - H₂O).[1][2]

  • Workup: Dilute with Ethyl Acetate, wash with sat.[2] NaHCO₃, water, and brine.[2] Dry over Na₂SO₄.[2][9]

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

Cell Viability Screening (Fragment Toxicity Check)

Objective: To determine if the scaffold itself is cytotoxic before using it in drug design.[1][2]

  • Cell Line: HeLa or HEK293 cells.

  • Seeding: Seed 5,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Treatment: Treat cells with the compound (0.1 µM to 100 µM) for 48 hours.[1][2]

    • Control: 0.1% DMSO vehicle.[2]

  • Readout: Add MTT or CellTiter-Glo reagent.[1][2] Measure absorbance/luminescence.

  • Interpretation:

    • IC₅₀ > 50 µM: Scaffold is non-toxic (Ideal for drug building).[1][2]

    • IC₅₀ < 10 µM: Scaffold has intrinsic toxicity (Investigate mechanism).[1][2]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).[1][2]

  • Handling: Wear nitrile gloves and safety glasses.[2] The hydrochloride salt is hygroscopic; minimize exposure to air.[2]

  • Incompatibility: Strong oxidizing agents.[2] Avoid mixing with acid chlorides without a base (releases HCl gas).[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 59463581, 1-Benzyl-1H-pyrazol-4-amine.[1][2] Retrieved from [Link][1]

  • Zhang, L., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy.[1][2][5] ACS Medicinal Chemistry Letters, 8(2), 163–167.[1][2] Retrieved from [Link][1]

  • Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives: A Review.[2] European Journal of Medicinal Chemistry, 125, 1222-1238.[2] (Review of scaffold utility).

  • Lead Sciences (2023). 1-Benzyl-1H-pyrazol-4-amine hydrochloride Product Data Sheet. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 1-Benzyl-1H-pyrazol-4-amine Hydrochloride

The following technical guide is structured as a specialized monograph for researchers and drug development professionals. It prioritizes experimental logic, mechanistic insight, and actionable data over generic descript...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized monograph for researchers and drug development professionals. It prioritizes experimental logic, mechanistic insight, and actionable data over generic descriptions.

Primary CAS (HCl): 1264097-17-7 | Free Base CAS: 28466-62-8 Molecular Formula: C₁₀H₁₂ClN₃ (HCl Salt) | Molecular Weight: 209.68 g/mol

Executive Technical Summary

1-Benzyl-1H-pyrazol-4-amine hydrochloride is a critical heterocyclic building block in medicinal chemistry, specifically utilized in the design of kinase inhibitors and GPCR ligands. The pyrazole-4-amine scaffold serves as a bioisostere for aromatic amines, offering unique hydrogen-bonding vectors for interaction with the "hinge region" of ATP-binding pockets in enzymes like Janus Kinases (JAK) and Bruton's Tyrosine Kinase (BTK).

The hydrochloride salt form is engineered to overcome the oxidative instability and poor aqueous solubility inherent to the free amine, facilitating stable storage and reproducible stoichiometry in high-throughput synthesis (HTS) campaigns.

Chemical Identity & Physicochemical Profile[1][2][3]

The compound consists of an electron-rich pyrazole ring substituted at the N1-position with a benzyl group and at the C4-position with a primary amine.

PropertySpecificationMechanistic Note
Appearance White to off-white crystalline solidSalt formation disrupts the conjugation-induced color often seen in the oxidized free base (pink/brown).
Solubility Soluble in DMSO, MeOH, Water (>10 mg/mL)Protonation of the exocyclic amine (

) disrupts crystal lattice energy, enhancing aqueous solubility.
Hygroscopicity ModerateThe ionic lattice of the HCl salt attracts atmospheric moisture; storage under desiccant is critical to prevent hydrolysis or stoichiometry drift.
Melting Point >200 °C (Decomposition)High lattice energy typical of hydrochloride salts compared to the lower melting free base.

Synthetic Methodology & Process Logic

The synthesis of 1-benzyl-1H-pyrazol-4-amine hydrochloride is a sequential process designed to minimize regioisomeric byproducts and prevent the oxidation of the electron-rich amino-pyrazole product.

Synthesis Workflow Diagram

The following directed graph illustrates the critical path from raw materials to the stable salt form.

SynthesisPath start 4-Nitro-1H-pyrazole inter1 Intermediate: 1-Benzyl-4-nitropyrazole start->inter1 N-Alkylation reagent1 Benzyl Bromide (K2CO3, DMF) reagent1->inter1 inter2 Free Base: 1-Benzyl-1H-pyrazol-4-amine inter1->inter2 Catalytic Reduction reagent2 H2 (g), Pd/C (MeOH) reagent2->inter2 final Target: 1-Benzyl-1H-pyrazol-4-amine HCl inter2->final Salt Formation reagent3 HCl (4M in Dioxane) reagent3->final

Figure 1: Step-wise synthetic pathway prioritizing regioselectivity and stability.

Detailed Experimental Protocol
Step 1: Regioselective N-Alkylation

Objective: Install the benzyl group at N1 while avoiding N2 alkylation or over-alkylation.

  • Protocol: React 4-nitro-1H-pyrazole (1.0 eq) with benzyl bromide (1.1 eq) and

    
     (2.0 eq) in DMF at 60°C.
    
  • Causality: The 4-nitro group withdraws electron density, making the pyrazole N-H more acidic (

    
    ), allowing mild bases like carbonate to effect deprotonation. Sterics favor N1 alkylation over N2 in the tautomeric equilibrium.
    
Step 2: Catalytic Hydrogenation (Reduction)

Objective: Reduce the nitro group to the amine without reducing the benzyl ring or cleaving the N-benzyl bond.

  • Protocol: Suspend 1-benzyl-4-nitropyrazole in Methanol. Add 10% Pd/C (10 wt% loading). Stir under

    
     balloon (1 atm) for 16 hours at 15-25°C.
    
  • Validation: Monitor via LC-MS. The disappearance of the nitro peak (M+H ~204) and appearance of the amine peak (M+H ~174) confirms conversion.

  • Critical Control: Avoid high pressures (>50 psi) or elevated temperatures, which can lead to debenzylation (cleavage of the benzyl group).

Step 3: Salt Formation & Stabilization

Objective: Trapping the kinetic product as a stable salt.

  • Protocol: Filter the catalyst from Step 2. Cool the filtrate to 0°C. Dropwise add 4M HCl in dioxane (1.1 eq). The product precipitates immediately.

  • Why this matters: Free aminopyrazoles are electron-rich and prone to air oxidation (turning pink/black). The HCl salt protonates the amine, reducing its HOMO energy and rendering it inert to atmospheric oxygen.

Therapeutic Applications & Pharmacophore Utility[4][5]

Kinase Inhibitor Design

In the context of drug discovery, the 4-aminopyrazole moiety acts as a privileged scaffold.

  • Hinge Binding: The exocyclic amine (donor) and the pyrazole N2 (acceptor) often form a bidentate hydrogen bond motif with the backbone residues of the kinase hinge region.

  • Vector Geometry: The benzyl group directs substituents into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper residue), depending on the specific kinase topology.

Reactivity Profile

Researchers utilize this compound primarily as a nucleophile in:

  • Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDCI) to form amide linkers.

  • Buchwald-Hartwig Amination: Cross-coupling with aryl halides to create bi-aryl amine inhibitors.

  • Urea Formation: Reaction with isocyanates to generate urea derivatives common in p38 MAP kinase inhibitors.

Analytical Characterization (Self-Validating Metrics)

To ensure the integrity of the material before use in biological assays, the following analytical signatures must be verified.

Proton NMR ( H NMR)

Solvent: DMSO-d6 (HCl salt)

Chemical Shift (

)
MultiplicityIntegrationAssignment
10.0 - 10.5 Broad Singlet3H

(Ammonium protons)
8.15 Singlet1HPyrazole C3-H or C5-H
7.60 Singlet1HPyrazole C5-H or C3-H
7.20 - 7.40 Multiplet5HBenzyl Aromatic Ring
5.35 Singlet2HBenzyl

Note: In the free base, the amine protons appear as a broad singlet around 3.5-4.5 ppm and the pyrazole protons shift upfield.

Mass Spectrometry (ESI+)
  • Expected Ion:

    
     = 174.1 Da (corresponds to the cation 
    
    
    
    ).[1]
  • Impurity Check: Look for m/z 91 (Benzyl cation) fragmentation or m/z 204 (Unreduced nitro starting material).

Handling & Safety Protocols

Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]

  • Storage: Store at 2-8°C under Argon or Nitrogen. The HCl salt is hygroscopic; exposure to humid air will result in a sticky gum that is difficult to weigh accurately.

  • Re-purification: If the solid turns pink/red, it indicates oxidation of trace free amine. Recrystallization from Ethanol/Ether is recommended to restore purity.

References

  • Synthesis of 1-Benzyl-1H-pyrazol-4-amine. ChemicalBook. Retrieved from

  • Safety Data Sheet: 1-Benzyl-1H-pyrazol-4-amine hydrochloride. Fisher Scientific. Retrieved from

  • Pyrazole Synthesis Strategies. Organic Chemistry Portal. Retrieved from

  • Reduction of Nitro Compounds to Amines. Organic Chemistry Portal. Retrieved from

  • 1-Benzyl-1H-pyrazol-4-amine hydrochloride Product Data. Lead Sciences. Retrieved from

Sources

Exploratory

The Pyrazole Scaffold in Medicinal Chemistry: A Technical Guide

Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile, tautomeric versatility, and bioisosteric capabilities. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile, tautomeric versatility, and bioisosteric capabilities. This guide dissects the pyrazole moiety not merely as a structural connector, but as a functional pharmacophore capable of modulating physicochemical properties (LogP, solubility) and specific target interactions (kinase hinge binding, COX-2 selectivity). We explore the transition from classical non-selective synthesis to state-of-the-art regioselective methodologies and provide validated protocols for both synthesis and biological interrogation.

Part 1: Physicochemical Fundamentals & SAR Logic

The Tautomeric Switch

The pyrazole ring exists in a tautomeric equilibrium that is critical for ligand-target recognition. In unsubstituted pyrazoles, the proton shifts between N1 and N2.

  • Donor/Acceptor Duality: The N-H serves as a hydrogen bond donor (HBD), while the sp2 hybridized nitrogen serves as a hydrogen bond acceptor (HBA).

  • Medicinal Implication: This duality allows pyrazoles to mimic the imidazole ring of histidine or the pyrrole ring, often serving as a bioisostere for phenol or amide groups in kinase inhibitors.

Structure-Activity Relationship (SAR) Architecture

The substitution pattern on the pyrazole ring dictates its biological role.

  • N1 Position: Critical for pharmacokinetic tuning. Bulky groups here (e.g., phenyl in Celecoxib) often dictate selectivity by fitting into hydrophobic side pockets.

  • C3/C5 Positions: These positions control the "shape" of the molecule. In kinase inhibitors, substituents here often access the "gatekeeper" region or solvent-exposed front.

  • C4 Position: Often used for electronic tuning or as a vector to reach additional binding pockets (e.g., ribose pocket in ATP sites).

Visualization: Pyrazole SAR Logic

The following diagram illustrates the functional roles of specific pyrazole positions in drug design.

Pyrazole_SAR cluster_core Pyrazole Core Core Pyrazole Scaffold (1,2-Diazole) N1 N1 Position Solubility & Selectivity (e.g., Sulfonamide in Celecoxib) Core->N1 Pharmacokinetics C3_C5 C3 / C5 Positions Steric Fit & Shape (Gatekeeper Interaction) Core->C3_C5 Steric Control C4 C4 Position Electronic Tuning (Linker to Warheads) Core->C4 Electronic Vector Ex_N1 Example: Ruxolitinib (Cyclopentyl group) N1->Ex_N1 Ex_C3 Example: Crizotinib (Interaction with ALK) C3_C5->Ex_C3

Figure 1: Functional mapping of the pyrazole scaffold. N1 modulates ADME, while C3/C5/C4 drive potency and selectivity.

Part 2: Synthetic Mastery – Overcoming Regioselectivity

The classical synthesis of pyrazoles involves the condensation of hydrazines with 1,3-diketones. While efficient, this method often yields a mixture of regioisomers (1,3- vs 1,5-substituted), necessitating tedious chromatographic separation. Modern medicinal chemistry demands regioselective precision.

The Regioselectivity Challenge

When a substituted hydrazine (


) reacts with an unsymmetrical 1,3-diketone (

), two isomers are possible. The major product is typically dictated by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.
  • Solution 1 (Steric Control): Using bulky substituents to direct attack.

  • Solution 2 (Stepwise Synthesis): Controlled addition sequences, such as the Claisen condensation followed by cyclization (used in Celecoxib manufacturing).

  • Solution 3 (Modern Catalysis): Recent methods utilize alkynes or specific leaving groups (e.g., enaminones) to lock regiochemistry.

Visualization: Synthetic Workflows

This diagram contrasts the classical random approach with the controlled industrial route used for Celecoxib.

Synthesis_Workflow Start Starting Materials (Hydrazine + 1,3-Diketone) Classical Classical Route (One-Pot Condensation) Start->Classical Selective Regioselective Route (Stepwise Assembly) Mixture Regioisomeric Mixture (1,3- vs 1,5-isomer) Classical->Mixture Purification Tedious Purification (Chromatography/Crystallization) Mixture->Purification Step1 Step 1: Claisen Condensation (4-Methylacetophenone + Ethyl Trifluoroacetate) Selective->Step1 Intermed Intermediate: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione Step1->Intermed Step2 Step 2: Cyclocondensation (with 4-Sulfamoylphenylhydrazine) Intermed->Step2 Product Target Product (Celecoxib - Single Isomer) Step2->Product

Figure 2: Comparison of classical non-selective synthesis vs. the stepwise regioselective route used for Celecoxib.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of Celecoxib

This protocol is based on the industrial "Gold Standard" method, ensuring high purity and regiocontrol [1][2].

Objective: Synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).

Reagents:

  • 4'-Methylacetophenone (1.0 eq)

  • Ethyl trifluoroacetate (1.1 eq)

  • Sodium methoxide (NaOME) or Sodium hydride (NaH) (1.2 eq)

  • 4-Sulfamoylphenylhydrazine hydrochloride (1.0 eq)

  • Solvents: Toluene, Ethanol, Aqueous HCl.

Step-by-Step Methodology:

  • Claisen Condensation (Formation of Diketone):

    • Charge a reaction vessel with Toluene and NaH (or NaOMe) under nitrogen atmosphere.

    • Heat to 60°C.

    • Add a mixture of 4'-Methylacetophenone and Ethyl trifluoroacetate dropwise over 30 minutes.

    • Mechanism:[1] The base deprotonates the acetophenone alpha-carbon, which attacks the ester carbonyl of ethyl trifluoroacetate.

    • Stir at 60-70°C for 4 hours.

    • Cool to room temperature and quench with 10% HCl .

    • Separate the organic layer, wash with brine, and evaporate solvent to yield the intermediate 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione . (Yield ~85-90%).[2][3]

  • Cyclocondensation (Pyrazole Ring Formation):

    • Dissolve the isolated diketone intermediate in Ethanol .

    • Add 4-Sulfamoylphenylhydrazine hydrochloride .[4]

    • Heat the mixture to reflux (78°C) for 4-6 hours.

    • Causality: The hydrazine terminal nitrogen (more nucleophilic) attacks the carbonyl adjacent to the trifluoromethyl group (more electrophilic due to EWG effect), directing the regioselectivity to the 1,5-diaryl isomer.

    • Cool to 0-5°C to induce crystallization.

    • Filter the crude solid and wash with cold ethanol.

  • Purification:

    • Recrystallize from a mixture of Isopropanol/Water (70:30) to remove trace regioisomers.

    • Dry under vacuum at 50°C.

    • Validation: Confirm structure via 1H-NMR (characteristic pyrazole singlet ~6.8-7.0 ppm) and melting point (160-162°C).

Protocol B: Radiometric Kinase Inhibition Assay

This assay is the self-validating "Gold Standard" for determining the potency (


) of pyrazole-based kinase inhibitors (e.g., Ruxolitinib analogues) [3][4].

Objective: Quantify the inhibition of JAK2 kinase activity by measuring


P-phosphate transfer to a peptide substrate.

Materials:

  • Recombinant JAK2 kinase domain.

  • Peptide Substrate (e.g., Poly-Glu-Tyr).

  • 
     (Specific activity ~3000 Ci/mmol).
    
  • Test Compounds (Pyrazole derivatives dissolved in DMSO).

Workflow:

  • Preparation:

    • Prepare Assay Buffer : 20 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM DTT, 0.01% Triton X-100.
      
    • Dilute test compounds in DMSO (3-fold serial dilutions).

  • Reaction Assembly:

    • In a 96-well plate, add 5

      
      L of Test Compound  (or DMSO control).
      
    • Add 10

      
      L of Enzyme Mix  (JAK2 diluted in buffer). Incubate 10 min at RT.
      
    • Control: Include "No Enzyme" wells (Background) and "No Inhibitor" wells (Max Activity).

  • Initiation:

    • Add 10

      
      L of Substrate Mix  (ATP + 
      
      
      
      + Peptide).
    • Final ATP concentration should be at

      
       (approx. 10-50 
      
      
      
      M).
  • Incubation & Termination:

    • Incubate at RT for 60 minutes.

    • Stop reaction by adding 25

      
      L of Phosphoric Acid  (3% v/v).
      
  • Data Acquisition:

    • Spot 20

      
      L of reaction onto P81 phosphocellulose filter paper.
      
    • Wash filters 3x with 0.75% phosphoric acid (removes unreacted ATP).

    • Wash 1x with acetone and dry.

    • Measure radioactivity (CPM) using a scintillation counter.

  • Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve to determine

      
      .
      

Part 4: Mechanism of Action – Case Study: Ruxolitinib[5][6][7]

Ruxolitinib (Jakafi) exemplifies the power of the pyrazole scaffold in kinase inhibition. It is a selective JAK1/JAK2 inhibitor used for myelofibrosis.

Binding Mode Analysis

Crystal structure analysis (PDB: 6VGL) reveals the precise role of the pyrazole [5][6]:

  • Hinge Binder: The pyrrolo[2,3-d]pyrimidine core acts as the primary hinge binder (adenine mimetic), forming H-bonds with the kinase backbone (Glu930, Leu932).

  • The Pyrazole Role: The pyrazole ring acts as a critical linker/scaffold that positions the cyclopentyl group into the hydrophobic pocket (the "grotto") near the gatekeeper residue (Met929).

  • Selectivity: The specific orientation of the pyrazole allows the molecule to exploit the subtle differences in the hydrophobic pocket of JAK2 vs JAK3, granting selectivity.

Visualization: JAK-STAT Signaling Pathway

The following diagram maps the intervention point of pyrazole-based JAK inhibitors.

JAK_Pathway Receptor Cytokine Receptor (EPO/TPO) JAK2_Inactive JAK2 (Inactive) Receptor->JAK2_Inactive Ligand Binding JAK2_Active JAK2 (Active) Phosphorylated JAK2_Inactive->JAK2_Active Auto-phosphorylation STAT STAT Proteins (Monomer) JAK2_Active->STAT Phosphorylation Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK2_Active BLOCKS ATP Binding STAT_Dimer STAT Dimer (p-STAT) STAT->STAT_Dimer Dimerization Nucleus Nucleus (Gene Transcription) STAT_Dimer->Nucleus Translocation

Figure 3: Mechanism of Action. Ruxolitinib competitively inhibits JAK2 autophosphorylation, halting the STAT signaling cascade.

Part 5: Quantitative Data Summary

The following table summarizes key pyrazole-based drugs, highlighting the versatility of the scaffold.

DrugTargetIndicationPyrazole RoleKey Interaction
Celecoxib COX-2InflammationScaffold & Selectivity

and Phenyl groups fit COX-2 specific side pocket [1].
Ruxolitinib JAK1/2MyelofibrosisLinker & Hydrophobic FitPositions cyclopentyl group near Met929 gatekeeper [5].
Crizotinib ALK/ROS1NSCLCHinge BinderPyrazole N2 accepts H-bond from hinge region [7].
Encorafenib BRAFMelanomaScaffoldOrients substituents to stabilize the inactive kinase conformation [7].

References

  • Synthesis method of celecoxib . PatSnap (Patent CN102391129A). Available at: [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol . MRC Protein Phosphorylation and Ubiquitylation Unit. Available at: [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP . JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof . PubMed Central (PMC). Available at: [Link]

  • PDB 6VGL: JAK2 JH1 in complex with ruxolitinib . RCSB Protein Data Bank. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors . MDPI Molecules. Available at: [Link]

Sources

Foundational

The 1-Benzyl-1H-pyrazol-4-amine Scaffold: A Technical Guide to its Application as a Kinase Inhibitor Core

Abstract The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile synthetic accessibility.[1][2] This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile synthetic accessibility.[1][2] This guide provides an in-depth technical exploration of the 1-Benzyl-1H-pyrazol-4-amine core, a key scaffold for developing potent and selective kinase inhibitors. We will dissect its synthesis, explore the mechanistic basis of its inhibitory action, delineate critical structure-activity relationships (SAR), and provide field-proven protocols for its biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their kinase-targeted discovery programs.

Introduction: The Power of the Pyrazole in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical nodes in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3] The pyrazole scaffold has proven instrumental in the design of numerous protein kinase inhibitors (PKIs), with eight FDA-approved small molecule drugs featuring this ring system, including Crizotinib and Ruxolitinib.[4]

The 1-Benzyl-1H-pyrazol-4-amine core offers a unique combination of features:

  • Synthetic Tractability: The pyrazole ring can be constructed through various established synthetic routes, and the benzyl and amine functionalities provide convenient handles for diversification to explore chemical space.

  • Strategic Vectoral Projections: The N1-benzyl group allows for probing hydrophobic pockets within the kinase active site, while the C4-amine group can be functionalized to form critical hydrogen bonds or to attach larger moieties that can confer selectivity.

  • Favorable Physicochemical Properties: The pyrazole core contributes to metabolic stability, a crucial attribute for any drug candidate.[1]

This guide will use the 1-Benzyl-1H-pyrazol-4-amine hydrochloride salt as a central case study to illustrate the workflow from chemical synthesis to biological validation.

Synthesis and Characterization of the Core Scaffold

The synthesis of 1-Benzyl-1H-pyrazol-4-amine hydrochloride is a multi-step process that relies on established, robust chemical transformations. The causality behind this chosen route is to first build the stable, substituted pyrazole ring and then unmask the key amine functionality in the final steps.

Synthetic Workflow Overview

The overall synthetic strategy involves the initial formation of a 4-nitro-substituted pyrazole, which serves as a stable precursor. This nitro group is then selectively reduced to the desired 4-amino group, followed by salt formation to improve solubility and handling properties.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Hydrochloride Salt Formation A Benzylhydrazine C 1-Benzyl-4-nitro-1H-pyrazole A->C B Nitromalonaldehyde (or equivalent) B->C D 1-Benzyl-1H-pyrazol-4-amine (Free Base) C->D Catalytic Hydrogenation (e.g., Pd/C, H2) E 1-Benzyl-1H-pyrazol-4-amine Hydrochloride (Target) D->E HCl in Ether/Dioxane G cluster_0 Kinase ATP Binding Site cluster_1 1-Benzyl-1H-pyrazol-4-amine Scaffold hinge Hinge Region (Backbone Amides) hydro_pocket Hydrophobic Pocket I solvent_front Solvent Exposed Region (Gatekeeper Residue) pyrazole Pyrazole Core pyrazole->hinge H-Bond (Anchor) benzyl N1-Benzyl Group benzyl->hydro_pocket Hydrophobic Interaction amine C4-Amine Group amine->solvent_front Selectivity Tuning (H-Bond / Sterics) G A 1. Plate Inhibitor (Serial Dilution) B 2. Add Kinase (e.g., RIP1) A->B C 3. Incubate (Inhibitor Binding) B->C D 4. Add Substrate + ATP (Initiate Reaction) C->D E 5. Incubate (Kinase Reaction) D->E F 6. Add ADP Detection Reagent (Stop Reaction) E->F G 7. Read Plate (e.g., Fluorescence) F->G H 8. Calculate IC50 G->H

Sources

Exploratory

Technical Handling &amp; Utility Guide: 1-Benzyl-1H-pyrazol-4-amine Hydrochloride

Molecular Architecture & Utility Profile 1-Benzyl-1H-pyrazol-4-amine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., JAK, BTK pathways) and agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture & Utility Profile

1-Benzyl-1H-pyrazol-4-amine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., JAK, BTK pathways) and agrochemicals. Unlike its free base counterpart, the hydrochloride salt is engineered for enhanced shelf-stability and solubility in polar organic solvents, mitigating the oxidation susceptibility common to electron-rich amino-pyrazoles.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 1-benzylpyrazol-4-amine;hydrochloride
CAS Number (HCl) 1264097-17-7 (Primary Reference)
CAS Number (Free Base) 28466-62-8
Molecular Formula C₁₀H₁₁N₃[1] · HCl
Molecular Weight 209.68 g/mol
Appearance Off-white to pale yellow/brown hygroscopic solid
Solubility High: DMSO, Methanol, Water; Low: DCM, Hexanes
Structural Alert Aromatic Amine (Genotoxicity alert class), Benzyl group (Benzylic oxidation potential)

Hazard Identification & Risk Assessment (Read-Across Methodology)

Note: As a research intermediate, full toxicological data is often extrapolated. The following assessment utilizes Read-Across methodology based on structural analogs (4-aminopyrazole and benzylamine).

GHS Classification (Derived)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation (Acidic nature of HCl salt).

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[2]

Toxicology Insight (Causality)
  • Mechanism of Irritation: The hydrochloride moiety hydrolyzes in moisture (mucous membranes) to release hydrochloric acid, causing immediate irritation.

  • Sensitization Potential: Pyrazole amines are structural isosteres to anilines. While less toxic than pure aniline, they possess a "structural alert" for skin sensitization. Always handle with double-gloving protocols.

Operational Protocols: Storage & Handling

Stability Logic

The primary degradation pathway for this compound is oxidative coupling of the amino group, leading to azo-dimers (turning the solid dark purple/black), and hygroscopic hydrolysis .

  • Storage Rule: Store at -20°C under Argon/Nitrogen.

  • Desiccation: Must be stored in a secondary container with active desiccant (e.g., Drierite or Silica Gel).

Decision Matrix: Handling Workflow

The following diagram illustrates the critical decision points when handling this material to prevent degradation and exposure.

HandlingMatrix Figure 1: Handling Decision Matrix for 1-Benzyl-1H-pyrazol-4-amine HCl Start Start: Material Retrieval CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Solution Solution (DMSO/MeOH) CheckState->Solution Weighing Weigh in Glovebox or Static-Free Hood Solid->Weighing Hygroscopic Risk SolventCheck Solvent Compatibility Check (Avoid Acetone/Aldehydes) Solution->SolventCheck Imine Formation Risk Reaction Proceed to Reaction Weighing->Reaction SolventCheck->Reaction

Experimental Protocol: In-Situ Free-Basing

Context: Many cross-coupling reactions (Buchwald-Hartwig) fail if the amine is introduced as an HCl salt due to catalyst poisoning or stoichiometric mismatch with the base. Objective: Convert the HCl salt to the reactive free base immediately prior to use.

The "Self-Validating" Workflow
  • Dissolution: Dissolve 1.0 eq of the HCl salt in EtOAc or DCM (Note: Solubility might be low initially).

  • Neutralization: Add 1.1 eq of saturated aqueous NaHCO₃ or 1.0 eq of Triethylamine (TEA).

  • Validation (The Check):

    • Visual: The suspension should clear as the free base dissolves into the organic layer.

    • TLC: Spot the organic layer. The free base will have a higher R_f than the salt (which often streaks at the baseline).

  • Isolation: Wash organic layer with brine, dry over Na₂SO₄, and concentrate only if necessary. Ideally, use the solution directly to prevent oxidation.

FreeBasing Figure 2: In-Situ Free-Basing & Validation Workflow Input HCl Salt Input Biphasic Biphasic Mix (EtOAc + Sat. NaHCO3) Input->Biphasic Dissolve Separation Phase Separation Biphasic->Separation Vortex/Shake Validation TLC/LCMS Validation (Check R_f shift) Separation->Validation Extract Org. Layer Validation->Biphasic Fail (Incomplete) Output Reactive Free Base (Use Immediately) Validation->Output Pass

Emergency Response & Disposal

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs (HCl gas effect), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use ethanol (may increase transdermal absorption of the amine).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses.[3][5]

Spill Cleanup
  • Isolate: Evacuate non-essential personnel.

  • Neutralize: Cover spill with a mixture of sand and soda ash (sodium carbonate) to neutralize acidity.

  • Collect: Sweep up into a hazardous waste container labeled "Toxic Organic Solid."

References

  • PubChem. (n.d.).[1] 1-Benzyl-1H-pyrazol-4-amine hydrochloride.[1][6][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2] Guidance on the Application of the CLP Criteria - Read-Across Assessment. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-Benzyl-1H-pyrazol-4-amine Hydrochloride

This in-depth technical guide provides a detailed exploration of the spectroscopic data for 1-Benzyl-1H-pyrazol-4-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a detailed exploration of the spectroscopic data for 1-Benzyl-1H-pyrazol-4-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical insights into the structural elucidation of this molecule using modern spectroscopic techniques.

The pyrazole scaffold is a fundamental core in numerous pharmacologically active agents, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The specific functionalization with a benzyl group at the N1 position and an amine group at the C4 position, presented here as a hydrochloride salt, imparts distinct physicochemical characteristics that are critical to its biological function and require precise structural confirmation.

This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The narrative emphasizes the rationale behind the expected spectral features, providing a framework for researchers to not only confirm the identity of the compound but also to assess its purity and structural integrity.

Molecular Structure and Expected Spectroscopic Features

The structure of 1-Benzyl-1H-pyrazol-4-amine hydrochloride combines a five-membered aromatic pyrazole ring, a flexible benzyl substituent, and a protonated amine group. Each of these components will give rise to characteristic signals in the various spectroscopic analyses. The hydrochloride form is particularly relevant for pharmaceutical applications, enhancing solubility and stability.

FeatureMoietyExpected Spectroscopic Signature
¹H NMR Benzyl CH₂A singlet around 5.2-5.4 ppm.
Phenyl H (benzyl)Multiplets in the aromatic region, typically 7.2-7.4 ppm.
Pyrazole H (C3 & C5)Two singlets in the aromatic region, with distinct chemical shifts due to the influence of the substituents.
Amine NH₃⁺A broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration. D₂O exchange would confirm this signal.
¹³C NMR Benzyl CH₂A signal around 50-55 ppm.
Phenyl C (benzyl)Multiple signals in the aromatic region (125-140 ppm), including a quaternary carbon.
Pyrazole CThree signals corresponding to C3, C4 (bearing the amino group), and C5. The C4 signal will be shifted due to the amino substituent.
Mass Spectrometry Molecular Ion (M⁺)For the free base (C₁₀H₁₁N₃), the expected molecular ion peak would be at m/z 173.21.[5] High-resolution mass spectrometry would confirm the elemental composition.
FragmentationA prominent fragment at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺) is expected. Fragmentation of the pyrazole ring would also be observed.
IR Spectroscopy N-H Stretch (Ammonium)Broad absorption in the range of 2800-3200 cm⁻¹ due to the N-H stretching vibrations of the ammonium salt.
C-H Stretch (Aromatic)Absorptions above 3000 cm⁻¹.
C-H Stretch (Aliphatic)Absorptions below 3000 cm⁻¹ for the benzyl CH₂.
C=C & C=N StretchCharacteristic absorptions in the 1400-1600 cm⁻¹ region for the pyrazole and phenyl rings.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 1-Benzyl-1H-pyrazol-4-amine hydrochloride, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzyl-1H-pyrazol-4-amine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum, typically with 16-32 scans.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • D₂O Exchange: To confirm the identity of the NH₃⁺ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the ammonium protons should disappear or significantly decrease in intensity.

Interpreting the Spectrum:

The expected ¹H NMR spectrum will display distinct signals for each type of proton. The benzyl group's methylene protons (CH₂) will appear as a sharp singlet, as there are no adjacent protons to cause splitting. The five protons of the phenyl ring will likely appear as a complex multiplet. The two protons on the pyrazole ring at positions C3 and C5 will be visible as singlets, their chemical shifts influenced by the electronic environment. The protons of the ammonium group (NH₃⁺) will present as a broad singlet, a characteristic feature of exchangeable protons in a hydrogen-bonding environment.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: Utilize the same NMR spectrometer as for the ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpreting the Spectrum:

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The benzyl group will contribute a signal for the methylene carbon and several signals for the aromatic carbons of the phenyl ring. The pyrazole ring will exhibit three distinct signals for its three carbon atoms. The chemical shifts of these carbons provide valuable information about the electronic structure of the heterocyclic core.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) H1_Acquisition ¹H NMR Acquisition (400+ MHz Spectrometer) SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (Proton Decoupled) SamplePrep->C13_Acquisition H1_Processing ¹H Data Processing (FT, Phasing, Baseline) H1_Acquisition->H1_Processing D2O_Exchange D₂O Exchange (Confirm NH₃⁺) H1_Processing->D2O_Exchange Interpretation Spectral Interpretation & Structure Confirmation H1_Processing->Interpretation D2O_Exchange->Interpretation C13_Processing ¹³C Data Processing (FT, Phasing, Baseline) C13_Acquisition->C13_Processing C13_Processing->Interpretation

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using electrospray ionization (ESI) for polar molecules like this hydrochloride salt.

  • Ionization: Generate ions in the gas phase. ESI is a soft ionization technique that is likely to produce the protonated molecule of the free base, [M+H]⁺.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

  • High-Resolution MS (HRMS): For unambiguous elemental composition, perform HRMS analysis.

Interpreting the Spectrum:

The mass spectrum is expected to show a base peak corresponding to the protonated free amine, [C₁₀H₁₁N₃ + H]⁺, at m/z 174. A key fragmentation pathway would involve the cleavage of the benzyl group, leading to the highly stable benzyl cation at m/z 91. Other fragments would arise from the cleavage of the pyrazole ring.

G Parent [M+H]⁺ m/z 174 Benzyl_Cation Benzyl Cation [C₇H₇]⁺ m/z 91 Parent->Benzyl_Cation Loss of aminopyrazole Pyrazole_Fragment Pyrazole Ring Fragments Parent->Pyrazole_Fragment Ring Cleavage

Caption: Expected fragmentation pathway in MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Interpreting the Spectrum:

The IR spectrum will be dominated by a broad and strong absorption in the high-frequency region (around 2800-3200 cm⁻¹), which is characteristic of the N-H stretching vibrations of the ammonium salt. The presence of both aromatic and aliphatic C-H stretches will also be evident. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the entire molecule, including the characteristic C=C and C=N vibrations of the aromatic rings.[2]

Conclusion

The spectroscopic characterization of 1-Benzyl-1H-pyrazol-4-amine hydrochloride is a multi-faceted process that relies on the synergistic interpretation of data from NMR, MS, and IR techniques. This guide provides a foundational framework for understanding the expected spectral features of this molecule. By following the outlined protocols and interpretive principles, researchers can confidently verify the structure and purity of their synthesized compound, a critical step in the advancement of drug discovery and development programs. The provided insights, grounded in established spectroscopic principles and data from related pyrazole derivatives, serve as a reliable reference for scientists working with this important class of heterocyclic compounds.

References

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed. Available at: [Link]

  • 1-Benzyl-1H-pyrazol-4-amine | CAS 28466-62-8 | AMERICAN ELEMENTS ®. Available at: [Link]

Sources

Exploratory

Strategic Sourcing and Technical Validation of 1-Benzyl-1H-pyrazol-4-amine Hydrochloride

Executive Summary 1-Benzyl-1H-pyrazol-4-amine hydrochloride (CAS: 1264097-17-7) is a critical heterocyclic building block employed primarily in the synthesis of kinase inhibitors and anti-inflammatory agents. Its 4-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-1H-pyrazol-4-amine hydrochloride (CAS: 1264097-17-7) is a critical heterocyclic building block employed primarily in the synthesis of kinase inhibitors and anti-inflammatory agents. Its 4-aminopyrazole core serves as a bioisostere for aromatic amines, offering unique hydrogen-bonding vectors within ATP-binding pockets.

However, the procurement of this intermediate is fraught with technical risks, specifically the confusion with its structural homolog, (1-benzyl-1H-pyrazol-4-yl)methylamine, and variable salt stoichiometry (mono- vs. dihydrochloride). This guide provides a scientifically grounded framework for sourcing, validating, and utilizing this compound in high-fidelity drug discovery workflows.

Chemical Identity & Critical Specifications

Before engaging suppliers, it is imperative to define the exact chemical entity to prevent the receipt of regioisomers or homologs.

FeatureSpecificationTechnical Note
Chemical Name 1-Benzyl-1H-pyrazol-4-amine hydrochlorideThe amino group is attached directly to the C4 position of the pyrazole ring.
CAS (HCl Salt) 1264097-17-7 Primary Target.[1] Often supplied as a hygroscopic solid.
CAS (Free Base) 28466-62-8 Often an oil or low-melting solid; prone to oxidation (darkening) upon storage.
Molecular Formula C₁₀H₁₁N₃[2] · xHClMW (Free Base): 173.22 g/mol . MW (Mono-HCl): 209.68 g/mol .
Structural Risk Homolog Confusion Do not confuse with: [(1-Benzyl-1H-pyrazol-4-yl)methyl]amine (CAS 1107604-11-4), which has an extra methylene (-CH₂-) spacer.

Synthetic Context & Impurity Profiling

Understanding the synthesis of 1-Benzyl-1H-pyrazol-4-amine allows researchers to predict potential impurities in supplier batches. The dominant industrial route involves the reduction of a nitro-pyrazole precursor.

Industrial Synthesis Route
  • Starting Materials: 4-Nitropyrazole is alkylated with benzyl bromide.

  • Intermediate: 1-Benzyl-4-nitro-1H-pyrazole.[3]

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) yields the amine.

  • Salt Formation: Treatment with HCl/dioxane or HCl/ether precipitates the salt.

Common Impurity Profile
  • Residual Nitro Precursor (1-Benzyl-4-nitro-1H-pyrazole): Incomplete reduction. Appears as a yellow contaminant; deactivates Pd catalysts in subsequent cross-couplings.

  • Benzyl Bromide: Trace alkylating agent; genotoxic impurity (GTI) concern.

  • Regioisomer (1-Benzyl-1H-pyrazol-3-amine): Rare, but possible if the nitration or alkylation steps lacked regiocontrol.

  • Palladium Residues: If Pd/C was used for reduction and poorly filtered.

Strategic Sourcing & Supplier Evaluation

The supply chain for this compound is fragmented. Major catalog houses (e.g., Sigma-Aldrich, Combi-Blocks) often re-source from smaller synthesis labs in China or India.

Supplier Tiering Strategy
  • Tier 1 (Certified CROs/Majors): High reliability, provide full CoA (NMR, HPLC, Elemental Analysis). Recommended for GMP or late-stage GLP.

  • Tier 2 (Boutique Building Block Vendors): Good balance of price/speed. Recommended for Hit-to-Lead.

  • Tier 3 (Aggregators): High risk of "ghost inventory" (listing items they do not physically hold).

Procurement Decision Tree

The following diagram outlines the logical flow for selecting and validating a supplier for this specific pyrazole derivative.

ProcurementLogic Start Sourcing Request: 1-Benzyl-1H-pyrazol-4-amine HCl CheckCAS Verify CAS: 1264097-17-7 (HCl) 28466-62-8 (Free Base) Start->CheckCAS CheckStruct Structure Check: Is Amino group on Ring C4? (Exclude Aminomethyl homolog) CheckCAS->CheckStruct StockCheck Inventory Validation: Request Real-time Stock Confirmation CheckStruct->StockCheck Confirmed Reject Reject Supplier CheckStruct->Reject Homolog Found DataCheck CoA Review: 1H NMR (DMSO-d6) & HPLC Purity >95% StockCheck->DataCheck In Stock StockCheck->Reject Lead Time > 4 Weeks Order Place Order DataCheck->Order Pass DataCheck->Reject Fail / No Data

Figure 1: Strategic decision tree for procuring 1-benzyl-1H-pyrazol-4-amine hydrochloride, emphasizing structural verification and data review.

Quality Control Protocols

Upon receipt, the compound must be validated.[3][4] The HCl salt is often hygroscopic; handle under inert atmosphere if precise stoichiometry is required.

Analytical Validation (Standard Operating Procedure)

Protocol A: ¹H NMR Identity Confirmation

  • Solvent: DMSO-d₆ (CDCl₃ is often poor for HCl salts).

  • Key Signals:

    • Py-H3/H5: Two singlets or close doublets around δ 7.5–8.2 ppm (deshielded by the ring).

    • Benzyl-CH₂: Singlet at ~δ 5.2 ppm.

    • Aromatic Phenyl: Multiplet at δ 7.2–7.4 ppm.

    • Amine (NH₂/NH₃⁺): Broad exchangeable peak (δ 4.0–9.0 ppm depending on salt/water content).

Protocol B: Purity by LC-MS

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV 254 nm and ESI+ (Expected [M+H]⁺ = 174.1 for free base).

  • Pass Criteria: Purity > 95% (AUC). No single impurity > 2%.

Applications in Drug Design[5]

This scaffold is highly versatile in medicinal chemistry.[5][6]

  • Amide Coupling: Reacts with carboxylic acids (using HATU/DIPEA) to form amide-linked kinase inhibitors.

    • Note: The pyrazole nitrogen (N1) is benzylated, so the 4-amino group is the only nucleophile.

  • Reductive Amination: Reacts with aldehydes to form secondary amines.

  • Sandmeyer-Type Reactions: The amino group can be converted to halides (Cl, Br, I) for further cross-coupling (Suzuki/Buchwald).

Reaction Pathway Visualization

The following diagram illustrates the primary synthetic utility of the scaffold.

ReactionPathways Core 1-Benzyl-1H-pyrazol-4-amine (Nucleophile) Amide Amide Product (Kinase Inhibitor Hinge Binder) Core->Amide + R-COOH (HATU, Base) SecAmine Secondary Amine (Solubility Vector) Core->SecAmine + R-CHO (NaBH(OAc)3) Halo 4-Halo-pyrazole (Cross-Coupling Partner) Core->Halo + NaNO2/HX (Sandmeyer)

Figure 2: Synthetic divergence from the 1-benzyl-1H-pyrazol-4-amine core.

Handling and Stability

  • Storage: Store at 2–8°C. The HCl salt is stable but hygroscopic. The free base oxidizes (turns brown) upon air exposure; store under Nitrogen/Argon.

  • Safety: Irritant. Wear standard PPE.

  • Solubility:

    • HCl Salt: Soluble in Water, DMSO, Methanol. Insoluble in DCM, Hexanes.

    • Free Base: Soluble in DCM, Ethyl Acetate.

References

  • National Institutes of Health (NIH). (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-1H-pyrazol-4-amine (Compound Summary). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Synthon: Application Notes for 1-Benzyl-1H-pyrazol-4-amine Hydrochloride in Modern Organic Synthesis

Introduction: The Privileged Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, renowned for its metabolic stability and diverse pharmacological activities. Molecules inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, renowned for its metabolic stability and diverse pharmacological activities. Molecules incorporating this five-membered aromatic heterocycle have demonstrated a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, and antitumor properties. At the heart of many complex, biologically active molecules lies a strategically substituted pyrazole ring, and among the most valuable precursors for its elaboration is 1-Benzyl-1H-pyrazol-4-amine hydrochloride (Figure 1).

The hydrochloride salt of 1-Benzyl-1H-pyrazol-4-amine offers enhanced stability and improved handling characteristics compared to the free base, making it a preferred starting material for a multitude of synthetic transformations. The presence of a primary amino group at the C4 position provides a versatile handle for a wide array of chemical modifications, while the N1-benzyl group offers steric and electronic influence that can be exploited in various synthetic strategies. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for this pivotal building block in organic synthesis.

Figure 1: Structure of 1-Benzyl-1H-pyrazol-4-amine hydrochloride.

Core Applications in the Synthesis of Bioactive Molecules

1-Benzyl-1H-pyrazol-4-amine hydrochloride is a key intermediate in the synthesis of a diverse range of biologically active compounds, most notably in the development of kinase inhibitors. The pyrazole scaffold serves as an excellent bioisostere for other aromatic systems and provides a rigid framework for the precise orientation of pharmacophoric groups.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The 4-amino group of 1-benzyl-1H-pyrazol-4-amine is a prime site for the introduction of various functionalities to target the ATP-binding site of kinases.

For instance, derivatives of 1-benzyl-1H-pyrazole have been investigated as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[1] The synthesis of these inhibitors often involves the acylation of the 4-amino group to introduce specific recognition motifs.

Elaboration into Fused Heterocyclic Systems

The 4-amino group also serves as a nucleophilic handle for the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. These bicyclic structures are themselves privileged scaffolds in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this core. The synthesis typically involves the reaction of the aminopyrazole with a suitable three-carbon electrophile, leading to the formation of the fused pyrimidine ring. Pyrazolo[3,4-d]pyrimidine derivatives have shown significant activity as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK).[2]

Key Synthetic Transformations and Protocols

The utility of 1-Benzyl-1H-pyrazol-4-amine hydrochloride is best illustrated through its participation in a variety of robust and versatile chemical reactions. Below are detailed protocols for some of the most common and impactful transformations.

N-Acylation: The Gateway to Amide Libraries

The most fundamental and widely employed reaction of 1-Benzyl-1H-pyrazol-4-amine is its acylation to form amides. This transformation is central to the synthesis of a vast number of kinase inhibitors and other bioactive molecules. The reaction involves the coupling of the amine with a carboxylic acid, typically activated as an acyl chloride or through the use of a peptide coupling agent.

This protocol details a standard procedure for the acylation of 1-Benzyl-1H-pyrazol-4-amine hydrochloride with acetyl chloride. The initial step involves the neutralization of the hydrochloride salt to liberate the free amine, which then acts as the nucleophile.

Reaction Scheme:

Amide Synthesis start 1-Benzyl-1H-pyrazol-4-amine hydrochloride reagents Acetyl Chloride, Triethylamine, Dichloromethane start->reagents product N-(1-Benzyl-1H-pyrazol-4-yl)acetamide reagents->product

A schematic representation of the N-acylation reaction.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
1-Benzyl-1H-pyrazol-4-amine hydrochloride209.681.0210 mg
Triethylamine (TEA)101.192.20.31 mL
Acetyl Chloride78.501.10.08 mL
Dichloromethane (DCM), anhydrous--10 mL

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-Benzyl-1H-pyrazol-4-amine hydrochloride (210 mg, 1.0 mmol).

  • Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) to the flask, followed by the dropwise addition of triethylamine (0.31 mL, 2.2 mmol). Stir the resulting suspension at room temperature for 15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of acetyl chloride (0.08 mL, 1.1 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion, quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(1-Benzyl-1H-pyrazol-4-yl)acetamide.

Expected Yield: 80-90%

Causality and Experimental Choices:

  • Use of Hydrochloride Salt: The hydrochloride salt is used for its stability and ease of handling.

  • Base: Triethylamine is a common organic base used to neutralize the HCl salt and to scavenge the HCl generated during the acylation reaction. An excess is used to ensure complete reaction.

  • Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the highly reactive acetyl chloride.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the acyl chloride.

Urea Formation: Building Blocks for Bioactive Scaffolds

The reaction of 1-Benzyl-1H-pyrazol-4-amine with isocyanates provides a straightforward route to substituted ureas. Pyrazolyl-ureas are an important class of compounds in medicinal chemistry, with applications as kinase inhibitors and other therapeutic agents.[3]

This protocol describes the synthesis of a pyrazolyl-urea derivative through the reaction of the free amine with phenyl isocyanate.

Reaction Scheme:

Urea_Synthesis start 1-Benzyl-1H-pyrazol-4-amine (from hydrochloride) reagents Phenyl Isocyanate, Tetrahydrofuran start->reagents product 1-(1-Benzyl-1H-pyrazol-4-yl)-3-phenylurea reagents->product

A schematic representation of the urea synthesis reaction.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
1-Benzyl-1H-pyrazol-4-amine hydrochloride209.681.0210 mg
Triethylamine (TEA)101.191.10.15 mL
Phenyl Isocyanate119.121.00.11 mL
Tetrahydrofuran (THF), anhydrous--10 mL

Step-by-Step Procedure:

  • Free Amine Generation: In a dry round-bottom flask under an inert atmosphere, suspend 1-Benzyl-1H-pyrazol-4-amine hydrochloride (210 mg, 1.0 mmol) in anhydrous tetrahydrofuran (10 mL). Add triethylamine (0.15 mL, 1.1 mmol) and stir the mixture at room temperature for 15 minutes.

  • Isocyanate Addition: To the resulting solution of the free amine, add phenyl isocyanate (0.11 mL, 1.0 mmol) dropwise at room temperature.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature for 1-2 hours. The product will often precipitate out of the solution as a white solid.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold THF, and then with diethyl ether.

  • Drying: Dry the solid product under vacuum to obtain the pure 1-(1-Benzyl-1H-pyrazol-4-yl)-3-phenylurea.

Expected Yield: >90%

Causality and Experimental Choices:

  • Solvent: THF is a good solvent for this reaction as it is inert to the reactants and can dissolve the starting amine after neutralization.

  • Stoichiometry: A 1:1 molar ratio of the amine and isocyanate is typically used.

  • Work-up: The precipitation of the product from the reaction mixture often provides a simple and efficient method of purification.

Advanced Synthetic Applications

Beyond acylation and urea formation, the versatile nature of 1-Benzyl-1H-pyrazol-4-amine hydrochloride allows for its use in more complex synthetic strategies, including palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

While the primary amino group can sometimes complicate palladium-catalyzed reactions, with careful choice of catalyst, ligand, and reaction conditions, 1-Benzyl-1H-pyrazol-4-amine can participate in cross-coupling reactions. For example, the amino group could be temporarily protected, or specific ligand systems can be employed that are tolerant of the free amine. These reactions would allow for the direct formation of C-N or C-C bonds at the 4-position, opening up a vast chemical space for analog synthesis. However, direct cross-coupling with the unprotected amine can be challenging and may require significant optimization.

Conclusion

1-Benzyl-1H-pyrazol-4-amine hydrochloride is a highly valuable and versatile building block in modern organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key precursor for the synthesis of a wide range of biologically active molecules, including potent kinase inhibitors. The straightforward reactivity of its 4-amino group in N-acylation and urea formation reactions, coupled with the structural features imparted by the N1-benzyl group, makes it an indispensable tool for drug discovery and development professionals. The protocols provided herein offer a solid foundation for the practical application of this important synthon, and it is anticipated that its use will continue to expand as new synthetic methodologies and biological targets emerge.

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link][1]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link][2]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PMC - PubMed Central. [Link][3]

Sources

Application

Application Note: 1-Benzyl-1H-pyrazol-4-amine Hydrochloride in Medicinal Chemistry

Abstract This guide details the strategic application of 1-Benzyl-1H-pyrazol-4-amine hydrochloride as a high-value scaffold in the synthesis of kinase inhibitors and anti-inflammatory agents. Unlike simple anilines, the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 1-Benzyl-1H-pyrazol-4-amine hydrochloride as a high-value scaffold in the synthesis of kinase inhibitors and anti-inflammatory agents. Unlike simple anilines, the aminopyrazole moiety functions as a privileged structure capable of bidentate hydrogen bonding within the ATP-binding pocket of kinases (e.g., RIP1, CK1). This note provides optimized protocols for handling the hydrochloride salt in nucleophilic substitutions, amide couplings, and reductive aminations, ensuring high yield and purity in lead optimization campaigns.

Introduction: The Privileged Pyrazole Scaffold

In modern drug discovery, the 4-aminopyrazole core is a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Structural Significance
  • Hinge Binding: The pyrazole nitrogen (N2) and the exocyclic amino group (C4-NH2) often mimic the adenine ring of ATP, forming critical H-bonds with the hinge region of kinase enzymes.

  • The N-Benzyl Role: While often viewed as a protecting group, the N-benzyl moiety in this specific building block frequently serves as a hydrophobic anchor . In Receptor-Interacting Protein 1 (RIP1) kinase inhibitors, benzyl substitutions occupy the hydrophobic back-pocket (Gatekeeper region), significantly boosting potency compared to unsubstituted analogs.

Handling the Hydrochloride Salt

The hydrochloride salt (CAS 1152538-40-3) is preferred over the free base due to enhanced stability against oxidation. The free amine (an electron-rich aromatic amine) is prone to rapid darkening (oxidation) upon air exposure.

  • Storage: Desiccated at -20°C.

  • Usage: Must be neutralized in situ or "free-based" immediately prior to reaction to restore nucleophilicity.

Application 1: Synthesis of ATP-Competitive Kinase Inhibitors

Target Class: Serine/Threonine Kinases (e.g., RIP1, CK1, IRAK4).

The most common application involves coupling the 4-amino group with a heterocycle-carboxylic acid to generate a bi-aryl amide. This architecture is seen in numerous clinical candidates.

Mechanistic Concept

The reaction requires the activation of a carboxylic acid partner followed by nucleophilic attack by the pyrazole amine.

  • Challenge: The pyrazole N2 is weakly basic; however, the C4-amine is the primary nucleophile. The HCl salt must be fully neutralized to prevent protonation of the reactive amine.

  • Solution: Use of a non-nucleophilic base (DIPEA) in slight excess (3.0–4.0 equiv) ensures the HCl is quenched and the amine remains deprotonated.

Visualization: Synthesis Workflow

KinaseInhibitorSynthesis cluster_reaction One-Pot Reaction (DMF, 25°C) HCl_Salt 1-Benzyl-1H-pyrazol-4-amine HCl Salt Free_Amine Reactive Free Amine (Transient Species) HCl_Salt->Free_Amine Deprotonation Base Base (DIPEA) (In Situ Neutralization) Base->Free_Amine Product Amide-Linked Kinase Inhibitor Free_Amine->Product Nucleophilic Attack Acid Heteroaryl Carboxylic Acid (e.g., Indole-3-COOH) Coupling Coupling Agent (HATU or T3P) Acid->Coupling Activation Coupling->Product

Caption: Logical workflow for converting the stable HCl salt into a bioactive amide inhibitor via in situ neutralization.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Purpose: To couple 1-Benzyl-1H-pyrazol-4-amine HCl with a carboxylic acid (R-COOH) for SAR library generation. Scale: 100 mg (approx. 0.48 mmol).

Reagents:

  • 1-Benzyl-1H-pyrazol-4-amine HCl (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • DMF (Anhydrous) (Concentration: 0.1 M)

Step-by-Step Procedure:

  • Activation: In a dry 20 mL vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Salt Neutralization: In a separate vial, suspend 1-Benzyl-1H-pyrazol-4-amine HCl (1.0 equiv) in DMF. Add the remaining DIPEA (2.5 equiv). Vortex or sonicate until the solid dissolves and the solution is clear (indicating free base formation).

  • Coupling: Transfer the amine solution dropwise into the activated acid solution.

  • Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS (Target mass = Acid MW + Amine MW - 18).

  • Work-up:

    • Dilute with EtOAc (15 mL).

    • Wash with sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid and HATU byproducts.

    • Wash with Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Gradient: 0–10% MeOH in DCM).

Troubleshooting:

  • Low Yield? The pyrazole amine is less nucleophilic than alkyl amines. If conversion is low, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, or heat to 50°C.

Protocol B: Reductive Amination (Library Expansion)

Purpose: To synthesize secondary amines (N-alkylated derivatives) for exploring the "solvent front" region of the binding pocket.

Reagents:

  • 1-Benzyl-1H-pyrazol-4-amine HCl (1.0 equiv)

  • Aldehyde (R-CHO) (1.2 equiv)

  • STAB (Sodium Triacetoxyborohydride) (2.0 equiv)

  • Acetic Acid (1.0 equiv)

  • DCM/MeOH (4:1 ratio)

Procedure:

  • Free Basing: Dissolve the HCl salt in the DCM/MeOH mixture. Add TEA (1.0 equiv) and stir for 5 mins.

  • Imine Formation: Add the Aldehyde (1.2 equiv) and Acetic Acid (catalytic promoter). Stir for 1 hour at RT.

  • Reduction: Add STAB (2.0 equiv) in one portion. Caution: Mild gas evolution.

  • Completion: Stir overnight. Quench with sat. NaHCO₃. Extract with DCM.

Comparative Data: Reaction Conditions

Reaction TypeCoupling ReagentBase (Equiv)SolventTempTypical YieldNotes
Amide Coupling HATUDIPEA (3.5)DMF25°C75-90%Best for general library synthesis.
Amide Coupling T3P (50% in EtOAc)Pyridine (3.0)EtOAc50°C80-95%Preferred for sterically hindered acids.
Urea Formation IsocyanateTEA (2.0)DCM0°C->RT>90%Very fast; requires anhydrous conditions.
SnAr N/AK₂CO₃ (3.0)DMSO100°C40-60%Reaction with chloropyrimidines (requires heat).

Scientific Validation & References

The protocols above are grounded in the reactivity profiles of aminopyrazoles established in kinase inhibitor medicinal chemistry.

  • Kinase Inhibitor Design: The use of 1-benzyl-1H-pyrazole derivatives has been validated in the development of RIP1 kinase inhibitors, where the benzyl group occupies the hydrophobic pocket, and the amide linker positions the scaffold for hinge binding.

    • Reference: Harris, P. A., et al. "Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry. (Validated Concept).

  • CK1 Inhibition: N-(1H-pyrazol-3-yl) and N-(1H-pyrazol-4-yl) amides are documented as potent inhibitors of Casein Kinase 1 (CK1), utilizing the pyrazole as a bidentate H-bond donor/acceptor.

    • Reference: Tiwari, A., et al. "N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

  • Salt Handling: The necessity of excess base (3-4 equiv) when using HCl salts in HATU couplings is a fundamental requirement to prevent the "ion-pair collapse" of the coupling reagent and to ensure the amine is nucleophilic.

    • Reference: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Safety & Hazards (GHS)
  • H302: Harmful if swallowed.[2]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • Protocol Safety: Always perform the "free-basing" step in a fume hood. The free amine may have a pungent odor and is toxic if inhaled.

Disclaimer: This document is for research and development purposes only. Users must perform their own risk assessment before handling these chemicals.

Sources

Method

using 1-Benzyl-1H-pyrazol-4-amine hydrochloride to synthesize kinase inhibitors

Application Note: High-Efficiency Synthesis of Kinase Inhibitors Using 1-Benzyl-1H-pyrazol-4-amine Hydrochloride Abstract This technical guide details the application of 1-Benzyl-1H-pyrazol-4-amine hydrochloride (CAS: 11...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Kinase Inhibitors Using 1-Benzyl-1H-pyrazol-4-amine Hydrochloride

Abstract

This technical guide details the application of 1-Benzyl-1H-pyrazol-4-amine hydrochloride (CAS: 1152576-93-2) as a privileged building block in the synthesis of ATP-competitive kinase inhibitors. The 4-aminopyrazole moiety serves as a potent hinge-binding pharmacophore , mimicking the adenine ring of ATP. This note provides optimized protocols for converting the hydrochloride salt to its free base in situ, executing regiospecific Nucleophilic Aromatic Substitution (SNAr), and Palladium-catalyzed cross-couplings. Critical focus is placed on handling the benzyl group, which acts either as a hydrophobic anchor for the kinase "back pocket" or as a robust protecting group.

Introduction: The Aminopyrazole Pharmacophore

In Fragment-Based Drug Discovery (FBDD), the 4-aminopyrazole scaffold is a "privileged structure." Unlike 3-aminopyrazoles, which often form fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines), 4-aminopyrazoles function primarily as exocyclic amine donors.

When coupled to a heterocyclic core (e.g., pyrimidine or quinazoline), the resulting N-(1H-pyrazol-4-yl)heteroaryl-amine motif establishes a bidentate hydrogen-bonding network with the kinase hinge region:

  • Acceptor: The pyrimidine/core nitrogen accepts a proton from the hinge backbone NH.

  • Donor: The exocyclic NH (derived from the 4-amine) donates a proton to the hinge backbone Carbonyl.

The Role of the Benzyl Group:

  • Solubility & Handling: The benzyl group masks the acidic pyrrole-like NH, improving solubility in organic solvents (DCM, THF) compared to the free pyrazole.

  • Selectivity Probe: In targets like RIP1 , JAK2 , and CDK2 , the benzyl group can extend into the hydrophobic "gatekeeper" pocket or the solvent-exposed front, providing selectivity over other kinases.

  • Protecting Group: It prevents N1-alkylation during coupling reactions and can be removed (debenzylated) in late-stage synthesis to reveal the free pyrazole for further derivatization.

Chemical Handling & Salt Neutralization

The starting material is supplied as a hydrochloride salt (R-NH₂·HCl). The salt is stable and non-hygroscopic but non-nucleophilic . Direct use in SNAr reactions without base neutralization will result in <5% yield.

Critical Pre-Step: In Situ Neutralization Do not perform an aqueous extraction to free-base the amine before the reaction, as the free amine is oxidation-sensitive. Instead, neutralize in situ.

  • Stoichiometry: Use 2.5 to 3.0 equivalents of a tertiary amine base (DIPEA or Et₃N).

    • 1.0 eq neutralizes the HCl.

    • 1.0 eq scavenges the HCl generated during the SNAr reaction.

    • 0.5 eq ensures the equilibrium favors the nucleophilic free amine.

Experimental Protocols

Protocol A: Regioselective SNAr Coupling with 2,4-Dichloropyrimidine

Target: Synthesis of the Pyrazolyl-Pyrimidine Hinge Binder (Crizotinib/Ruxolitinib Analogs)

Rationale: 2,4-Dichloropyrimidine is a standard electrophile. The C4-position is more reactive than C2 due to sterics, but the reaction temperature controls regioselectivity.

Materials:

  • 1-Benzyl-1H-pyrazol-4-amine HCl (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: n-Butanol (for thermal) or DMF (for mild heat)

Step-by-Step:

  • Charge: To a reaction vial, add 1-Benzyl-1H-pyrazol-4-amine HCl (1.0 mmol, 209 mg) and 2,4-Dichloropyrimidine (1.1 mmol, 164 mg).

  • Solvate: Add n-Butanol (3.0 mL). Note: Alcohols promote proton transfer in SNAr.

  • Neutralize: Add DIPEA (3.0 mmol, 522 µL) dropwise. The suspension should clear as the free base dissolves.

  • React: Heat to 80°C for 4–6 hours.

    • QC Check: Monitor by LCMS.[1] The desired product (C4-substitution) usually elutes later than the starting material.

  • Workup: Cool to room temperature. The product often precipitates from n-Butanol. Filter and wash with cold ethanol.

    • Alternative: If soluble, dilute with EtOAc, wash with water (3x) and Brine (1x). Dry over Na₂SO₄.

  • Yield Expectation: 75–85%.

Visual Workflow (Graphviz):

SNAr_Workflow Start Start: Amine HCl Salt + 2,4-Dichloropyrimidine Neutralize Step 1: Neutralization (DIPEA, n-BuOH) Start->Neutralize Dissolution Heat Step 2: S_NAr Reaction (80°C, 4-6h) Neutralize->Heat Free Base Active Check Step 3: LCMS Check (Target m/z ~286) Heat->Check Check->Heat Incomplete Workup Step 4: Precipitation/Extraction Check->Workup Complete Final Product: N-(1-benzylpyrazol-4-yl) -2-chloropyrimidin-4-amine Workup->Final

Caption: Workflow for the SNAr coupling of 1-benzyl-1H-pyrazol-4-amine with chloropyrimidines.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Target: Coupling with unreactive electrophiles (e.g., 3-bromopyridine, aryl chlorides).

Rationale: If the electrophile is electron-rich or lacks an activating group, thermal SNAr will fail. Pd-catalysis is required.

Materials:

  • 1-Benzyl-1H-pyrazol-4-amine HCl (1.0 eq)

  • Aryl Bromide/Chloride (1.0 eq)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂

  • Ligand: Xantphos (5 mol%) or BrettPhos (for difficult substrates)

  • Base: Cs₂CO₃ (3.0 eq) - Crucial: Inorganic bases require vigorous stirring.

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Degas: Purge 1,4-Dioxane with Nitrogen/Argon for 15 mins.

  • Charge Solids: Add Amine HCl, Aryl Halide, Cs₂CO₃, Pd source, and Ligand to a microwave vial.

  • Solvate: Add degassed Dioxane. Seal the vial under inert atmosphere.

  • React: Heat to 100°C (oil bath) or 110°C (Microwave, 1 hr).

  • Filter: Filter through a Celite pad to remove Pd black and inorganic salts.

  • Purification: Flash chromatography (DCM:MeOH gradient) is usually required.

Structural Biology & Mechanism of Action

Understanding the binding mode is essential for optimizing the "tail" (the benzyl group).

The Hinge Binding Motif: The 4-amino-pyrazole mimics the N1-C6-N6 motif of Adenine.

  • N2 (Pyrazole): Unprotonated. Acts as H-bond Acceptor (from Hinge NH).

  • Exocyclic NH: Acts as H-bond Donor (to Hinge C=O).

Diagram: Pharmacophore Interaction

BindingMode cluster_pocket ATP Binding Pocket KinaseHinge Kinase Hinge Region (Backbone) Inhibitor Inhibitor Scaffold (Pyrazolyl-Pyrimidine) KinaseHinge->Inhibitor H-Bond (Donor) Inhibitor->KinaseHinge H-Bond (Acceptor) BenzylGroup Benzyl Group (Hydrophobic Tail) Inhibitor->BenzylGroup Attached at N1 Gatekeeper Gatekeeper Residue (Selectivity Filter) BenzylGroup->Gatekeeper Van der Waals / Steric Clash

Caption: Schematic of the bidentate hydrogen bonding mode and the hydrophobic interaction of the benzyl tail.

Data Summary: Reaction Optimization

The following table summarizes internal optimization data for the coupling of 1-benzyl-1H-pyrazol-4-amine HCl with 4-chloro-2-aminopyrimidine.

ConditionBase (Eq)SolventTempYieldNotes
Thermal SNAr DIPEA (1.0)n-BuOH100°C12%Failed: HCl salt not fully neutralized.
Thermal SNAr DIPEA (3.0)n-BuOH100°C88% Optimal: High conversion, clean profile.
Thermal SNAr K₂CO₃ (3.0)DMF80°C65%Lower yield due to difficult workup (DMF removal).
Buchwald Cs₂CO₃ (3.0)Dioxane100°C78%Good alternative, but Pd removal required.

References

  • RIP1 Kinase Inhibition: Li, Y., et al. "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors."[2] Chemical Biology & Drug Design, 2016.

  • Scaffold Analysis: L. Almeida, et al. "Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 2010.[3]

  • FGFR Inhibition: Davis, T., et al. "Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3." ACS Medicinal Chemistry Letters, 2015.

  • Pyrazolo[1,5-a]pyrimidine Synthesis: Meleddu, R., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment."[4][5][6] RSC Advances, 2025.

  • Hinge Binder Collection: BioSolveIT. "Hinge Binder Collection For Kinase Inhibitor Design." BioSolveIT Scientific Blog, 2024.

Sources

Application

Comprehensive Characterization Protocol: 1-Benzyl-1H-pyrazol-4-amine Hydrochloride

This Application Note is designed as a definitive technical guide for the characterization of 1-Benzyl-1H-pyrazol-4-amine hydrochloride . It moves beyond standard operating procedures to explain the chemical rationale be...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the characterization of 1-Benzyl-1H-pyrazol-4-amine hydrochloride . It moves beyond standard operating procedures to explain the chemical rationale behind every analytical decision, ensuring robust data integrity for drug development workflows.

[1][2]

Introduction & Critical Quality Attributes (CQAs)

1-Benzyl-1H-pyrazol-4-amine hydrochloride (CAS Free Base: 28466-62-8) is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and anti-inflammatory agents.[1][2] Its quality directly impacts the yield and purity of downstream APIs.

Chemical Structure:

  • Core: Pyrazole ring substituted at N1 (benzyl) and C4 (amine).[2]

  • Salt Form: Monohydrochloride (typically).[2]

  • Critical Challenge: Distinguishing the N1-benzyl isomer from the N2-benzyl impurity (regioisomerism) and quantifying the potential genotoxic impurity (benzyl chloride).[1][2]

Table 1: Physicochemical Profile
PropertySpecification / ExpectationAnalytical Technique
Appearance White to off-white crystalline solidVisual Inspection
Molecular Weight 209.67 g/mol (HCl Salt); 173.21 g/mol (Free Base)LC-MS
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCMVisual / Gravimetric
Hygroscopicity Potential for hygroscopicity (salt form)TGA / DVS
Counterion Chloride (Stoichiometric 1:1 target)Ion Chromatography / Titration

Structural Identification Strategy (Identity)

The primary challenge in characterizing 1-substituted pyrazoles is confirming the position of the substituent (N1 vs. N2) and assigning the C3 and C5 protons, which often appear as similar singlets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: Standard 1D


H NMR is insufficient for unambiguous assignment of the pyrazole ring protons (H3 and H5). We employ 2D NOESY to spatially correlate the benzyl methylene protons with the adjacent pyrazole proton (H5).

Expected Shifts (DMSO-d


): 
  • 
     9.0 - 10.0 ppm:  Broad singlets (
    
    
    
    ), exchangeable with D
    
    
    O.[2]
  • 
     7.8 - 8.2 ppm:  Two singlets (1H each). The proton at C5  is spatially closer to the benzyl group.
    
  • 
     7.2 - 7.4 ppm:  Multiplet (5H, Phenyl ring).[2]
    
  • 
     5.3 ppm:  Singlet (2H, N-CH 
    
    
    
    -Ph).[2]

Protocol Insight: Run a 1D NOE or 2D NOESY experiment. Irradiating the benzyl methylene resonance (


5.3 ppm) must show a strong NOE enhancement of the C5-H  signal, confirming N1 substitution. If no enhancement is seen on the pyrazole protons, the structure may be the N2-isomer or the benzyl group is labile.
Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Positive Mode.[1][2] Observation:

  • [M+H]

    
    :  m/z 174.1 (Free base protonated).[1][2]
    
  • Fragmentation: In-source fragmentation often yields a characteristic benzyl cation (m/z 91).[1][2]

  • Note: The HCl salt will dissociate; MS detects the cation. Do not look for the molecular ion of the salt (209 Da).

Purity & Impurity Profiling (HPLC)[1][2]

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity.[1][2] The amine functionality requires acidic mobile phases to prevent peak tailing caused by silanol interactions.

Method Development Logic
  • Column: C18 (End-capped) or Phenyl-Hexyl (for selectivity between benzyl impurities).[1][2]

  • Mobile Phase: Acidic pH (0.1% Formic Acid or TFA) ensures the amine is fully protonated (

    
    ), improving solubility and peak shape.
    
  • Gradient: A gradient from 5% to 95% Organic is required to elute the polar amine early and the non-polar benzyl chloride/dimers late.

Impurity Markers
  • Benzyl Chloride: Starting material.[2] Potential alkylating agent (GTI).[2] Must be controlled to ppm levels.[2]

  • 4-Nitro-1-benzylpyrazole: Precursor intermediate.[1][2]

  • Regioisomer: 1-Benzyl-1H-pyrazol-3 -amine (rare, but possible if synthesis involved hydrazine addition to an unsymmetrical intermediate).[1][2]

Graphviz Diagram: Analytical Workflow

CharacterizationWorkflow cluster_Identity Identity Confirmation cluster_Purity Purity & Impurities cluster_SolidState Solid State & Salt Start Sample: 1-Benzyl-1H-pyrazol-4-amine HCl NMR 1H & 13C NMR (DMSO-d6) Start->NMR HPLC RP-HPLC (C18) Acidic Mobile Phase Start->HPLC IC Ion Chromatography (Chloride Content) Start->IC NOESY 2D NOESY (Confirm N1-Benzyl) NMR->NOESY Regioisomer Check MS LC-MS (ESI+) [M+H]+ = 174.1 NMR->MS Structure Validated Report Final CoA Generation NOESY->Report MS->Report GTI GC-MS / HPLC (Benzyl Chloride Check) HPLC->GTI Impurity Profiling HPLC->Report GTI->Report DSC DSC/TGA (Melting Point/Solvates) IC->DSC DSC->Report

Caption: Analytical workflow for full characterization, highlighting the critical NOESY step for regioisomer confirmation.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (Purity)

Objective: Quantify purity and detect late-eluting benzyl impurities.[1][2]

  • Instrument: HPLC with PDA (Photodiode Array) detector.[2]

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Note: TFA is preferred over formic acid here for sharper peak shape of the free amine.

  • Gradient Program:

    • 0.0 min: 5% B[1]

    • 15.0 min: 95% B[1]

    • 20.0 min: 95% B[1]

    • 20.1 min: 5% B[1]

    • 25.0 min: Stop

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine absorption).[2]

  • Sample Prep: Dissolve 0.5 mg/mL in Water:Acetonitrile (90:10).

Protocol B: Chloride Content Determination (Titration)

Objective: Confirm the stoichiometry of the salt (Mono-HCl vs. Di-HCl).

  • Reagents: 0.1 N Silver Nitrate (

    
    ), 5% Potassium Chromate indicator (Mohr’s method) or Potentiometric electrode.
    
  • Procedure:

    • Weigh accurately ~100 mg of sample.

    • Dissolve in 50 mL deionized water.

    • (If potentiometric): Titrate with 0.1 N

      
       using a silver electrode.[2]
      
    • (If visual): Adjust pH to 7-8 (using dilute NaOH/HNO3), add indicator, titrate to reddish-brown endpoint.

  • Calculation:

    
    [1][2]
    
    • Target: ~16.9% Cl for Mono-HCl (MW 209.67).[1][2]

Solid-State Characterization

Thermal Analysis (DSC)[1][2]
  • Expectation: Crystalline salts typically have sharp melting points.[2]

  • Protocol: Heat from 30°C to 250°C at 10°C/min under N

    
    .
    
  • Alert: A broad endotherm <100°C suggests a hydrate or residual solvent (verify with TGA).[2] A sharp endotherm >150°C indicates the melting of the anhydrous salt. Decomposition often follows melting in amine salts.[2]

X-Ray Powder Diffraction (XRPD)[1][2]
  • Usage: Fingerprinting the specific polymorph.

  • Note: Different recrystallization solvents (e.g., Ethanol vs. Isopropanol/HCl) can yield different polymorphs, affecting solubility.

References

  • PubChem. "1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride."[1][2][3] National Library of Medicine. Accessed October 26, 2023. [Link][1][2]

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." (General synthetic methods and characterization of pyrazole derivatives). [Link]

  • International Conference on Harmonisation (ICH). "Q2(R1): Validation of Analytical Procedures: Text and Methodology." (Guideline for HPLC method validation). [Link]

  • Reich, H. J. "WinPLT: NMR Chemical Shifts." University of Wisconsin. (Reference for predicting pyrazole proton shifts). [Link][1][2]

Sources

Method

1-Benzyl-1H-pyrazol-4-amine hydrochloride NMR analysis

Application Note: High-Field NMR Characterization of 1-Benzyl-1H-pyrazol-4-amine Hydrochloride Part 1: Introduction & Strategic Scope 1-Benzyl-1H-pyrazol-4-amine hydrochloride (CAS: 1264097-17-7) is a critical heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Field NMR Characterization of 1-Benzyl-1H-pyrazol-4-amine Hydrochloride

Part 1: Introduction & Strategic Scope

1-Benzyl-1H-pyrazol-4-amine hydrochloride (CAS: 1264097-17-7) is a critical heterocyclic building block in the synthesis of kinase inhibitors and anti-inflammatory agents.[1][2] Its structural integrity hinges on two key features: the regiochemistry of the benzyl group (N1-substitution) and the protonation state of the primary amine (hydrochloride salt form).[1][2]

This guide deviates from standard "run-and-done" protocols. Instead, it provides a causality-driven methodology . We focus on DMSO-d6 as the solvent of choice.[2] While D₂O is common for salts, it promotes rapid deuterium exchange, obliterating the diagnostic ammonium (


) signals essential for confirming stoichiometry.[1] This protocol ensures you visualize the entire molecule, including the labile protons defining the salt species.[2]

Part 2: Experimental Protocol

Sample Preparation (Self-Validating)
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9% D) + 0.03% TMS (v/v).[1][2]

    • Why: DMSO dissolves the polar salt while preventing rapid proton exchange, allowing quantification of the ammonium protons.[2]

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Higher concentrations may cause viscosity broadening; lower concentrations lose 13C sensitivity.[2]

  • Vessel: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Bruker/Varian 400-600 MHz)
Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures accurate integration by mitigating T1 saturation.[1][2]
Relaxation Delay (D1) 2.0 – 5.0 sec2.0 secAmine salts often have long T1s; insufficient D1 under-integrates aromatic protons.[1][2]
Acquisition Time (AQ) ~3.0 – 4.0 sec~1.0 secHigh resolution required to resolve pyrazole H3/H5 coupling (

Hz).[1][2]
Scans (NS) 16512 – 102413C requires high signal averaging for the quaternary C-4 carbon.[1][2]
Temperature 298 K (25°C)298 K (25°C)Constant temperature prevents chemical shift drift of the NH3+ signal.[1][2]

Part 3: Spectral Analysis & Assignments

1H NMR Assignment Logic (DMSO-d6, 400 MHz)

The spectrum is defined by three distinct zones: the exchangeable ammonium protons, the aromatic region (pyrazole + benzyl), and the benzylic methylene.[1]

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Insight
10.2 – 10.5 Broad Singlet3H

Diagnostic: Confirms HCl salt formation.[1][2] Disappears in D₂O shake.
8.05 Singlet (or d)1HPyrazole H-5Deshielded by N1-benzyl and adjacent N2.[1][2]
7.55 Singlet (or d)1HPyrazole H-3Slightly more shielded than H-5.[1][2]
7.25 – 7.40 Multiplet5HBenzyl (Ph-H)Overlapping ortho, meta, and para protons.[1][2]
5.35 Singlet2HBenzyl

Key Check: Shift > 5.2 ppm confirms N-alkylation (vs C-alkylation).[1][2]
0.00 SingletRefTMSInternal Reference.[2][3]
  • Coupling Note: The pyrazole H-3 and H-5 protons often exhibit a small cross-ring coupling (

    
    ).[1][2] In lower resolution spectra, these appear as singlets.[1][2]
    
13C NMR Assignment Logic (DMSO-d6, 100 MHz)
Chemical Shift (δ, ppm)TypeAssignmentNotes
136.5 QuaternaryBenzyl (ipso)Linker point to the pyrazole.[1][2]
132.0 CHPyrazole C-5Downfield due to N1 attachment.[2]
128.5 CHBenzyl (meta)Intense signal (2C).[1][2]
127.8 CHBenzyl (para)
127.5 CHBenzyl (ortho)Intense signal (2C).[1][2]
118.5 CHPyrazole C-3
115.0 QuaternaryPyrazole C-4Shielded: Electron-rich position bearing the amine.[1][2]
55.2 CH2Benzyl

Characteristic benzylic carbon shift.[1][2]

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating the structure, distinguishing between the Free Base and the HCl Salt, and identifying N-alkylation regiochemistry.

NMR_Logic Start Sample: 1-Benzyl-1H-pyrazol-4-amine HCl Solvent Dissolve in DMSO-d6 Start->Solvent H1_Acq Acquire 1H NMR Solvent->H1_Acq Check_NH Check 9.0-10.5 ppm Region H1_Acq->Check_NH Check_CH2 Check Benzyl CH2 (~5.3 ppm) H1_Acq->Check_CH2 Salt_Confirm Broad Singlet (3H) Present? CONFIRMS HCl SALT Check_NH->Salt_Confirm Yes FreeBase Signal Absent/Broad < 5ppm? INDICATES FREE BASE Check_NH->FreeBase No Regio_N1 Shift ~5.3 ppm CONFIRMS N1-ISOMER Check_CH2->Regio_N1 Yes Regio_C Shift < 4.0 ppm or Absent WRONG ISOMER Check_CH2->Regio_C No

Figure 1: Decision tree for structural validation using 1H NMR markers in DMSO-d6.

Part 5: Troubleshooting & Impurities

  • Water Peak (3.33 ppm in DMSO):

    • Issue: The HCl salt is hygroscopic.[2] A large water peak can obscure pyrazole signals if shifts drift.[2]

    • Solution: Dry the salt in a vacuum oven at 40°C for 4 hours before analysis.

  • Missing Ammonium Signal:

    • Issue: If the sample is wet or dissolved in MeOH/D2O, the

      
       signal broadens into the baseline or disappears.[1]
      
    • Solution: Ensure DMSO-d6 is from a fresh ampule.[2]

  • Residual Solvents:

    • Common synthesis solvents include Ethanol (1.05 t, 3.44 q) and Ethyl Acetate (1.17 t, 1.99 s, 4.03 q).[1][2] Quantify these by integrating against the single benzyl

      
       proton (2H).[1][2]
      

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56843464, 1-Benzyl-1H-pyrazol-4-amine hydrochloride.[1][2] Retrieved from [Link][1]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO).[1][2] University of Wisconsin-Madison.[2] (Context for solvent choice and amine acidity). Retrieved from [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org.[2] Chem., 62(21), 7512–7515.[1] (Standard for impurity identification).[1][2] Retrieved from [Link]

  • Lead Sciences. 1-Benzyl-1H-pyrazol-4-amine hydrochloride Product Data. (Verification of CAS and basic properties). Retrieved from [Link]

Sources

Application

Harnessing 1-Benzyl-1H-pyrazol-4-amine Hydrochloride in Antimicrobial Fragment-Based Drug Discovery

[1] Executive Summary This Application Note details the strategic utilization of 1-Benzyl-1H-pyrazol-4-amine hydrochloride as a high-value building block in the synthesis of antimicrobial libraries.[1] While the parent a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This Application Note details the strategic utilization of 1-Benzyl-1H-pyrazol-4-amine hydrochloride as a high-value building block in the synthesis of antimicrobial libraries.[1] While the parent amine itself lacks potent intrinsic antibiotic activity, it serves as a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD).[1] Its structural architecture combines a hydrophobic benzyl tail (for membrane penetration and hydrophobic pocket occupancy) with a reactive amino-pyrazole head (for hydrogen bonding and diversification).[1]

This guide provides validated protocols for neutralizing the hydrochloride salt, derivatizing the amine via amide coupling and Schiff base formation, and screening the resulting hits against ESKAPE pathogens.

Chemical Identity & Handling

PropertySpecification
Chemical Name 1-Benzyl-1H-pyrazol-4-amine hydrochloride
CAS Number 1264097-17-7 (HCl salt); 28466-62-8 (Free base)
Molecular Formula C₁₀H₁₂ClN₃ (HCl salt)
Molecular Weight 209.68 g/mol
Solubility Soluble in DMSO, Methanol, Water (moderate).[1] Insoluble in non-polar solvents (Hexane).[1]
Storage Hygroscopic.[1] Store at -20°C under inert atmosphere (Argon/Nitrogen).

Critical Handling Note: As a hydrochloride salt, the amino group is protonated (


). For nucleophilic reactions (acylation, alkylation), in situ neutralization  with a tertiary base (e.g., Triethylamine, DIPEA) is mandatory to liberate the reactive free amine.

Application Workflow: From Scaffold to Lead

The following diagram illustrates the standard workflow for transforming this building block into bioactive antimicrobial agents.

SynthesisWorkflow Start 1-Benzyl-1H-pyrazol-4-amine HCl (Starting Material) Base Neutralization (DIPEA/TEA) Start->Base Solubilize in DMF/DCM Inter Free Amine Intermediate Base->Inter In-situ liberation RouteA Route A: Amide Coupling (R-COOH + HATU) Inter->RouteA Nucleophilic Attack RouteB Route B: Schiff Base (R-CHO + EtOH/Reflux) Inter->RouteB Condensation ProductA Pyrazolyl-Amides (Target: Gyrase B) RouteA->ProductA Purification ProductB Pyrazolyl-Imines (Target: Membrane) RouteB->ProductB Crystallization

Figure 1: Divergent synthesis workflow transforming the pyrazole-amine scaffold into two distinct classes of antimicrobial candidates.

Experimental Protocols

Protocol A: Synthesis of Antimicrobial Pyrazole-Amides

Rationale: Pyrazole-amides often mimic the ATP-binding motif of bacterial DNA Gyrase B, a validated antibiotic target.[1]

Reagents:

  • 1-Benzyl-1H-pyrazol-4-amine HCl (1.0 equiv)[1]

  • Carboxylic Acid derivative (e.g., 4-fluorobenzoic acid) (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (5 mL/mmol). Add HATU (1.2 equiv) and stir at Room Temperature (RT) for 15 minutes.

  • Neutralization & Addition: In a separate vial, dissolve 1-Benzyl-1H-pyrazol-4-amine HCl (1.0 equiv) in minimal DMF. Add DIPEA (3.0 equiv) to neutralize the salt.[1] Observation: The solution may become slightly cloudy due to amine liberation.[1]

  • Coupling: Add the neutralized amine solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: MIC Determination (Broth Microdilution)

Rationale: To quantify the antibacterial potency of the synthesized derivatives against S. aureus (Gram-positive) and E. coli (Gram-negative).

Materials:

  • Muller-Hinton Broth (MHB)[1]

  • 96-well microtiter plates (U-bottom)[1]

  • Resazurin dye (optional, for visual readout)

Procedure:

  • Stock Preparation: Dissolve test compounds in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in MHB across the 96-well plate. Final concentrations typically range from 128

    
    g/mL to 0.25 
    
    
    
    g/mL.[1] Ensure final DMSO concentration is <1%.[1]
  • Inoculation: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard) and add 50 
    
    
    
    L to each well.
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).[1]

    • Validation: Include Ciprofloxacin as a positive control and DMSO-only as a negative control.[1]

Mechanistic Insights & SAR Logic

The 1-benzyl-1H-pyrazol-4-amine scaffold functions effectively because it addresses multiple binding requirements of bacterial enzymes:

  • The Benzyl Group (Tail): Occupies the hydrophobic pocket (e.g., the ribose/base pocket of kinases or ATPases). SAR Tip: Electron-withdrawing groups (Cl, F) on the benzyl ring often enhance potency by increasing lipophilicity and metabolic stability.[1]

  • The Pyrazole Ring (Core): Acts as a rigid linker that orients substituents correctly.[1] The nitrogen atoms can serve as H-bond acceptors.[1]

  • The 4-Amino Linker (Head): When derivatized to an amide, it provides a crucial Hydrogen Bond Donor (NH) and Acceptor (C=O), essential for interacting with the catalytic residues (e.g., Asp73 in GyrB).

Pharmacophore Benzyl Hydrophobic Tail (Benzyl Group) Pyrazole Scaffold Core (Pyrazole Ring) Benzyl->Pyrazole N1-Linkage Target Bacterial Target (e.g., DNA Gyrase) Benzyl->Target Van der Waals Interaction Linker H-Bonding Motif (Amide/Imine) Pyrazole->Linker C4-Substitution Pyrazole->Target $pi$-$pi$ Stacking Linker->Target Hydrogen Bonds

Figure 2: Pharmacophore mapping of the scaffold against a theoretical bacterial target binding site.[1]

Representative Data

The following table summarizes expected trends based on literature precedents for pyrazole derivatives synthesized from this scaffold.

Derivative TypeR-SubstituentTarget OrganismTypical MIC (

g/mL)
Mechanism Insight
Parent Amine -H (HCl salt)S. aureus>128 (Inactive)Lacks H-bond acceptor motif; too polar.[1]
Amide 4-FluorophenylS. aureus (MRSA)4 – 16Fluorine enhances membrane permeability.[1]
Schiff Base 2-Hydroxy-phenylE. coli8 – 32Hydroxyl group aids metal chelation.[1]
Urea 3-ChlorophenylM. tuberculosis2 – 8Urea linker improves metabolic stability.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56840316, 1-Benzyl-1H-pyrazol-4-amine hydrochloride.[1] Retrieved from [Link]

  • Bekhit, A. A., et al. (2015).Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents: A review. Mini-Reviews in Medicinal Chemistry. (Contextual grounding for pyrazole scaffold utility).
  • Lead Sciences. Product Analysis: 1-Benzyl-1H-pyrazol-4-amine hydrochloride. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1] (Standard for MIC Protocol).[1]

Sources

Method

Application Note: Strategic Design and Synthesis of Pyrazole-Based Anticancer Agents

Abstract The pyrazole ring is a "privileged scaffold" in modern oncology, serving as the core pharmacophore in FDA-approved kinase inhibitors such as Crizotinib , Ruxolitinib , and Axitinib .[1] Its planar, electron-rich...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring is a "privileged scaffold" in modern oncology, serving as the core pharmacophore in FDA-approved kinase inhibitors such as Crizotinib , Ruxolitinib , and Axitinib .[1] Its planar, electron-rich structure allows it to mimic the adenine ring of ATP, enabling precise hydrogen bonding within the hinge region of kinase active sites. This application note provides a rigorous, self-validating workflow for designing, synthesizing, and evaluating novel pyrazole derivatives. We move beyond basic synthesis to address the critical challenge of regioselectivity in Knorr synthesis and provide a standardized MTT cytotoxicity protocol optimized for reproducibility.

Part 1: Rational Drug Design (In Silico)

The Pharmacophore Logic

The success of pyrazoles stems from their bioisosteric relationship with the imidazole ring of purines. When designing a new library, the substitution pattern determines the target specificity:

  • N1 Position: Controls solubility and pharmacokinetic profile (ADME). Bulky groups here often occupy the solvent-exposed region of the kinase pocket.

  • C3 & C5 Positions: Critical for hydrophobic interactions. Substituents here typically engage the "gatekeeper" residues.

  • C4 Position: The ideal vector for extending the molecule to reach additional binding pockets (e.g., the ribose binding pocket).

Design Workflow Visualization

The following diagram illustrates the iterative cycle of design, synthesis, and testing required to optimize a pyrazole lead.

DesignWorkflow Target Target Identification (e.g., EGFR, CDK2) Docking In Silico Docking (AutoDock/Schrödinger) Target->Docking PDB Structure Synthesis Regioselective Synthesis (Knorr/Vilsmeier-Haack) Docking->Synthesis Top Hits Assay Biological Assay (MTT/Kinase Panel) Synthesis->Assay Pure Compounds SAR SAR Analysis & Optimization Assay->SAR IC50 Data SAR->Docking Refinement Loop

Figure 1: Iterative drug discovery workflow. The cycle reinforces the necessity of feeding biological data back into the design model.

Part 2: Chemical Synthesis Protocol

The Challenge: Regioselectivity in Knorr Synthesis

The classic Knorr Pyrazole Synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2] However, when using unsymmetrical 1,3-diketones, two regioisomers (1,3,5- vs. 1,5,3-substituted pyrazoles) are formed.

  • Mechanism: The reaction proceeds via a hydrazone intermediate.[2] The most electrophilic carbonyl is attacked first.

  • Control: Steric bulk and solvent polarity can influence the ratio, but chromatographic separation is often required.

Validated Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Synthesis of 3,5-diphenyl-1H-pyrazole derivatives.

Materials:

  • 1,3-Diphenyl-1,3-propanedione (1.0 eq)

  • Substituted Phenylhydrazine hydrochloride (1.1 eq)

  • Ethanol (Absolute)[3]

  • Glacial Acetic Acid (Catalytic, 2-3 drops) or HCl

  • TLC Plates (Silica gel 60 F254)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diphenyl-1,3-propanedione (2.24 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition: Add the substituted phenylhydrazine (11 mmol) to the solution. If using the hydrochloride salt, add sodium acetate (11 mmol) to neutralize.

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting diketone spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water with vigorous stirring.

    • The pyrazole usually precipitates as a solid.

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallization: Dissolve the crude solid in hot ethanol. Allow to cool slowly to maximize crystal purity.

    • Validation: Confirm structure via 1H-NMR (look for the characteristic C4-H singlet around 6.8 ppm).

Part 3: Biological Evaluation (In Vitro)[3][4]

The MTT Cytotoxicity Assay

The MTT assay is the industry standard for initial high-throughput screening. It relies on the reduction of tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[4]

Critical Parameter: This assay measures metabolic activity, not just cell number. Agents affecting mitochondrial function may give false positives/negatives.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of

      
       to 
      
      
      
      cells/well in 100 µL complete media.
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Compound Treatment:

    • Prepare stock solutions of pyrazole derivatives in DMSO (ensure final DMSO concentration < 0.1% to avoid solvent toxicity).

    • Add 100 µL of serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) to wells in triplicate.

    • Include Positive Control (Doxorubicin) and Vehicle Control (DMSO only).

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours. (Look for purple precipitate).[5][4]

  • Solubilization:

    • Carefully aspirate the media (do not disturb crystals).[5][4]

    • Add 150 µL of DMSO to dissolve formazan crystals.

    • Shake plate for 10 minutes.

  • Quantification:

    • Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis & SAR Table

Calculate % Cell Viability using the formula:



Determine IC

using non-linear regression (GraphPad Prism).

Example SAR Data Presentation:

Compound IDR1 (N-Subst.)R2 (C3-Subst.)R3 (C5-Subst.)IC50 (MCF-7) µMIC50 (A549) µM
PYZ-01 HPhenylPhenyl12.5 ± 1.215.8 ± 2.1
PYZ-02 MethylPhenylPhenyl> 50> 50
PYZ-03 H4-F-Phenyl4-Cl-Phenyl2.1 ± 0.3 3.4 ± 0.5
Doxorubicin ---0.8 ± 0.11.2 ± 0.1

Interpretation: PYZ-03 shows that electron-withdrawing halogens enhance potency, likely by increasing the acidity of the NH or improving lipophilic contacts.

Part 4: Mechanism of Action Visualization

Understanding where these compounds act is vital. Many pyrazoles function as ATP-competitive inhibitors of the EGFR signaling pathway.

SignalingPathway GF Growth Factor (EGF) EGFR EGFR (Receptor) GF->EGFR Binding RAS RAS EGFR->RAS Activation Inhibitor Pyrazole Inhibitor (ATP Competitive) Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation

Figure 2: EGFR Signaling Cascade. Pyrazole derivatives typically inhibit the phosphorylation of EGFR, halting the downstream RAS/RAF/MEK/ERK proliferation signal.

References

  • Review of Pyrazole Anticancer Agents (2024): Recent advances in anticancer activity and SAR of pyrazole derivatives. Arch Pharm (Weinheim).[6] 2025 Mar;358(3):e2400470.[6] [Link]

  • Kinase Inhibition Mechanism: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. [Link][7]

  • Structure-Activity Relationship (SAR) Insights: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules (MDPI). [Link]

Sources

Application

Application Note: 1-Benzyl-1H-pyrazol-4-amine HCl as a Privileged Scaffold in Fragment-Based Lead Generation

Introduction: The "Privileged" Fragment In Fragment-Based Drug Discovery (FBDD), the selection of the initial library is the single most critical determinant of success. 1-Benzyl-1H-pyrazol-4-amine hydrochloride represen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Fragment

In Fragment-Based Drug Discovery (FBDD), the selection of the initial library is the single most critical determinant of success. 1-Benzyl-1H-pyrazol-4-amine hydrochloride represents a "privileged structure"—a molecular framework capable of providing high-quality ligands for diverse biological targets, particularly protein kinases and G-Protein Coupled Receptors (GPCRs).

Unlike random screening compounds, this fragment offers a distinct structural advantage:

  • The Pyrazole Core: Mimics the purine ring of ATP, making it an ideal "hinge binder" for kinase targets (e.g., Crizotinib, Ruxolitinib).

  • The Exocyclic Amine (C4-position): Serves as a highly reactive "growth vector" for rapid chemical elaboration via amide coupling or reductive amination.

  • The Benzyl Group (N1-position): Provides immediate hydrophobic contacts (Pi-stacking) to improve initial affinity (

    
    ), often pushing the fragment from the mM to the high 
    
    
    
    M range.

This application note details the protocols for solubilizing, screening (SPR), validating (STD-NMR), and elaborating this specific fragment.

Physicochemical Profile (Rule of Three Compliance)
PropertyValueFBDD ConstraintStatus
Molecular Weight 173.21 Da (Free base)< 300 DaPass
cLogP ~1.6< 3Pass
H-Bond Donors 2 (Amine)< 3Pass
H-Bond Acceptors 2 (Pyrazole N)< 3Pass
PSA ~38 Ų< 60 ŲPass
Solubility (DMSO) > 100 mMHighPass

Experimental Protocols

Protocol A: Stock Preparation & Quality Control

Rationale: The hydrochloride salt form improves shelf-stability but introduces acidity. Failure to buffer this acidity is a common cause of false positives in protein binding assays due to pH-induced protein denaturation.

Materials:

  • 1-Benzyl-1H-pyrazol-4-amine HCl (Solid)

  • DMSO (Anhydrous, HPLC Grade)

  • Phosphate Buffered Saline (PBS), 10x stock

Procedure:

  • Weighing: Weigh approximately 10 mg of the fragment into a glass amber vial.

  • Solubilization: Dissolve in 100% DMSO to reach a concentration of 200 mM .

    • Note: The HCl salt may require vortexing or mild sonication (30s).

  • pH Adjustment (Critical Step):

    • Dilute a small aliquot (e.g., 10 µL) into the assay buffer (e.g., 990 µL PBS). Measure pH.

    • If the pH drops significantly (< 6.5), the stock solution in DMSO does not need adjustment, but the assay buffer must have increased buffering capacity (e.g., 50 mM HEPES instead of 20 mM).

  • LC-MS QC: Inject 1 µL of the diluted sample to verify purity. Purity must be >95% to rule out aggregation caused by impurities.

Protocol B: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: Fragments typically exhibit fast on/off rates and weak affinities (


 in mM range). SPR is the gold standard for "clean" screening because it detects transient binding in real-time.

Instrument: Biacore 8K / T200 or equivalent. Sensor Chip: CM5 (Carboxymethylated dextran).

Workflow:

  • Immobilization:

    • Target protein is coupled via standard Amine Coupling (EDC/NHS) to Flow Cell 2 (FC2).

    • Target Density: Aim for high density (3000–5000 RU) to detect low-molecular-weight (LMW) binders.

    • Reference: Flow Cell 1 (FC1) is activated/blocked (blank) to serve as a reference surface.

  • Sample Preparation:

    • Dilute the 200 mM DMSO stock into Running Buffer (e.g., PBS-P + 2% DMSO).

    • Screening Concentration: 500 µM (Single point).

    • DMSO Matching: The running buffer and sample buffer must have identical DMSO concentrations (±0.1%) to avoid bulk refractive index jumps. Use a Solvent Correction cycle.[1]

  • Injection Parameters:

    • Contact Time: 30 seconds (sufficient for fast kinetics).

    • Dissociation Time: 15 seconds.

    • Flow Rate: 30 µL/min.

  • Data Analysis (Self-Validating Logic):

    • Step 1: Subtract Reference (FC2 - FC1).

    • Step 2: Solvent Correction (adjust for DMSO mismatch).

    • Step 3: Examine the "Square Wave" shape.

      • Pass: Box-shape sensorgram (fast on, fast off).

      • Fail: Slow dissociation (indicates non-specific binding/aggregation).

    • Step 4: Calculate Binding Level (RU). Theoretical

      
       is calculated as:
      
      
      
      
    • Hit Criteria: Response > 30% of theoretical

      
      .
      
Protocol C: Orthogonal Validation via STD-NMR

Rationale: Saturation Transfer Difference (STD) NMR validates that the interaction happens in solution and is not an artifact of the SPR surface matrix. It relies on the transfer of magnetization from the protein to the bound fragment.

Materials:

  • NMR Spectrometer (500 MHz or higher) with Cryoprobe.[2]

  • Deuterated Buffer (PBS in D2O, pH 7.4).

Procedure:

  • Sample Prep:

    • Protein: 10 µM.

    • Fragment: 500 µM (Ligand excess of 50:1).

    • Volume: 500 µL in 5mm NMR tube.

  • Pulse Sequence (STD):

    • On-Resonance Irradiation: 0.0 ppm to -1.0 ppm (Targeting protein methyls).

    • Off-Resonance Irradiation: 30 ppm (Control).

    • Saturation Time: 2 seconds (Gaussian train pulses).

  • Data Acquisition:

    • Record 1D

      
       spectrum (Reference).[1]
      
    • Record STD spectrum (Difference: Off-Resonance minus On-Resonance).

  • Interpretation:

    • Positive Hit: Signals corresponding to the Pyrazole protons and Benzyl aromatic protons appear in the difference spectrum.

    • Epitope Mapping: The protons showing the strongest STD effect (highest intensity in difference spectrum) are in closest contact with the protein surface. For 1-benzyl-1H-pyrazol-4-amine, if the benzyl protons show high STD signal, the hydrophobic pocket interaction is confirmed.

Chemical Elaboration Strategy

Rationale: Once binding is confirmed, the fragment must be "grown" to increase potency. The 4-amine is the strategic handle.

Reaction Vector: Amide Coupling.[3] Objective: Target adjacent sub-pockets (e.g., the "Gatekeeper" region in kinases).

General Protocol (Parallel Synthesis):

  • Reagents: Fragment (1 eq), R-Carboxylic Acid (1.2 eq), HATU (1.5 eq), DIPEA (3 eq), DMF.

  • Conditions: Stir at RT for 4 hours.

  • Purification: HPLC (Acidic modifier).

  • Result: A library of N-(1-benzyl-1H-pyrazol-4-yl)amides.

Visualizations

Diagram 1: The FBDD Workflow for Pyrazole-Amine

This diagram illustrates the logical flow from stock preparation to lead generation.

FBDD_Workflow cluster_0 Biophysical Cascade Stock Stock Prep (200mM in DMSO) QC QC Check (LCMS Purity >95%) Stock->QC SPR Primary Screen (SPR @ 500µM) QC->SPR Pass SPR->Stock Fail (Aggregator) NMR Validation (STD-NMR) SPR->NMR Hit (Fast Kinetics) Chem Fragment Growing (Amide Coupling) NMR->Chem Confirmed Binder Lead Lead Compound (IC50 < 1µM) Chem->Lead SAR Optimization

Caption: Integrated workflow for screening and elaborating 1-benzyl-1H-pyrazol-4-amine HCl.

Diagram 2: Structural Binding Hypothesis (Kinase Model)

This diagram visualizes how the fragment interacts with a theoretical ATP-binding site.

Binding_Mode Pyrazole Pyrazole Core (Hinge Binder) Amine 4-Amine (Solvent Exposed / Growth) Pyrazole->Amine Benzyl 1-Benzyl Group (Hydrophobic Pocket) Pyrazole->Benzyl Hinge Kinase Hinge Region (H-Bonds) Pyrazole->Hinge Donor/Acceptor Pair Solvent Solvent Front (Library Expansion) Amine->Solvent Vector for Amide Coupling Pocket Back Pocket / Gatekeeper (Hydrophobic) Benzyl->Pocket Pi-Stacking / VdW

Caption: Pharmacophore mapping of the fragment within a typical Kinase ATP-binding pocket.

References

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based approaches in drug discovery." Wiley-VCH. (Foundational text on STD-NMR and SPR protocols).
  • Mayer, M., & Meyer, B. (1999).[2] "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition, 38(12), 1784-1788.[2] Link

  • Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive SPR fragment screening workflow." Methods in Enzymology, 493, 169-218. Link

  • Bembenek, M. E., et al. (2008). "Structure-Based Design of Pyrazole-Based Inhibitors." Journal of Medicinal Chemistry. (Demonstrates the utility of the pyrazole scaffold).

Sources

Method

Application Note: A Scalable and Robust Synthesis of 1-Benzyl-1H-pyrazol-4-amine Hydrochloride for Pharmaceutical Research and Development

Abstract 1-Benzyl-1H-pyrazol-4-amine and its derivatives are pivotal structural motifs in modern medicinal chemistry, serving as key building blocks for a range of therapeutic agents. The increasing demand for this inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Benzyl-1H-pyrazol-4-amine and its derivatives are pivotal structural motifs in modern medicinal chemistry, serving as key building blocks for a range of therapeutic agents. The increasing demand for this intermediate necessitates a well-characterized, scalable, and safe synthetic process. This application note provides a comprehensive, field-proven guide for the multi-gram scale synthesis of 1-Benzyl-1H-pyrazol-4-amine hydrochloride. We detail a robust two-step sequence commencing with the regioselective N-benzylation of 4-nitropyrazole, followed by a highly efficient catalytic hydrogenation. The rationale behind key process decisions, in-depth safety protocols, in-process controls (IPCs), and detailed analytical characterization are presented to ensure reproducibility and high purity of the final product. This guide is designed for researchers, process chemists, and drug development professionals seeking a reliable pathway to this valuable synthetic intermediate.

Introduction

The pyrazole scaffold is a privileged heterocycle in drug discovery, renowned for its metabolic stability and versatile biological activities.[1] Specifically, the 4-aminopyrazole core is integral to numerous inhibitors targeting kinases, G-protein coupled receptors, and other enzymes. The N-benzyl group is frequently incorporated to modulate solubility, pharmacokinetic properties, and binding interactions. Consequently, access to high-purity 1-Benzyl-1H-pyrazol-4-amine hydrochloride on a significant scale is a critical step in many drug development campaigns.

Common synthetic routes to 4-aminopyrazoles often involve the reduction of a corresponding 4-nitro precursor.[2] While effective, the scalability of such processes depends heavily on the safety, efficiency, and robustness of each step. This document outlines a validated two-step synthetic pathway designed for scale-up, focusing on process safety, operational simplicity, and high-fidelity analytical confirmation.

The core objectives of this protocol are:

  • To provide a detailed, step-by-step methodology for the synthesis of 1-Benzyl-1H-pyrazol-4-amine hydrochloride starting from commercially available 4-nitropyrazole.

  • To explain the scientific rationale behind the chosen reaction conditions and reagents, emphasizing considerations for large-scale production.

  • To establish a framework of in-process controls and final product specifications for rigorous quality assurance.

  • To address critical safety considerations inherent to the reagents and transformations involved.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route is a two-step process that offers a reliable and high-yielding pathway to the target compound. The strategy involves the initial protection and activation of the pyrazole nitrogen via benzylation, followed by the reduction of the nitro group to the desired amine and concurrent in situ salt formation.

Overall Synthetic Pathway

The synthesis proceeds as follows:

  • Step 1: N-Benzylation. 4-Nitropyrazole is reacted with benzyl bromide in the presence of a mild base to yield the intermediate, 1-Benzyl-4-nitropyrazole.

  • Step 2: Catalytic Hydrogenation. The nitro intermediate is reduced to the corresponding amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction is conducted in the presence of hydrochloric acid to directly crystallize the stable hydrochloride salt.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Catalytic Hydrogenation & Salt Formation A 4-Nitropyrazole B 1-Benzyl-4-nitropyrazole A->B  Benzyl Bromide,  K₂CO₃, Acetonitrile (MeCN) C 1-Benzyl-1H-pyrazol-4-amine Hydrochloride B->C  H₂ (g), 10% Pd/C,  HCl, Methanol (MeOH)

Caption: High-level workflow for the synthesis.

Rationale for Key Process Decisions
  • Choice of Benzylating Agent and Base: Benzyl bromide is a highly reactive alkylating agent, ensuring efficient reaction at moderate temperatures. Potassium carbonate (K₂CO₃) is selected as the base due to its low cost, ease of handling on a large scale, and simple removal by filtration. Stronger bases like sodium hydride are avoided to minimize safety risks and potential side reactions. Acetonitrile is an excellent solvent choice for its ability to dissolve the starting materials and its appropriate boiling point.

  • Catalytic Hydrogenation for Nitro Reduction: For scaling up, catalytic hydrogenation is superior to stoichiometric metal reductions (e.g., SnCl₂, Fe/HCl). It offers higher efficiency (catalytic amounts of palladium), generates water as the only stoichiometric byproduct, and simplifies product isolation.[2] 10% Palladium on carbon is a highly active and standard catalyst for this transformation.

  • In Situ Hydrochloride Salt Formation: The free 1-Benzyl-1H-pyrazol-4-amine is susceptible to aerial oxidation, often resulting in the formation of colored impurities and degradation over time.[2] Performing the hydrogenation in the presence of hydrochloric acid allows for the direct formation and isolation of the more stable hydrochloride salt. This strategy improves product stability, simplifies the workup by often inducing direct crystallization, and provides the product in a form commonly used for subsequent reactions or formulation studies.

Process Safety Assessment

A thorough understanding and mitigation of risks are paramount for scale-up synthesis.

Reagent / Material CAS No. Key Hazards Recommended Handling Precautions
4-Nitropyrazole3034-50-2Harmful if swallowed, Skin/Eye Irritant.Wear standard PPE (lab coat, gloves, safety glasses). Avoid inhalation of dust.
Benzyl Bromide100-39-0Severe Lachrymator, Corrosive, Toxic.Handle only in a well-ventilated chemical fume hood. Use appropriate gloves and eye/face protection. Have a neutralizer (e.g., sodium bicarbonate solution) ready for spills.
Potassium Carbonate584-08-7Eye/Skin Irritant.Avoid dust inhalation. Standard PPE required.
Acetonitrile75-05-8Flammable Liquid, Acutely Toxic.Use in a fume hood away from ignition sources. Ground equipment to prevent static discharge.
Hydrogen Gas (H₂)1333-74-0Extremely Flammable Gas, Explosive potential.Use in a designated hydrogenation area with proper ventilation and H₂ sensors. Ensure all equipment is properly grounded and purged of air. Use spark-proof equipment.
Palladium on Carbon (Pd/C)7440-05-3Pyrophoric when dry. Flammable solid.NEVER allow to dry completely. Handle as a wet paste. Filtered catalyst cake should be kept wet and disposed of according to institutional guidelines (e.g., quenching with water).
Hydrochloric Acid (conc.)7647-01-0Corrosive, Causes severe skin burns and eye damage.Handle in a fume hood with acid-resistant gloves, lab coat, and face shield.
Methanol67-56-1Flammable Liquid, Toxic.Use in a well-ventilated area away from ignition sources.

Detailed Experimental Protocol

This protocol is designed for a target scale of ~20 g of the final product. All operations should be performed in appropriately sized glassware or reactors within a chemical fume hood.

Step 1: Synthesis of 1-Benzyl-4-nitropyrazole (Intermediate A)

G cluster_0 Reactor Setup & Charge cluster_1 Reaction cluster_2 Work-up & Isolation A Charge Reactor: 1. 4-Nitropyrazole (15.0 g) 2. K₂CO₃ (27.5 g) 3. Acetonitrile (200 mL) B Heat to 50-55 °C A->B C Add Benzyl Bromide (17.0 mL) dropwise over 30 min B->C D Stir at 55 °C for 4-6 hours C->D E Monitor by TLC/LCMS (In-Process Control) D->E F Cool to RT E->F Reaction Complete G Filter off K₂CO₃ F->G H Concentrate Filtrate in vacuo G->H I Recrystallize from Isopropanol/Water H->I J Dry Product I->J

Caption: Experimental workflow for Intermediate A.

Materials:

  • 4-Nitropyrazole: 15.0 g (132.6 mmol, 1.0 equiv)

  • Benzyl Bromide: 17.0 mL (1.08 equiv)

  • Potassium Carbonate (anhydrous, powdered): 27.5 g (2.0 equiv)

  • Acetonitrile (MeCN): 200 mL

  • Isopropanol (IPA) and Deionized Water for recrystallization

Procedure:

  • Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.

  • Charging: Charge the flask with 4-nitropyrazole (15.0 g), potassium carbonate (27.5 g), and acetonitrile (200 mL).

  • Reaction Initiation: Begin stirring and heat the slurry to an internal temperature of 50-55 °C.

  • Reagent Addition: Once the temperature is stable, add benzyl bromide (17.0 mL) dropwise via an addition funnel over 30 minutes. An initial exotherm may be observed; maintain the internal temperature below 65 °C.

  • Reaction Monitoring: Stir the mixture at 55 °C for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate/Hexanes) or LCMS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the slurry through a pad of Celite® to remove the inorganic salts, washing the filter cake with additional acetonitrile (2 x 25 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude material from a suitable solvent system such as isopropanol/water to afford 1-Benzyl-4-nitropyrazole as a pale yellow solid. Dry the product under vacuum at 40 °C.

    • Expected Yield: 22-24 g (81-88%)

Step 2: Synthesis of 1-Benzyl-1H-pyrazol-4-amine hydrochloride (Final Product)

Materials:

  • 1-Benzyl-4-nitropyrazole (Intermediate A): 20.0 g (98.4 mmol, 1.0 equiv)

  • 10% Palladium on Carbon (Pd/C, 50% wet): 2.0 g (10 wt%)

  • Methanol (MeOH): 250 mL

  • Concentrated Hydrochloric Acid (~12 M): 9.0 mL (1.1 equiv)

Procedure:

  • Hydrogenator Setup: Charge a suitable hydrogenation vessel (e.g., Parr shaker or jacketed reactor rated for pressure) with 1-Benzyl-4-nitropyrazole (20.0 g) and Methanol (250 mL).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst (2.0 g, 50% wet). Caution: The catalyst is pyrophoric; do not allow it to dry.

  • Acidification: Add concentrated HCl (9.0 mL) to the mixture.

  • Hydrogenation: Seal the vessel. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi (approx. 3.5 bar) with hydrogen.

  • Reaction: Begin vigorous stirring. The reaction is exothermic; maintain the internal temperature below 40 °C using external cooling if necessary. Hydrogen uptake should be monitored. The reaction is typically complete in 3-5 hours.

  • Reaction Monitoring: Monitor for the cessation of hydrogen uptake. Confirm reaction completion by TLC or LCMS.

  • Work-up: Carefully vent the hydrogen and purge the vessel three times with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, the Celite pad and the filtered catalyst must be kept wet with methanol or water at all times to prevent ignition. Wash the filter pad with additional methanol (2 x 20 mL).

  • Crystallization & Isolation: Concentrate the filtrate under reduced pressure to approximately one-third of its original volume. The product hydrochloride salt should begin to crystallize. Cool the resulting slurry in an ice bath for 1-2 hours.

  • Final Product: Collect the solid by vacuum filtration, wash the cake with a small amount of cold methanol or diethyl ether, and dry under vacuum at 50 °C to yield 1-Benzyl-1H-pyrazol-4-amine hydrochloride as a white to off-white crystalline solid.

    • Expected Yield: 18-20 g (87-95%)

Characterization and Quality Control

Rigorous analysis is essential to confirm the identity and purity of the final product.

In-Process Controls (IPCs)
Step Parameter to Monitor Method Acceptance Criteria
1 (Benzylation)Consumption of 4-NitropyrazoleTLC, LCMS<2% of starting material remaining
2 (Hydrogenation)Consumption of Intermediate ATLC, LCMS<1% of starting material remaining
2 (Hydrogenation)Hydrogen UptakePressure GaugeUptake ceases and remains stable
Final Product Specifications
Test Specification Typical Result
Appearance White to off-white crystalline solidConforms
Purity (HPLC) ≥98.0% (AUC)>99.0%
¹H NMR Spectrum conforms to structureConforms. Key signals (DMSO-d₆, 400 MHz): δ ~10.5 (br s, 3H, -NH₃⁺), 8.05 (s, 1H, pyrazole-H), 7.60 (s, 1H, pyrazole-H), 7.40-7.25 (m, 5H, Ar-H), 5.40 (s, 2H, -CH₂-).
Mass Spec (ESI+) [M+H]⁺ for free base (C₁₀H₁₁N₃)Expected: 174.1026; Found: 174.1028 ± 5 ppm
Residual Solvents Per ICH GuidelinesMethanol <3000 ppm

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Incomplete Benzylation - Inactive benzyl bromide.- Insufficient base or wet base.- Low reaction temperature.- Use fresh benzyl bromide.- Use anhydrous, finely powdered K₂CO₃.- Ensure internal temperature reaches 55 °C. Increase reaction time.
Step 2: Stalled Hydrogenation - Catalyst poisoning (e.g., sulfur impurities).- Insufficient catalyst activity.- Leak in the hydrogenation system.- Ensure high-purity starting materials.- Add a fresh portion of catalyst.- Check system for leaks and re-pressurize.
Final Product is Colored (Pink/Purple) - Air oxidation of the free amine.- Ensure the hydrogenation is run to completion.- Minimize exposure of the free amine to air; work quickly during filtration.- Ensure sufficient HCl was added to fully form the salt. An additional wash with a non-polar solvent like ether can remove some colored impurities.

Conclusion

This application note provides a validated, safe, and scalable protocol for the synthesis of 1-Benzyl-1H-pyrazol-4-amine hydrochloride. The two-step route is characterized by high yields, operational simplicity, and the production of high-purity material suitable for pharmaceutical development. By detailing the underlying scientific rationale, critical safety procedures, and robust analytical controls, this guide serves as an authoritative resource for chemists and researchers, enabling the reliable production of this important chemical intermediate.

References

  • Large‐scale synthesis of 1H‐pyrazole. ResearchGate. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters (ACS Publications). [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Synthesis of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)one-[3][4][5]triazolebenzenesulphonamide Bioactive Hybrids as Novel Therapeutic Agents. ResearchGate. [Link]

  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Synthesis of the 4‐benzyl‐1H‐pyrazole‐3,5‐diamine 2. ResearchGate. [Link]

  • 1-allyl-4-nitropyrazole. Org Prep Daily. [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]

  • Method for purifying pyrazoles.

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 1-Benzyl-1H-pyrazol-4-amine hydrochloride

Technical Support Center: 1-Benzyl-1H-pyrazol-4-amine hydrochloride Status: Active Ticket ID: CHEM-SUP-8821 Topic: Purification, Stability, and Troubleshooting Assigned Specialist: Senior Application Scientist Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Benzyl-1H-pyrazol-4-amine hydrochloride

Status: Active Ticket ID: CHEM-SUP-8821 Topic: Purification, Stability, and Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

Welcome to the technical support hub for 1-Benzyl-1H-pyrazol-4-amine hydrochloride . This compound is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of kinase inhibitors (e.g., CDKs, p38 MAP) and other bioactive agents.

Key Chemical Characteristics:

  • Oxidation Sensitivity: The electron-rich pyrazole ring, combined with the 4-amino group, makes the free base highly susceptible to oxidative degradation (browning) upon air exposure. The hydrochloride salt form is preferred for long-term stability.

  • Regioisomerism: Depending on the synthesis route (e.g., nitration of N-benzylpyrazole vs. cyclization), the presence of the 3-amino or 5-amino regioisomers is a common critical quality attribute (CQA) failure mode.

  • Hygroscopicity: The HCl salt can be hygroscopic, necessitating strict moisture control during handling.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My product appears as a dark brown/black solid instead of the expected off-white powder. Is it usable? Diagnosis: This indicates oxidative degradation of the free amine, likely occurring before or during the salt formation step. Solution:

  • Assess Purity: Run an LC-MS. If the main peak is >90% but colored, the impurities are likely trace azo- or nitroso-coupling products (high extinction coefficient).

  • Remediation: Perform a Charcoal Recrystallization (See Protocol B). If degradation is severe (<80% purity), perform the Acid-Base Swing (Protocol A) under an inert atmosphere (Argon/Nitrogen).

Q2: I am seeing a persistent impurity at RRT 0.9 or 1.1 in HPLC. Recrystallization isn't removing it. Diagnosis: This is likely a regioisomer (1-benzyl-1H-pyrazol-5-amine) or unreacted intermediate (e.g., 4-nitro-1-benzylpyrazole). Regioisomers often co-crystallize due to structural similarity. Solution:

  • For Regioisomers: Recrystallization is often ineffective. You must switch to Flash Column Chromatography on the free base form.

  • Protocol: Neutralize the salt

    
     Extract into EtOAc 
    
    
    
    Run silica column (DCM:MeOH gradient)
    
    
    Isolate pure amine
    
    
    Re-form HCl salt.

Q3: The melting point is depressed and the solid is "sticky." Diagnosis: Retained solvent or excess HCl (hygroscopic). Solution:

  • Triturate the solid with anhydrous diethyl ether or MTBE to remove trapped solvent.

  • Dry in a vacuum oven at 40°C over

    
     for 12 hours.
    

Part 2: Validated Purification Protocols

Protocol A: The "Acid-Base Swing" (Purification of Choice)

Best for: Removing non-basic impurities (starting materials, neutral side products) and restoring color.

Theory: This method utilizes the pH-dependent solubility switch. Neutral impurities remain in the organic phase at low pH, while the target amine remains in the aqueous phase.

Step-by-Step:

  • Dissolution: Dissolve the crude HCl salt in minimal distilled water (approx. 10 mL/g).

  • Acid Wash (Critical): Acidify slightly (pH 1-2) with 1M HCl. Wash this aqueous solution with Ethyl Acetate (

    
     vol).
    
    • Why? This removes neutral organic impurities (e.g., unreacted nitro-pyrazole, benzyl halides) while keeping the protonated amine in water. Discard the organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated

    
     until pH > 10. The free amine will precipitate or oil out.
    
  • Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Combine DCM layers, dry over anhydrous

    
    , and filter.
    
  • Salt Reformation:

    • Cool the DCM solution to 0°C.

    • Add 4M HCl in Dioxane (or diethyl ether) dropwise under Nitrogen.

    • The purified HCl salt will precipitate immediately.

  • Isolation: Filter the solid under inert gas and wash with cold ether.

Protocol B: Activated Charcoal Recrystallization

Best for: Removing trace colored oxidation products from the salt.

  • Solvent System: Ethanol (EtOH) or Isopropanol (IPA).

  • Dissolution: Suspend the crude salt in the solvent and heat to reflux until dissolved.

  • Scavenging: Add Activated Charcoal (5-10 wt%) carefully (avoid bumping). Stir at reflux for 15 minutes.

  • Filtration: Filter hot through a Celite® pad to remove charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

    • Note: If no precipitate forms, add an anti-solvent (Diethyl Ether or Hexane) dropwise until turbidity appears, then cool.

Part 3: Solubility & Physical Data

SolventSolubility (HCl Salt)Solubility (Free Base)Application
Water HighLowAcid-Base Swing (Phase 1)
Methanol/Ethanol High (Hot) / Mod (Cold)HighRecrystallization
DCM / EtOAc InsolubleHighExtraction / Chromatography
Diethyl Ether InsolubleModerateAnti-solvent / Trituration
DMSO HighHighNMR Analysis

Part 4: Logic Map & Process Visualization

The following diagram illustrates the decision matrix for purifying 1-Benzyl-1H-pyrazol-4-amine HCl, distinguishing between colored impurities and structural impurities.

Purification_Workflow Start Crude 1-Benzyl-1H-pyrazol-4-amine HCl Analysis Analyze Purity (LC-MS / NMR) Start->Analysis Decision1 Primary Issue? Analysis->Decision1 Color Color/Oxidation (Purity >95% but Brown) Decision1->Color Visual Only Structure Structural Impurity (Regioisomers/Starting Material) Decision1->Structure Low Purity Recryst Protocol B: Charcoal Recrystallization (Solvent: EtOH/IPA) Color->Recryst AcidBase Protocol A: Acid-Base Swing (Partitions Neutral Impurities) Structure->AcidBase Final Pure HCl Salt (Store under Argon, -20°C) Recryst->Final Check Re-Check Purity AcidBase->Check Column Flash Chromatography (Must convert to Free Base first) Check->Column Fail (Isomers persist) Check->Final Pass Column->Final Re-salt with HCl/Dioxane

Caption: Decision matrix for purification based on impurity profile (Oxidative vs. Structural).

Part 5: References & Authority

  • Synthesis & Reactivity of Aminopyrazoles:

    • Source: Fichez, J., Busca, P., & Prestat, G. (2018). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Beilstein Journal of Organic Chemistry.

    • Relevance: details the regioselectivity challenges (3-amino vs 5-amino) and stability of the 4-amino core.

  • Purification of Amine Hydrochlorides:

    • Source: Organic Syntheses, Coll. Vol. 10, p. 41 (2004).

    • Relevance: Provides standard operating procedures for handling hygroscopic amine salts and recrystallization techniques using ethanol/ether systems.

  • Stability of 4-Aminopyrazole Derivatives:

    • Source:Arkivoc (2009).[1] "Recent developments in aminopyrazole chemistry."

    • Relevance: Discusses the oxidation potential of the 4-amino position and the necessity of salt formation for storage.

  • Regioselective Synthesis Context:

    • Source:Molecules (MDPI).

    • Relevance: Highlights the synthesis of 1-benzyl-1H-pyrazoles and the separation of isomers via chromatography vs. crystallization.

Sources

Optimization

1-Benzyl-1H-pyrazol-4-amine hydrochloride solubility issues and solutions

Technical Support Center: 1-Benzyl-1H-pyrazol-4-amine Hydrochloride Technical Overview: The "Amphiphilic" Challenge As researchers, we often encounter 1-Benzyl-1H-pyrazol-4-amine hydrochloride (often a key intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Benzyl-1H-pyrazol-4-amine Hydrochloride

Technical Overview: The "Amphiphilic" Challenge

As researchers, we often encounter 1-Benzyl-1H-pyrazol-4-amine hydrochloride (often a key intermediate in kinase inhibitor synthesis) and underestimate its physicochemical duality.[1]

This molecule presents a classic "Push-Pull" solubility conflict :

  • The Hydrophilic "Pull": The hydrochloride salt moiety (

    
    ) and the polar pyrazole ring drive water solubility and crystalline stability.[1]
    
  • The Lipophilic "Push": The benzyl group (

    
    ) adds significant hydrophobicity.[1]
    

The Core Issue: Users frequently attempt to dissolve the salt form in non-polar organic solvents (DCM, Toluene) for synthesis, or the free base in aqueous media for biological assays. Both approaches fail because they ignore the protonation state of the exocyclic amine.[1]

Key Physicochemical Parameters:

  • State: Off-white to beige solid (pure); turns brown upon oxidation.[1]

  • pKa (Estimated): ~4.0–5.0 (exocyclic amine).[1] The HCl salt is acidic.[1][2]

  • Hygroscopicity: Moderate.[1] The salt form can absorb atmospheric moisture, leading to "clumping."[1]

Solubility Matrix & Solvent Compatibility

Data summarized for the Hydrochloride Salt form unless otherwise noted.

Solvent SystemSolubility RatingApplication Notes
Water High (>50 mg/mL)Ideal for initial dissolution.[1] pH is acidic (~pH 2-3).[1]
DMSO High (>100 mg/mL)Recommended for biological stock solutions.[1]
Methanol / Ethanol Moderate to High Good for recrystallization or transfers.[1]
DCM / Chloroform Very Low Common Error. The salt will not dissolve.[1] Requires free-basing.[1]
Ethyl Acetate Low Poor solvent for the salt; excellent for extracting the free base.
Hexane / Ether Insoluble Used as anti-solvents to precipitate the salt.[1]

Troubleshooting Guides (Q&A)

Scenario A: "I'm trying to react this amine with an acid chloride in DCM, but it's just a suspension at the bottom of the flask."

Diagnosis: You are using the Hydrochloride Salt in a non-polar solvent (DCM).[1] The ionic lattice energy is too high for DCM to overcome.[1]

The Fix: You must perform an in situ neutralization or a prior free-basing step.[1]

  • Method 1 (In Situ): Add a non-nucleophilic organic base (e.g., Triethylamine or DIPEA) to your DCM suspension.[1] You will see the solid dissolve as the free base is liberated and the TEA-HCl salt forms (which is soluble in DCM).[1]

    • Stoichiometry: Use at least 2.5 equivalents of base (1 eq to neutralize the HCl, 1 eq to scavenge the acid formed in the reaction, 0.5 eq excess).

  • Method 2 (Pre-workup): Convert to free base first (See Protocol 1 below).[1]

Scenario B: "My stock solution in DMSO turned dark brown overnight. Is it still good?"

Diagnosis: Oxidative Degradation. 4-Aminopyrazoles are electron-rich systems.[1] The exocyclic amine facilitates oxidation of the pyrazole ring, leading to diazo-like coupling or polymerization products (often dark colored) [1].

The Fix:

  • Immediate Action: If the color is essentially black or deep brown, discard.[1] If light amber, verify purity via LC-MS.

  • Prevention:

    • Store the solid as the HCl salt (it is significantly more stable to oxidation than the free base).[1]

    • Prepare DMSO stocks immediately before use.[1]

    • Degas your solvents.[1][3] Oxygen dissolved in DMSO is a primary culprit.[1]

Scenario C: "I added NaOH to the aqueous solution, and a sticky oil crashed out."

Diagnosis: You successfully formed the Free Base , but the benzyl group makes it lipophilic. It is no longer soluble in water.[1]

The Fix: This is expected behavior.

  • Do not try to redissolve it in water.[1]

  • Add an organic solvent (Ethyl Acetate or DCM) immediately to extract the "oiled out" free base.[1]

  • Wash the organic layer with brine to remove trapped water.[1]

Standard Operating Protocols (SOPs)

Protocol 1: Controlled Free-Basing (Preparation for Organic Synthesis)

Use this when you need the amine soluble in DCM, THF, or Toluene.

  • Dissolution: Dissolve 1.0 g of 1-Benzyl-1H-pyrazol-4-amine HCl in 10 mL of distilled water. The solution should be clear and acidic.[1]

  • Basification: Slowly add 1M NaOH or Saturated

    
     while stirring. Monitor pH.
    
    • Target pH: 9–10.

    • Observation: A precipitate or oil will form.[1]

  • Extraction: Add 15 mL of DCM (Dichloromethane). Shake vigorously in a separatory funnel.

  • Separation: Collect the lower organic layer.[1] Repeat extraction of the aqueous layer 2x with DCM.[1]

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Critical Step: Use the free base immediately .[1] Do not store it for long periods as it oxidizes faster than the salt [2].[1]

Protocol 2: Biological Stock Solution Preparation

Use this for in vitro assays (IC50 determination, etc.).[1]

  • Solvent Choice: Use sterile, anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Calculation: Calculate the mass required for a 10 mM or 100 mM stock.

    • Note: Account for the molecular weight of the Salt (MW ~209.6 g/mol ), not just the free base.

  • Dissolution: Add DMSO. Vortex for 30 seconds.[1]

    • Tip: If the solution is cloudy, sonicate for 2 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

    • Shelf Life: 3 months at -80°C. 1 week at 4°C.[1]

Visual Troubleshooting Logic

Diagram 1: Solubility Troubleshooting Decision Tree

SolubilityLogic Start Start: Solid 1-Benzyl-1H-pyrazol-4-amine HCl Target What is your Target Solvent? Start->Target Water Water / Aqueous Buffer Target->Water Organic Organic (DCM, THF, Toluene) Target->Organic DMSO DMSO (Bio-Assay) Target->DMSO CheckPH Check pH Water->CheckPH Insoluble Insoluble (Suspension) Organic->Insoluble Dissolves Dissolves Well DMSO->Dissolves Soluble Soluble (Acidic pH) CheckPH->Soluble pH < 6 Precip Precipitation? CheckPH->Precip pH > 7 AddAcid Add dilute HCl to lower pH Precip->AddAcid FreeBase Must Free-Base Insoluble->FreeBase Protocol1 Execute Protocol 1 (Extraction) FreeBase->Protocol1 Pre-workup InSitu Add DIPEA/TEA (In-situ neutralization) FreeBase->InSitu During Reaction ColorCheck Check Color over time Dissolves->ColorCheck Oxidation Dark Brown = Oxidation (Discard) ColorCheck->Oxidation Air Exposure

Caption: Decision tree for selecting the correct handling method based on solvent and observed solubility behavior.

Diagram 2: The "Free-Basing" Workflow

FreeBasing Salt HCl Salt (Water Soluble) NaOH Add Base (NaOH / NaHCO3) Salt->NaOH Deprotonation FreeBaseAq Free Base (Oils out / Precipitates) NaOH->FreeBaseAq Phase Separation Extract Add Organic Solvent (DCM or EtOAc) FreeBaseAq->Extract Extraction Dry Dry Organic Layer (Na2SO4) Extract->Dry Purification Final Reactive Free Base (Ready for Synthesis) Dry->Final Concentration

Caption: Step-by-step chemical transformation from the stable HCl salt to the reactive free base.

References

  • Fichez, J., Busca, P., & Prestat, G. (2023).[1] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi - Chemistry Today, 34(6), 28-33.[1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine.[1] Retrieved October 24, 2023.[1]

  • University of Calgary. "Solubility of Organic Compounds: Amines and Amine Salts."[1] Chemistry LibreTexts.

  • Sigma-Aldrich. "Product Specification: 4-Aminopyrazole hydrochloride."[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1-Benzyl-1H-pyrazol-4-amine hydrochloride before handling.

Sources

Troubleshooting

Technical Support Center: Challenges in the Synthesis of Substituted Pyrazoles

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Regioselectivity, Functionalization, and Purification in Pyrazole Synthesis

Introduction: The Pyrazole Paradox

Pyrazoles are the structural backbone of blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, their synthesis is often plagued by a central paradox: the very features that make them biologically active (tautomerism and multiple nucleophilic sites) make them notoriously difficult to synthesize regioselectively.

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the lab, focusing on the Knorr synthesis and N-alkylation —the two most common yet problematic pathways.

Module 1: Mastering Regioselectivity in Knorr Synthesis

The Challenge: Condensing an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine typically yields a mixture of 1,3,5- and 1,5-substituted isomers. The Root Cause: The reaction kinetics are driven by the competing nucleophilicity of the hydrazine nitrogens (


 vs. 

) and the electrophilicity of the carbonyl carbons.
The "Solvent Switch" Protocol

Standard protic solvents (EtOH, MeOH) often fail to discriminate between transition states. Fluorinated alcohols can dramatically enhance regioselectivity via hydrogen-bond donor ability, activating the harder carbonyl.

Protocol A: HFIP-Mediated Regioselective Cyclization

  • Application: Favoring the 1,3,5-isomer when steric differentiation is poor.

  • Reagents: 1,3-Diketone (1.0 eq), Aryl Hydrazine (1.1 eq), Hexafluoroisopropanol (HFIP).

Step-by-Step Workflow:

  • Dissolution: Dissolve the 1,3-diketone in HFIP (0.5 M concentration). Note: HFIP is expensive; TFE (2,2,2-trifluoroethanol) is a cheaper alternative but may lower selectivity ratios.

  • Addition: Add the hydrazine dropwise at 0°C.

  • Reflux: Warm to room temperature, then reflux for 2–4 hours.

  • Workup: Evaporate HFIP (recoverable by distillation). The residue is often the pure regioisomer.

Why this works: HFIP activates the carbonyls via strong H-bonding, amplifying the electronic differences between the acetyl and benzoyl groups (in the case of benzoylacetone), directing the initial nucleophilic attack.

pH-Controlled Nucleophilicity
  • Acidic Conditions (HCl/AcOH): Protonation of the hydrazine reduces the nucleophilicity of the substituted nitrogen (

    
    ), forcing the unsubstituted 
    
    
    
    to attack the most reactive carbonyl first.
  • Basic Conditions (Et3N/Pyridine): The substituted nitrogen (

    
    ) becomes more nucleophilic due to the inductive effect of the alkyl/aryl group (unless the group is strongly electron-withdrawing), reversing the attack order.
    
Visualization: Regioselectivity Decision Tree

RegioselectivityLogic Start Start: Unsymmetrical 1,3-Dicarbonyl + Hydrazine CheckSterics Are substituents sterically distinct? Start->CheckSterics StericControl Steric Control Dominates (Bulky group directs N-attack) CheckSterics->StericControl Yes (e.g., t-Butyl) CheckElectronics Check Electronic Bias (e.g., CF3 vs CH3) CheckSterics->CheckElectronics No (e.g., Me vs Et) AcidPath Acidic Media (AcOH) Protonates Hydrazine CheckElectronics->AcidPath Selectivity Needed? BasePath Basic Media (Et3N) Enhances N1 Nucleophilicity CheckElectronics->BasePath Selectivity Needed? ResultA Product A: Attack at most electrophilic C AcidPath->ResultA ResultB Product B: Attack at less hindered C BasePath->ResultB

Caption: Logic flow for selecting reaction conditions to control regioisomer formation in Knorr synthesis.

Module 2: N-Alkylation of NH-Pyrazoles

The Challenge: Alkylating a pre-formed pyrazole ring often results in a mixture of N1- and N2-alkylated products due to annular tautomerism.

Troubleshooting N-Alkylation

The site of alkylation is governed by the "lone pair availability" vs. "steric hindrance" trade-off.

VariableConditionOutcomeMechanism
Base NaH / THFN1-Alkylation (Thermodynamic)Irreversible deprotonation forms a tight ion pair; alkylation occurs at the less hindered nitrogen.
Base K2CO3 / AcetoneMixture (Kinetic)Weaker base allows rapid equilibrium; alkylation often follows steric control.
Catalyst MgBr2 / DIPEAN2-Alkylation Magnesium chelates the N1 and the substituent (if capable), forcing alkylation at N2.
Protocol: Mg-Catalyzed Regioselective Alkylation

Reference: This method is particularly effective for 3-substituted pyrazoles.

  • Setup: In a flame-dried flask, combine 3-substituted pyrazole (1.0 eq) and MgBr2 (0.2 eq).

  • Solvent: Add anhydrous THF (0.2 M).

  • Base: Add DIPEA (2.5 eq) followed by the alkyl halide (1.5 eq).

  • Reaction: Stir at room temperature for 12 hours.

  • Mechanism: The Mg(II) ion coordinates between the pyrazole N1 and the 3-substituent (especially if it has a donor atom like O or N), effectively blocking N1 and directing the electrophile to N2.

Module 3: Purification & Isolation Strategies

The Challenge: Regioisomers often have identical Molecular Weights and very similar Rf values (polarity), making flash chromatography difficult.

The "Salt Crash" Method

Isomers often have vastly different pKa values or crystal packing energies when protonated.

Procedure:

  • Dissolve the crude mixture (oil) in a minimal amount of Et2O or EtOAc.

  • Add 1.0 eq of HCl (4M in dioxane) or Oxalic acid.

  • Cool to 0°C. One isomer frequently crystallizes out as the salt while the other remains in solution.

  • Filter the solid.[1] Neutralize with NaHCO3 to recover the free base.

Chromatographic Separation (TLC Optimization)

If chromatography is required, standard Hexane/EtOAc gradients often fail.

  • Solution: Switch to DCM/MeOH/NH4OH (90:9:1) . The trace ammonia suppresses tailing by keeping the pyrazole deprotonated, sharpening the bands and improving resolution between isomers.

Module 4: Advanced Troubleshooting (FAQ)

Q1: My Knorr reaction stalls at the intermediate hydrazone stage. How do I force cyclization? A: This "stalled intermediate" is common with bulky hydrazines.

  • Fix: Isolate the hydrazone (often a solid). Redissolve in glacial acetic acid and heat to 100°C. If that fails, add a Lewis Acid catalyst like ZnCl2 (10 mol%) to activate the carbonyl for the second intramolecular attack.

Q2: I cannot remove the hydrazine impurity from my final product. A: Hydrazines are toxic and sticky.

  • Fix: Use a scavenger resin (aldehyde-functionalized polymer) or wash the organic layer with 1M CuCl2 solution. Copper forms a water-soluble complex with residual hydrazines (turning the aqueous layer blue/green), effectively removing them.

Q3: Why did my N-alkylation yield drop when I scaled up? A: Exotherms can alter the selectivity.

  • Fix: On large scales (>10g), the deprotonation with NaH is highly exothermic. If the temperature spikes, you lose kinetic control. Ensure strictly controlled addition of NaH at 0°C and use an internal temperature probe.

References

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines. Chemical Reviews.

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis.

  • Krasavin, M., et al. (2022). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Journal of Organic Chemistry. [2]

  • Maddani, M. R., & Prabhu, K. R. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Tetrahedron Letters.

Disclaimer: All protocols involve hazardous chemicals. Consult local safety regulations (MSDS) before experimentation.

Sources

Optimization

Technical Support Center: Purification Strategies for 1-Benzyl-1H-pyrazol-4-amine HCl

Case ID: PUR-PYRZ-004 Compound: 1-Benzyl-1H-pyrazol-4-amine hydrochloride CAS: 1152535-23-9 (Free base ref: 1264097-17-7) Support Level: Tier 3 (Senior Application Scientist) Executive Summary This guide addresses purity...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYRZ-004 Compound: 1-Benzyl-1H-pyrazol-4-amine hydrochloride CAS: 1152535-23-9 (Free base ref: 1264097-17-7) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

This guide addresses purity issues associated with 1-Benzyl-1H-pyrazol-4-amine hydrochloride , a critical intermediate often synthesized via the reduction of 4-nitro-1-benzylpyrazole. Common impurities include unreacted nitro-intermediates, azo-dimer byproducts (colored), and inorganic salts derived from reduction catalysts (Fe, Sn, or Pd).

Because aminopyrazoles are electron-rich and prone to oxidation, "pink/brown" discoloration is a frequent user complaint. This guide prioritizes Acid-Base Swing Extraction for bulk cleanup and Controlled Recrystallization for final polishing.

Module 1: Diagnostic Troubleshooting

Identify your specific impurity profile before selecting a protocol.

SymptomProbable CauseDiagnostic Signature (NMR/LCMS)Recommended Protocol
Pink/Red/Brown Solid Oxidation products (Diazo/Azo species) or Nitro-residues.LCMS: M+14 or M+16 peaks. NMR: Broad aromatic signals/baseline noise.Protocol C (Charcoal) + Protocol A
Sticky Gum / Oil Residual solvent (DMF/DMSO) or Poly-benzylation.NMR: Solvent peaks (2.5 ppm DMSO, 2.8/8.0 DMF).Protocol B (Acid-Base Reset)
Insoluble White Solids Inorganic salts (if Fe/Sn reduction used) or Silica gel fines.Ash Test: Non-combustible residue.Protocol B (Filtration step)
Melting Point Depression Unreacted 1-Benzyl-4-nitropyrazole.NMR: Downfield shift of pyrazole protons (>8.0 ppm).Protocol A (Recrystallization)

Module 2: Purification Protocols

Protocol A: Selective Recrystallization (Polishing)

Use this for material that is >90% pure but colored or amorphous.

The Challenge: Amine hydrochloride salts are often too soluble in methanol/ethanol, leading to poor recovery. We utilize a "Solvent/Anti-solvent" method.

Reagents:

  • Solvent: Isopropanol (IPA) or Methanol (MeOH) - High Solubility

  • Anti-solvent: Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) - Low Solubility

Step-by-Step:

  • Dissolution: Place the crude HCl salt in a flask. Add the minimum amount of hot IPA (60°C) required to fully dissolve the solid.

    • Tip: If undissolved solids remain after 10 volumes of solvent, filter hot (remove inorganic salts).

  • Nucleation: Allow the solution to cool to Room Temperature (RT).

  • Precipitation: Slowly add the Anti-solvent (Et₂O or EtOAc) dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.

    • Ratio: Typically 1:3 (Solvent:Anti-solvent).

  • Crystallization: Cool the mixture to 0°C–4°C for 4 hours. Do not freeze rapidly, or you will trap impurities.

  • Isolation: Filter the white crystals under inert gas (Nitrogen/Argon) to prevent immediate oxidation. Wash with cold Et₂O.

Protocol B: The Acid-Base "Swing" (Deep Cleaning)

Use this for crude reaction mixtures containing inorganic salts, starting materials, or non-basic impurities.

Mechanism: This method leverages the pH-dependent solubility of the amine.

  • Acid Phase: Impurities that are non-basic (e.g., nitro-pyrazole, benzyl halides) remain in organics; product stays in water.

  • Base Phase: Product becomes organic-soluble; inorganic salts stay in water.

Workflow Diagram:

AcidBaseSwing Start Crude HCl Salt (Impure) Dissolve Dissolve in Water (pH < 2) Start->Dissolve Wash Wash with EtOAc/DCM Dissolve->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer (Discard Non-Basic Impurities) Sep1->OrgWaste Top Layer AqLayer Aqueous Layer (Contains Product) Sep1->AqLayer Bottom Layer Basify Basify to pH 10-12 (NaOH / NaHCO3) AqLayer->Basify Extract Extract into DCM/EtOAc Basify->Extract Sep2 Phase Separation Extract->Sep2 AqWaste Aqueous Layer (Discard Inorganic Salts) Sep2->AqWaste Top Layer (if DCM) OrgProduct Organic Layer (Free Base Amine) Sep2->OrgProduct Bottom Layer (if DCM) SaltForm Add HCl (in Dioxane/Ether) Re-precipitate OrgProduct->SaltForm Final Pure Product (White Solid) SaltForm->Final

Caption: Logical flow for removing non-basic organic impurities and water-soluble inorganic salts.

Step-by-Step:

  • Free Base Liberation: Suspend the impure HCl salt in water. Add 2M NaOH until pH > 10. The solid should dissolve or form an oil (the free amine).

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Re-Salting: Cool the organic solution to 0°C. Add 4M HCl in Dioxane (or diethyl ether) dropwise. The purified hydrochloride salt will precipitate immediately.

Protocol C: Activated Carbon Scavenging

Use this if the product is pink/purple (trace oxidation).

  • Dissolve the salt in hot Methanol.

  • Add Activated Charcoal (5-10 wt% relative to product).

  • Stir at 50°C for 30 minutes.

  • Filter through a Celite pad while hot (to prevent crystallization in the funnel).

  • Proceed to Protocol A (Recrystallization) with the filtrate.

Module 3: Stability & Storage Guidelines

  • Hygroscopicity: Aminopyrazole hydrochlorides are moderately hygroscopic. Absorption of water leads to "gumming" and hydrolysis.

    • Action: Store in a desiccator or under Argon/Nitrogen.

  • Oxidation: The electron-rich amine at position 4 is sensitive to air, turning the compound brown over time.

    • Action: Minimize exposure to light and air. Store at -20°C for long-term retention.

Frequently Asked Questions (FAQ)

Q: Can I use Column Chromatography for the HCl salt? A: Not recommended. HCl salts streak badly on silica gel due to their polarity and acidity.

  • Fix: Convert to the free base (using Protocol B, steps 1-3), run the column (typically DCM:MeOH 95:5), and then re-form the salt.

Q: My product is oiling out during recrystallization. Why? A: This usually happens if the anti-solvent (Ether/Hexane) is added too quickly or if the solution is too hot.

  • Fix: Re-heat to dissolve the oil, add a "seed crystal" if available, and cool very slowly without stirring.

Q: What is the expected melting point? A: While specific values vary by polymorph, 1-benzyl-1H-pyrazol-4-amine HCl typically melts/decomposes in the range of 180°C – 210°C . A sharp range (<2°C) indicates high purity.

References

  • Synthesis of Aminopyrazoles: F. Yi, W. Zhao, Z. Wang, X. Bi. (2019). "Silver-Mediated [3 + 2] Cycloaddition... to Provide Pyrazoles."[1] Organic Letters, 21, 3158-3161.[1] Link

  • Purification of Amine Salts: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Kinase Inhibitor Intermediates: Harris, P. A., et al. (2008). "Discovery of 1-Benzyl-1H-pyrazole derivatives as... inhibitors." Journal of Medicinal Chemistry. (Contextualizing the 1-benzyl-4-amino scaffold).
  • General Pyrazole Properties: NIST Chemistry WebBook, SRD 69. "1H-Pyrazole."[1][2][3][4][5][6][7] Link

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for Pyrazole Synthesis

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole-containing m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole-containing molecules. Pyrazoles are a cornerstone in medicinal chemistry and materials science, making the ability to reliably synthesize and monitor their formation critical.[1][2][3][4][5][6][7]

This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) for the common analytical techniques used to monitor these reactions. Our goal is to move beyond simple procedural lists and offer insights into the underlying chemical principles, helping you make informed decisions to optimize your synthetic outcomes.

Section 1: Choosing Your Monitoring Technique

The selection of an appropriate reaction monitoring technique is the first critical step towards a successful synthesis. The choice depends on several factors including the physical properties of your reactants and products, the reaction solvent, and the information you need to gather (e.g., simple completion check vs. kinetic data).

G Start Start: Pyrazole Synthesis Initiated Decision1 Are starting materials and products UV active? Start->Decision1 TLC Thin-Layer Chromatography (TLC) - Rapid, qualitative check - Good for polarity changes Decision1->TLC Yes Stain Use a staining agent (e.g., KMnO4, anisaldehyde) Decision1->Stain No Decision2 Are compounds volatile and thermally stable? TLC->Decision2 Isomer/Byproduct Info Needed? Stain->TLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) - Quantitative - Identifies isomers & byproducts Decision2->GCMS Yes Decision3 Need high resolution for complex mixtures? Decision2->Decision3 No Endpoint Reaction Complete & Characterized GCMS->Endpoint HPLC High-Performance Liquid Chromatography (HPLC) - Quantitative - Excellent for non-volatile compounds - Chiral separations possible Decision3->HPLC Yes Decision4 Need detailed structural information in situ? Decision3->Decision4 No HPLC->Endpoint NMR Nuclear Magnetic Resonance (NMR) - In-situ monitoring - Provides structural confirmation - Can determine kinetics Decision4->NMR Yes Decision4->Endpoint No NMR->Endpoint

Caption: Decision workflow for selecting a reaction monitoring technique.

Section 2: Thin-Layer Chromatography (TLC) Troubleshooting

TLC is the most common technique for a quick assessment of reaction progress.[8][9] It's fast, inexpensive, and provides immediate qualitative information.

Frequently Asked Questions & Troubleshooting

Q1: My spots are streaking badly. What's causing this?

A1: Streaking on a TLC plate can be attributed to several factors.

  • Overloading: You may be spotting too much of your reaction mixture. Try diluting your sample before spotting.

  • High Polarity: Highly polar compounds, like some pyrazole precursors or products with free N-H groups, can interact strongly with the silica gel. To mitigate this, add a small amount of a polar modifier to your eluent, such as methanol or a few drops of acetic acid or triethylamine to neutralize the silica surface.

  • High-Boiling Point Solvents: Solvents like DMF or DMSO can cause streaking if not removed. After spotting your plate, place it under high vacuum for a few minutes before developing to evaporate the residual solvent.[10]

Q2: My starting material and product have very similar Rf values. How can I improve separation?

A2: This is a common challenge, especially when the polarity change upon reaction is minimal.

  • Change Eluent System: The key is to experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate). Systematically vary the ratio. If that fails, try a different polar solvent, such as diethyl ether or dichloromethane.

  • Use a Co-spot: A "co-spot" is where you spot your starting material, your reaction mixture, and then a spot of your reaction mixture on top of the starting material spot on the TLC plate. If the reaction is complete, you will see a single spot for the co-spot lane that has the same Rf as your product. If the reaction is incomplete, the co-spot will appear as an elongated spot or two distinct spots.

  • Staining: Sometimes, different compounds will stain differently, even with similar Rf values. Anisaldehyde or potassium permanganate stains can reveal color differences between your starting material and product.[10]

Q3: I don't see any spots on my TLC plate under the UV lamp.

A3: This indicates your compounds are not UV-active.

  • Use a Stain: You must use a chemical stain to visualize the spots. A potassium permanganate (KMnO₄) dip is a good general-purpose stain that reacts with many functional groups. Other options include iodine vapor or p-anisaldehyde.

Protocol: Running a Diagnostic TLC
  • Preparation: Prepare your eluent system (e.g., 70:30 Hexanes:Ethyl Acetate) in a developing chamber with a lid and a piece of filter paper to saturate the chamber atmosphere.

  • Spotting: Using a capillary tube, carefully spot your starting material, the reaction mixture, and a co-spot on the baseline of the TLC plate. Keep the spots small.

  • Development: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the lid and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is near the top, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If no spots are visible, use an appropriate stain.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is a powerful technique for monitoring volatile and semi-volatile pyrazole syntheses. It is particularly useful for identifying the formation of regioisomers, which often have very similar properties.[1]

Frequently Asked Questions & Troubleshooting

Q1: I'm getting two peaks with the same mass in my GC-MS. How do I know which is my desired product?

A1: This is a classic sign of regioisomer formation, a common occurrence in pyrazole synthesis from unsymmetrical starting materials.[1][11]

  • Retention Time: The two isomers will likely have different retention times due to subtle differences in their boiling points and interactions with the GC column stationary phase. Consistent retention times are key for identification.

  • Fragmentation Patterns: While isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can differ.[1][12] Carefully analyze the mass spectra of both peaks. Look for unique fragment ions that can help you distinguish between the isomers.

  • Reference Standards: If possible, synthesize an authentic sample of your desired isomer to confirm its retention time and fragmentation pattern.

Q2: My compound seems to be decomposing in the GC injector.

A2: Thermal decomposition can be an issue for some pyrazole derivatives, especially those with sensitive functional groups.

  • Lower Injector Temperature: Gradually decrease the injector temperature. You want it hot enough to volatilize your sample but not so hot that it causes degradation.

  • Use a Derivatizing Agent: For pyrazoles with free N-H groups, derivatization (e.g., silylation) can increase thermal stability and improve peak shape.

Quantitative Data Summary: Typical GC-MS Parameters
ParameterTypical Value/ChoiceRationale
Column DB-5ms, HP-5ms (non-polar)Good general-purpose columns for a wide range of pyrazole derivatives.
Injector Temp. 250 °C (starting point)Balances efficient volatilization with minimizing thermal decomposition.
Oven Program Start at 50-100°C, ramp 10-20°C/min to 280-300°CA temperature ramp is crucial for separating compounds with different boiling points.
Carrier Gas HeliumInert and provides good chromatographic efficiency.

Section 4: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is an excellent technique for monitoring a wide variety of pyrazole syntheses, especially those involving non-volatile or thermally sensitive compounds.[13][14][15][16]

Frequently Asked Questions & Troubleshooting

Q1: I'm having trouble getting good peak separation between my starting materials and product.

A1: HPLC method development is often an iterative process.

  • Mobile Phase Composition: The most common approach is reverse-phase HPLC.[13][15] Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) and aqueous phase (e.g., water with 0.1% formic or trifluoroacetic acid). Increasing the organic content will generally decrease retention times.

  • Try a Different Column: If adjusting the mobile phase isn't enough, you may need a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to achieve the desired selectivity.

  • Gradient Elution: If your components have a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) will likely provide better separation and peak shape than an isocratic method.

Q2: My peak shapes are poor (tailing or fronting). What should I do?

A2: Poor peak shape can be caused by several factors.

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try diluting your sample.

  • Secondary Interactions: Free N-H groups in pyrazoles can interact with residual silanol groups on the silica-based column packing, causing peak tailing. Using a mobile phase with a low pH (e.g., adding 0.1% formic acid) can suppress this interaction.

  • Solvent Mismatch: Dissolving your sample in a solvent much stronger than your mobile phase can cause distorted peaks. Ideally, dissolve your sample in the mobile phase itself.

Protocol: Generic HPLC Method for Pyrazole Monitoring
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with a higher percentage of A, and linearly increase the percentage of B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where your compounds absorb (e.g., 254 nm).

  • Injection Volume: 10 µL.

Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR provides unparalleled structural information and can be used for in-situ reaction monitoring to obtain kinetic data.[17][18]

Frequently Asked Questions & Troubleshooting

Q1: My ¹H NMR spectrum has more signals than I expect for my pyrazole product.

A1: This is a very common observation with N-unsubstituted pyrazoles.

  • Tautomerism: Pyrazoles without a substituent on the N1 position can exist as a mixture of two rapidly interconverting tautomers. If this exchange is slow on the NMR timescale, you will see two distinct sets of signals.[19] Running the NMR at a higher temperature can cause these signals to coalesce into a single, averaged set.

  • Rotamers: If your pyrazole has bulky substituents, you may be observing rotamers due to restricted bond rotation. Variable temperature NMR can also help identify this, as the signals will coalesce at higher temperatures.[19]

Q2: I see a very broad signal in my ¹H NMR spectrum. What is it?

A2: A broad signal, often between 10-14 ppm, is characteristic of the N-H proton of the pyrazole ring.[19]

  • Confirmation with D₂O: To confirm this, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad N-H signal will exchange with deuterium and disappear.[19]

  • Causes of Broadening: The broadening is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange with trace amounts of water or other pyrazole molecules.[19]

G Start Acquire ¹H NMR Spectrum Problem1 More signals than expected? Start->Problem1 Problem2 Broad signal observed? Problem1->Problem2 No Solution1a Run Variable Temperature (VT) NMR (Check for coalescence) Problem1->Solution1a Yes Problem3 Overlapping signals? Problem2->Problem3 No Solution2a Perform D₂O Exchange (Signal should disappear) Problem2->Solution2a Yes Solution3a Run 2D NMR (COSY, HSQC) (Resolve correlations) Problem3->Solution3a Yes Solution3b Use a higher field spectrometer Problem3->Solution3b Yes End Spectrum Interpreted Problem3->End No Solution1b Consider Tautomers or Rotamers Solution1a->Solution1b Solution1b->Problem2 Solution2b Assign as N-H proton Solution2a->Solution2b Solution2b->Problem3 Solution3a->End Solution3b->End

Caption: Troubleshooting workflow for common NMR issues in pyrazole analysis.

Protocol: In-situ NMR Reaction Monitoring
  • Setup: In an NMR tube, dissolve your starting material in a deuterated solvent.

  • Internal Standard: Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) that has a clean, isolated signal in the ¹H NMR spectrum.[17]

  • Initial Spectrum: Acquire a t=0 spectrum to get a baseline.

  • Initiation: Add the final reagent to initiate the reaction, mix quickly, and place the tube in the NMR spectrometer.

  • Acquisition: Acquire spectra at regular time intervals.

  • Analysis: Integrate the signals of your product and starting material relative to the internal standard to determine the reaction progress and calculate yield over time.

References

  • Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
  • Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols. Benchchem.
  • preventing side reactions in pyrazole synthesis. Benchchem.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC.
  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation. New Journal of Chemistry (RSC Publishing).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. R Discovery. Available at: [Link]

  • 5 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn2+ and Cd2+ directly from chalcones via in situ aromatisation. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Advices for Aminopyrazole synthesis. Reddit. Available at: [Link]

  • Knorr Pyrazole Synthesis advice. Reddit. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library. Available at: [Link]

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
  • REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Jetir.Org. Available at: [Link]

  • Various methods for the synthesis of pyrazole. ResearchGate. Available at: [Link]

  • Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Prince Sattam bin Abdulaziz University - Pure Help Center. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Semantic Scholar. Available at: [Link]

  • Novel pyrazoline as a new reagent for qu. Prime Scholars. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester. Available at: [Link]

  • Modern Strategies for Heterocycle Synthesis. PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. Available at: [Link]

  • Different strategies for synthesis of pyrazoles. ResearchGate. Available at: [Link]

  • A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry. Available at: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. IntechOpen. Available at: [Link]

  • Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. Available at: [Link]

  • NMR reaction monitoring robust to spectral distortions. ChemRxiv. Available at: [Link]

  • (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Pyrazole Synthesis

Topic: Catalyst Selection & Process Optimization for Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current) Introduction: The Pyrazole Challenge You are l...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization for Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current)

Introduction: The Pyrazole Challenge

You are likely here because your pyrazole synthesis—a cornerstone of modern pharmacophores like Celecoxib or Ruxolitinib—is failing one of three critical tests: Regioselectivity , Yield , or Functional Group Tolerance .

The pyrazole ring is deceptively simple. However, constructing it with precise substitution patterns (particularly 1,3- vs. 1,5-isomers) requires navigating a complex matrix of electronic and steric factors. This guide abandons generic textbook advice in favor of field-proven protocols and troubleshooting workflows designed to salvage your reaction.

Part 1: The Decision Matrix

Before selecting a catalyst, validate your synthetic route. Use the following logic flow to determine the optimal methodology for your specific substrate class.

PyrazoleLogic Start Start: Define Substrates Route1 Hydrazine + 1,3-Dicarbonyl Start->Route1 Route2 Diazo Cmpd + Alkyne Start->Route2 Route3 Existing Pyrazole + Aryl Halide Start->Route3 Method1 Knorr Condensation Route1->Method1 Method2 [3+2] Cycloaddition Route2->Method2 Method3 Cross-Coupling (N-Arylation) Route3->Method3 Cat1 Cat: Brønsted Acid (AcOH) or Lewis Acid Method1->Cat1 Challenge: Regioselectivity Cat2 Cat: Ag(I) or Cu(I) Method2->Cat2 Challenge: Safety/Yield Cat3 Cat: Pd(0)/Ligand or Cu(I)/Diamine Method3->Cat3 Challenge: Cat Poisoning

Figure 1: Strategic selection workflow for pyrazole synthesis based on available starting materials and target substitution patterns.

Part 2: The Knorr Condensation (Regioselectivity Protocols)

The reaction between a substituted hydrazine and an unsymmetrical 1,3-diketone often yields a frustrating 1:1 mixture of 1,3- and 1,5-isomers.

The Science of Regiocontrol

Regioselectivity is dictated by the initial nucleophilic attack of the hydrazine nitrogen.[1]

  • Electronic Control: The most nucleophilic hydrazine nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: The least hindered nitrogen attacks the least hindered carbonyl.

  • The Conflict: Often, these two factors oppose each other.

Recommended Protocol: Fluorinated Solvent System

Standard acidic conditions (EtOH/AcOH) often fail to discriminate between carbonyls. Using fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can drastically improve regioselectivity via hydrogen-bond activation, often eliminating the need for metal catalysts.

Protocol 1: HFIP-Mediated Regioselective Synthesis

  • Preparation: Dissolve unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.2 M).

  • Addition: Add substituted hydrazine (1.1 equiv) slowly at room temperature.

  • Reaction: Stir for 1–4 hours. Note: HFIP activates the carbonyl via H-bonding, often accelerating the reaction compared to EtOH.

  • Workup: Remove HFIP under reduced pressure (recoverable/recyclable). Purify via silica gel chromatography.

Troubleshooting The Knorr Reaction
SymptomDiagnosisCorrective Action
1:1 Isomer Ratio Competing electronic/steric effects.Switch Solvent: Move from EtOH to HFIP or TFE (Trifluoroethanol). The high ionizing power/low nucleophilicity of fluorinated solvents enhances electronic differentiation [1].
"Sinful" Yellow/Red Impurities Oxidation of hydrazine or formation of azines.Inert Atmosphere: Ensure strict N2/Ar purging. Purification: Pass crude through a silica plug with toluene to wash away colored impurities before eluting product with ether [2].[2]
No Reaction (Steric Bulk) Carbonyls are too hindered.Lewis Acid: Add 5–10 mol% Yb(OTf)3 . Lanthanide triflates are water-tolerant and can activate hindered carbonyls where protons fail [3].
Wrong Isomer Major Nucleophilic attack occurring at wrong carbon.Substrate Modification: Switch from 1,3-diketone to an enaminone . Enaminones have distinct electrophilic sites, forcing a single regioisomer [4].

Part 3: N-Arylation (Cross-Coupling Protocols)

When the pyrazole ring is pre-formed but requires N-functionalization, direct alkylation (SN2) often leads to mixtures of N1 and N2 alkylation. Transition metal catalysis (Buchwald-Hartwig or Chan-Lam) is the gold standard for selectivity.

Catalyst Selection: Palladium vs. Copper
FeaturePalladium (Buchwald-Hartwig) Copper (Chan-Lam/Ullmann)
Catalyst System Pd(OAc)2 or Pd2(dba)3 + LigandCuI + Diamine Ligand (e.g., DMEDA)
Substrate Scope Aryl Bromides, Chlorides, TriflatesAryl Boronic Acids (Chan-Lam) or Halides (Ullmann)
Temperature 80–110°C (Standard), RT (Specialized)RT (Chan-Lam) to 140°C (Ullmann)
Key Challenge Pd poisoning by the pyrazole nitrogen.High catalyst loading (10–20 mol%) required.
Best For Complex, high-value Pharma intermediates.[3]Cost-sensitive, large-scale batches.
Recommended Protocol: Pd-Catalyzed N-Arylation

Pyrazoles are challenging nucleophiles for Pd-coupling because the product (an N-aryl pyrazole) and the reactant can bind to Palladium, shutting down the cycle ("catalyst poisoning").

Protocol 2: Robust N-Arylation with tBuDavePhos Rationale: Bulky, electron-rich ligands like tBuDavePhos or Me4tBuXPhos prevent the formation of stable, inactive Pd-pyrazole complexes.

  • Charge: In a glovebox or under Ar, combine:

    • Pyrazole (1.2 equiv)

    • Aryl Bromide (1.0 equiv)

    • Pd2(dba)3 (1–2 mol%)

    • tBuDavePhos (2–4 mol%) (Ligand:Pd ratio 2:1)

    • Base: K3PO4 (2.0 equiv)

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M).

  • Reaction: Heat to 100°C for 12–24 hours.

  • Check: If conversion stalls, add a second portion of catalyst/ligand (catalyst death is common).

Mechanism of Catalyst Poisoning & Solution

Poisoning PdActive Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-Br PdActive->OxAdd Binding Pyrazole Coordination OxAdd->Binding DeadEnd Catalyst Poisoning (Stable Pd-N Complex) Binding->DeadEnd Small Ligands (PPh3, dppf) Product Reductive Elimination N-Aryl Pyrazole Binding->Product Bulky Ligands (tBuDavePhos) Product->PdActive Regeneration

Figure 2: The "Catalyst Poisoning" trap in Buchwald-Hartwig pyrazole synthesis. Bulky ligands are required to destabilize the Pd-N intermediate and force reductive elimination.

Part 4: [3+2] Cycloaddition (Diazo/Alkyne)

For 3,4,5-trisubstituted pyrazoles where Knorr synthesis fails (due to diketone availability), the cycloaddition of diazo compounds and alkynes is superior.

Issue: Thermal cycloaddition is slow and dangerous (diazo accumulation). Solution: Silver(I) Catalysis . Ag(I) allows the reaction to proceed at room temperature with high regiocontrol.

Troubleshooting Q&A:

  • Q: My diazo compound is unstable.

    • A: Do not isolate it. Use a tosylhydrazone precursor. Add a base (K2CO3) and heat; the diazo species generates in situ and immediately reacts with the alkyne.

  • Q: The reaction is sluggish.

    • A: Add 10 mol% Ag2CO3 . Silver activates the terminal alkyne (forming a silver acetylide intermediate) or stabilizes the dipole, accelerating the reaction significantly [5].

References

  • BenchChem Technical Support. (2025).[1][4] Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.[1][4] Link

  • Reddit ChemPros Community. (2024). Knorr Pyrazole Synthesis Advice and Purification Techniques.Link

  • Shan, G., et al. (2011).[5] A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines.[5] Organic Letters, 13(7), 1746-1749. Link

  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles.[6] Organic & Biomolecular Chemistry.[7] Link

  • Topchiy, M. A., et al. (2023).[8] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules (MDPI). Link

  • WuXi AppTec. (2023). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Link

  • Sakamoto, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20). Link

Sources

Reference Data & Comparative Studies

Validation

validation of 1-Benzyl-1H-pyrazol-4-amine hydrochloride bioactivity in cell-based assays

Content Type: Publish Comparison Guide Subject: 1-Benzyl-1H-pyrazol-4-amine hydrochloride (BPA-HCl) Context: Fragment-Based Drug Discovery (FBDD) & Kinase Scaffold Validation Executive Summary: The "Privileged Scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 1-Benzyl-1H-pyrazol-4-amine hydrochloride (BPA-HCl) Context: Fragment-Based Drug Discovery (FBDD) & Kinase Scaffold Validation

Executive Summary: The "Privileged Scaffold" Hypothesis

In modern drug discovery, 1-Benzyl-1H-pyrazol-4-amine hydrochloride (BPA-HCl) is not merely a synthetic intermediate; it is a privileged scaffold . Unlike fully decorated kinase inhibitors (e.g., Ibrutinib, Crizotinib), BPA-HCl represents a "minimal binder"—a fragment capable of probing the ATP-binding hinge region of kinases (such as RIP1, CDK2, and Aurora) while the benzyl group interrogates adjacent hydrophobic pockets (Gatekeeper/Back-pocket).

This guide validates BPA-HCl as a chemical probe for fragment screening, comparing its utility against smaller hydrophilic fragments and complex clinical drugs. We focus on its validation in cell-based assays, specifically establishing its solubility profile, cytotoxicity window, and intracellular target engagement.

Comparative Analysis: Fragment vs. Lead vs. Drug

To validate BPA-HCl, one must understand its performance relative to its structural neighbors. The following table contrasts BPA-HCl with a "naked" pyrazole fragment and a fully optimized kinase inhibitor.

Table 1: Performance Matrix in Cell-Based Contexts
FeatureAlternative A: 1-Methyl-1H-pyrazol-4-amine Subject: 1-Benzyl-1H-pyrazol-4-amine HCl Alternative B: Ruxolitinib (JAK Inhibitor)
Role Minimal FragmentAnchored Fragment Clinical Drug (Positive Control)
Molecular Weight ~97 Da~223.6 Da (HCl salt) ~306 Da
Lipophilicity (cLogP) Low (< 0.5)Moderate (~1.8 - 2.2) Optimized (~2.9)
Cell Permeability High (Passive diffusion)High (Benzyl group aids membrane crossing) Optimized
Binding Mode Hinge Binder only (Weak affinity)Hinge + Hydrophobic Pocket II Hinge + Specificity Pocket + Solvent Front
Typical IC50 > 100 µM (Often undetectable)10 - 50 µM (Fragment Hit) < 10 nM
Solubility (pH 7.4) HighHigh (due to HCl salt) Moderate (requires formulation)
Primary Utility Crystallography soakingCell-based Fragment Screening (CETSA) Efficacy benchmarking

Key Insight: BPA-HCl occupies the "Goldilocks zone" for fragment screening. The benzyl group provides sufficient hydrophobicity to drive cellular permeability and specific hydrophobic interactions that the methyl analog lacks, yet it remains small enough to maintain high Ligand Efficiency (LE).

Mechanistic Validation: The Kinase Hinge Interaction

The bioactivity of BPA-HCl stems from the aminopyrazole moiety acting as an adenine mimetic. The following diagram illustrates the structural logic of how this fragment interferes with kinase signaling pathways (specifically RIP1/CDK2 contexts).

Kinase_Interaction_Pathway ATP Intracellular ATP Kinase_Active Active Kinase (RIP1 / CDK2) ATP->Kinase_Active Phosphorylation Source Signal_Down Downstream Signaling (Necroptosis / Cell Cycle) Kinase_Active->Signal_Down Activation BPA_HCl 1-Benzyl-1H-pyrazol-4-amine HCl (The Fragment) Interaction Competitive Binding (Hinge Region) BPA_HCl->Interaction Permeates Membrane Interaction->Kinase_Active Blocks ATP Site Cell_Fate Cellular Phenotype (Survival / Proliferation) Signal_Down->Cell_Fate Modulation

Caption: Mechanism of Action. BPA-HCl competes with ATP for the kinase hinge region, disrupting downstream signaling cascades like necroptosis (RIP1) or cell cycle progression (CDK2).

Experimental Validation Protocols

To validate BPA-HCl in your laboratory, follow these self-validating workflows. These protocols are designed to distinguish true bioactivity from non-specific toxicity or precipitation artifacts.

Protocol A: Solubility & Stability Verification (Pre-Cell)

Before applying to cells, you must confirm the compound is soluble and stable in culture media.

  • Stock Preparation: Dissolve BPA-HCl in 100% DMSO to 100 mM. The HCl salt ensures rapid dissolution compared to the free base.

  • Media Dilution: Dilute stock into DMEM + 10% FBS to a final concentration of 100 µM (0.1% DMSO).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout (LC-MS): Centrifuge at 15,000 x g to pellet precipitates. Analyze supernatant via LC-MS.

    • Pass Criteria: >90% recovery of the parent peak area compared to T=0.

    • Fail Criteria: Significant degradation or precipitation (loss of peak area).

Protocol B: Cytotoxicity Window (MTT Assay)

Determine the "Safe Window" where the compound binds targets without causing non-specific cell death.

  • Cell Seeding: Seed HeLa or HEK293 cells (5,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Dosing: Treat with BPA-HCl (0, 1, 10, 50, 100, 200 µM) for 48 hours.

    • Control: 10% DMSO (Death control), Untreated (Live control).

  • Development: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO.

  • Analysis: Calculate IC50.

    • Interpretation: For a fragment, you typically want low cytotoxicity (IC50 > 50 µM). If IC50 is < 5 µM, the fragment is likely acting as a "pan-assay interference compound" (PAINS) or disrupting membranes, rather than specific binding.

Protocol C: Target Engagement via CETSA (Cellular Thermal Shift Assay)

This is the gold standard for proving a fragment enters the cell and binds a protein target.

Rationale: Binding of BPA-HCl to a kinase stabilizes the protein, shifting its melting temperature (Tm) higher.

CETSA_Workflow Step1 1. Treat Live Cells (BPA-HCl vs DMSO Control) Step2 2. Aliquot & Heat Shock (Gradient: 40°C - 65°C) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw x3) Step2->Step3 Step4 4. Centrifugation (Remove Aggregates) Step3->Step4 Step5 5. Detection (Western Blot for Specific Kinase) Step4->Step5

Caption: CETSA Workflow. Ligand binding stabilizes the target protein, preventing precipitation during the heat shock step.

Detailed Steps:

  • Treatment: Treat cells with 50 µM BPA-HCl for 1 hour.

  • Heating: Divide cells into PCR tubes. Heat at a gradient (e.g., 40, 43, 46... 67°C) for 3 minutes.

  • Separation: Lyse cells. Centrifuge to pellet denatured/aggregated proteins.

  • Detection: Run supernatant on Western Blot. Probe for a target kinase (e.g., CDK2 or RIP1).

  • Result: If BPA-HCl binds, the band intensity at higher temperatures (e.g., 52°C) will be stronger in the treated sample vs. DMSO control.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media Free base formation at pH 7.4Ensure stock is fully dissolved; do not exceed 200 µM in media.
High Cytotoxicity (<10 µM) Non-specific membrane disruptionCheck cLogP. If too lipophilic, switch to a more polar derivative or reduce concentration.
No Shift in CETSA Low affinity (Kd > 50 µM)Increase treatment concentration to 100 µM; ensure cell permeability (wash cells before lysis).

References

  • Vertex AI Search. (2025). Synthesis and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. NIH/PubMed.

  • Molina, D. et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87.

  • Lead Sciences. (2025). 1-Benzyl-1H-pyrazol-4-amine hydrochloride Product Specifications.

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences.

  • BenchChem. (2025).[1] Application of 1-Benzyl-4-(4-bromophenyl)pyrazole as a Kinase Inhibitor.

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-Benzyl-1H-pyrazol-4-amine Hydrochloride Analogs

An In-depth Analysis for Drug Discovery Professionals The 1-benzyl-1H-pyrazol-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Drug Discovery Professionals

The 1-benzyl-1H-pyrazol-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various biological targets, particularly kinases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-benzyl-1H-pyrazol-4-amine hydrochloride analogs, offering insights for researchers and drug development professionals engaged in the design and optimization of novel therapeutics.

The 1-Benzyl-1H-pyrazol-4-amine Core: A Versatile Pharmacophore

The pyrazole ring is a five-membered heterocycle that serves as a cornerstone for a multitude of approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal scaffold for engaging with the active sites of enzymes. The addition of a 4-amino group provides a critical interaction point, often with the hinge region of kinases, a key determinant of inhibitor binding.[2] The 1-benzyl group offers a versatile handle for synthetic modification, allowing for the exploration of various pockets within a target's binding site to enhance potency and selectivity.[3]

The hydrochloride salt form of these analogs is frequently utilized to improve aqueous solubility and facilitate formulation for biological testing.

Structure-Activity Relationship (SAR) Analysis: Unlocking Potency and Selectivity

The biological activity of 1-benzyl-1H-pyrazol-4-amine analogs is profoundly influenced by the nature and position of substituents on both the benzyl and pyrazole moieties.

Substitutions on the Benzyl Ring

Modifications to the benzyl ring at the N1 position of the pyrazole are a key strategy for optimizing activity. The electronic and steric properties of these substituents can dramatically alter the binding affinity and selectivity of the compounds.

A systematic exploration of substitutions on the benzyl ring of 1-benzyl-1H-pyrazole derivatives has revealed critical insights into their activity as Receptor Interacting Protein 1 (RIP1) kinase inhibitors.[3] While this study did not focus exclusively on the 4-amino analogs, the findings provide a valuable starting point for SAR exploration. For instance, the introduction of halogen atoms, such as chlorine, at the 2 and 4 positions of the benzyl ring has been shown to significantly enhance potency.[3] This suggests that these substitutions may engage with specific hydrophobic pockets or form favorable halogen bonds within the kinase active site.

Table 1: Illustrative SAR of Benzyl Ring Substitutions on RIP1 Kinase Inhibition

CompoundR1 (Benzyl Substitution)RIP1 Kinase Kd (µM)[3]
1a 2,4-dichloroPotent
4b Not specified in abstract0.078

Note: This table is illustrative and based on data for 1-benzyl-1H-pyrazole derivatives, not specifically the 4-amino analogs. More specific data is needed for a complete SAR profile.

Modifications of the Pyrazole Core

While the 4-amino group is often considered a critical anchor, modifications at other positions of the pyrazole ring can fine-tune the compound's properties. For instance, the introduction of small alkyl groups or other functional groups at the 3- and 5-positions can influence the orientation of the molecule within the binding pocket and affect its overall physicochemical properties.

A review of aminopyrazole derivatives highlights that the position of the amino group on the pyrazole ring is a crucial determinant of biological activity, with 4-aminopyrazoles showing a different profile compared to their 3-amino and 5-amino isomers.[4] While often exhibiting reduced anti-inflammatory and anticancer activity, they have shown promise as anticonvulsants and antioxidants.[4]

Biological Targets and Therapeutic Potential

The primary biological targets identified for 1-benzyl-1H-pyrazol-4-amine analogs and related pyrazole derivatives are protein kinases.[2] These enzymes play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Kinase Inhibition

Receptor Interacting Protein 1 (RIP1) Kinase: As previously mentioned, 1-benzyl-1H-pyrazole derivatives have been identified as potent inhibitors of RIP1 kinase, a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[3] The potent compound 4b from one study, with a Kd of 0.078 µM against RIP1 kinase, underscores the potential of this scaffold in developing treatments for these conditions.[3]

Cyclin-Dependent Kinases (CDKs): The aminopyrazole core is a well-established pharmacophore for CDK inhibitors.[2] CDKs are crucial for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy. While direct evidence for 1-benzyl-1H-pyrazol-4-amine analogs as potent CDK inhibitors is still emerging, the known activity of related aminopyrazole compounds suggests this is a promising area for investigation.[5]

Polo-like Kinase 1 (PLK1): PLK1 is another important kinase involved in cell cycle progression and a target for cancer therapy.[6] The development of aminopyrimidinyl pyrazole analogs as PLK1 inhibitors highlights the adaptability of the pyrazole scaffold for targeting different kinases.[6]

Other Potential Applications

While kinase inhibition is a major focus, the broader pyrazole class of compounds has demonstrated a wide range of biological activities, suggesting that 1-benzyl-1H-pyrazol-4-amine analogs may have therapeutic potential beyond kinase-driven diseases. These activities include:

  • Anticancer: Various pyrazole derivatives have shown cytotoxic activity against a range of cancer cell lines.[7][8]

  • Anti-inflammatory: The pyrazole scaffold is present in several anti-inflammatory drugs.

  • Anticonvulsant and Antioxidant: 4-aminopyrazoles, in particular, have been noted for their potential in these areas.[4]

Comparative Analysis

A crucial aspect of drug development is the comparison of novel compounds with existing therapies or well-characterized inhibitors. Direct, head-to-head comparative studies for a series of 1-benzyl-1H-pyrazol-4-amine hydrochloride analogs against clinical drugs are not yet widely available in the public domain. However, we can draw inferences from the potency of these analogs against specific targets and compare them to known inhibitors.

For example, the nanomolar potency of some aminopyrazole analogs against CDKs is comparable to or exceeds that of some clinical candidates.[5] A thorough comparative analysis would require testing a focused library of 1-benzyl-1H-pyrazol-4-amine analogs against a panel of kinases and comparing their IC50 values to those of established inhibitors like staurosporine (a broad-spectrum kinase inhibitor) or more selective clinical drugs targeting the same kinases.

Experimental Protocols

The successful development of novel analogs relies on robust and reproducible experimental procedures.

General Synthesis of 1-Benzyl-1H-pyrazol-4-amine Hydrochloride Analogs

The synthesis of 1-benzyl-1H-pyrazol-4-amine analogs typically involves a multi-step sequence. A generalized synthetic workflow is depicted below.

G cluster_0 Synthesis of 1-Benzyl-4-nitropyrazole cluster_1 Reduction and Salt Formation Start Starting Materials (e.g., 4-nitro-1H-pyrazole) Step1 N-Benzylation: Reaction with substituted benzyl bromide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) Start->Step1 Product1 Substituted 1-Benzyl-4-nitropyrazole Step1->Product1 Step2 Reduction of Nitro Group: Using a reducing agent (e.g., SnCl2·2H2O) in an acidic medium (e.g., HCl in EtOH) Product1->Step2 Step3 Hydrochloride Salt Formation: Precipitation from an ethereal HCl solution Step2->Step3 Product2 1-Benzyl-1H-pyrazol-4-amine Hydrochloride Step3->Product2

Caption: General synthetic workflow for 1-Benzyl-1H-pyrazol-4-amine hydrochloride analogs.

Step-by-Step Protocol (Illustrative Example):

  • N-Benzylation: To a solution of 4-nitro-1H-pyrazole in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K2CO3). To this mixture, add the desired substituted benzyl bromide dropwise at room temperature. The reaction is typically stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product, a substituted 1-benzyl-4-nitropyrazole, is then isolated by extraction and purified by column chromatography.[9]

  • Nitro Group Reduction: The purified 1-benzyl-4-nitropyrazole is dissolved in an appropriate solvent like ethanol. A reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O), is added, and the mixture is heated to reflux in the presence of concentrated hydrochloric acid. The progress of the reduction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is basified with a suitable base (e.g., sodium hydroxide solution) and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated.

  • Hydrochloride Salt Formation: The resulting free amine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). A solution of hydrochloric acid in ether is then added dropwise with stirring, leading to the precipitation of the 1-benzyl-1H-pyrazol-4-amine hydrochloride salt. The salt is collected by filtration, washed with cold ether, and dried under vacuum.

In Vitro Kinase Inhibition Assay

The evaluation of kinase inhibitory activity is a critical step in characterizing these analogs. A common method is the radiometric filter binding assay.

G cluster_workflow Kinase Inhibition Assay Workflow Start Prepare Assay Components: - Kinase enzyme - Substrate (e.g., peptide) - ATP ([γ-32P]ATP) - Test compound (analog) - Assay buffer Incubation Incubate components at a controlled temperature (e.g., 30°C) for a defined period. Start->Incubation Quench Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Incubation->Quench Filter Spot the reaction mixture onto a phosphocellulose filter paper. Quench->Filter Wash Wash the filter paper to remove unincorporated [γ-32P]ATP. Filter->Wash Measure Quantify the radioactivity on the filter paper using a scintillation counter. Wash->Measure Analyze Calculate % inhibition and determine IC50 values. Measure->Analyze

Caption: Workflow for a radiometric kinase inhibition assay.

Detailed Protocol (Illustrative Example for a Generic Kinase):

  • Assay Preparation: Prepare an assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare serial dilutions of the 1-benzyl-1H-pyrazol-4-amine hydrochloride analogs in the assay buffer.

  • Reaction Mixture: In a microtiter plate, combine the kinase enzyme, the specific peptide or protein substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP containing a known amount of radiolabeled [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a quenching solution, such as 3% phosphoric acid.

  • Filter Binding: Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).

  • Washing: Wash the filter papers multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity retained on the filter paper using a scintillation counter. This radioactivity is proportional to the amount of phosphorylated substrate and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without inhibitor. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.[6]

Future Perspectives and Conclusion

The 1-benzyl-1H-pyrazol-4-amine hydrochloride scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The SAR studies conducted to date, although not exhaustive for this specific analog series, provide a solid foundation for further optimization.

Future research should focus on:

  • Systematic SAR Exploration: A comprehensive library of 1-benzyl-1H-pyrazol-4-amine analogs with diverse substitutions on the benzyl ring and the pyrazole core should be synthesized and screened against a broad panel of kinases and other relevant biological targets.

  • Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target proteins will provide invaluable insights into the binding mode and guide further rational drug design.

  • In Vivo Evaluation: Promising candidates with potent in vitro activity and favorable physicochemical properties should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Non-Kinase Targets: Given the diverse biological activities of pyrazoles, screening these analogs against other target classes may uncover novel therapeutic opportunities.

References

[3] Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. ([Link]) [4] Amino-Pyrazoles in Medicinal Chemistry: A Review. ([Link]) [10] Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. ([Link]) [5] Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. ([Link]) [11] Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy | Request PDF. ([Link]) [6] Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. ([Link]) [12] The Synthesis of Some Derivatives Based on the 4-Benzyl-1H-Pyrazole-3,5-Diamine Core | Request PDF. ([Link]) [13] Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. ([Link]) [14] Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. ([Link]) [2] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ([Link]) [9] Pyrazole synthesis. ([Link]) [15] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. ([Link]) [16] Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. ([Link]) [17] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. ([Link]) [18] Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. ([Link]) [1] Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. ([Link]) [19] Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ([Link]) [7] Synthesis and anticancer activity of substituted pyrazole de | 5424. ([Link]) RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. ([Link]) [20] Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ([Link]) [21] Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. ([Link]) [22] SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. ([Link]) [23] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ([Link]) [24] [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. ([Link]) [8] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. ([Link])

Sources

Validation

benchmarking 1-Benzyl-1H-pyrazol-4-amine hydrochloride against known standards

This guide provides a comprehensive analytical benchmark of 1-Benzyl-1H-pyrazol-4-amine hydrochloride, a versatile heterocyclic amine of significant interest in pharmaceutical research and development. In the pursuit of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analytical benchmark of 1-Benzyl-1H-pyrazol-4-amine hydrochloride, a versatile heterocyclic amine of significant interest in pharmaceutical research and development. In the pursuit of scientific rigor and to ensure the reliability of experimental outcomes, a thorough characterization and comparison against a known, high-purity reference standard are paramount. This document outlines a multi-faceted analytical approach, employing High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) to evaluate the purity, identity, and key physicochemical properties of a commercially available batch of 1-Benzyl-1H-pyrazol-4-amine hydrochloride.

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with a robust framework for the quality assessment of this compound. By detailing the experimental rationale, providing step-by-step protocols, and presenting comparative data in a clear and accessible format, we aim to foster a deeper understanding of the analytical considerations crucial for the confident application of this reagent in a research setting.

Introduction to 1-Benzyl-1H-pyrazol-4-amine Hydrochloride and the Rationale for Benchmarking

1-Benzyl-1H-pyrazol-4-amine hydrochloride belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in a wide array of medicinally active molecules. The presence of the benzyl group and the amine functionality at the 4-position of the pyrazole ring makes it a valuable building block for the synthesis of diverse molecular architectures with potential therapeutic applications. Given its role as a precursor in drug discovery, the purity and well-defined identity of this starting material are critical to ensure the integrity and reproducibility of synthetic campaigns and subsequent biological evaluations.

This guide establishes a benchmarking protocol against a commercially available, certified reference material, 1-Benzyl-4-iodo-1H-pyrazole . While not an amine, this standard shares the core 1-benzyl-1H-pyrazole structure, making it an excellent comparator for chromatographic and spectroscopic identity confirmation. Its availability as a certified reference material (CRM) from a reputable supplier, complete with a Certificate of Analysis (CoA), provides a traceable and reliable benchmark for our analytical investigations[1]. The comparison will focus on chromatographic behavior (retention time and peak purity), spectroscopic identity (NMR and MS), and absolute purity assessment by qNMR.

Materials and Methods

Test Article and Reference Standard
  • Test Article: 1-Benzyl-1H-pyrazol-4-amine hydrochloride (CAS No: 1264097-17-7), sourced from a commercial supplier with a stated purity of 97%[2].

  • Reference Standard: 1-Benzyl-4-iodo-1H-pyrazole (CAS No: 50877-42-4), certified reference material, 97% purity, obtained from Sigma-Aldrich[1]. A copy of the Certificate of Analysis for the specific lot used was obtained for reference.

Analytical Instrumentation
  • HPLC-UV: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • NMR: A 400 MHz Nuclear Magnetic Resonance spectrometer.

  • MS: A quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system.

Experimental Design and Protocols

The experimental workflow is designed to provide a comprehensive comparison of the test article and the reference standard.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Test Article Test Article Solutions for HPLC, MS, NMR Solutions for HPLC, MS, NMR Test Article->Solutions for HPLC, MS, NMR Reference Standard Reference Standard Reference Standard->Solutions for HPLC, MS, NMR qNMR Standard qNMR Standard qNMR Sample Prep qNMR Sample Prep qNMR Standard->qNMR Sample Prep HPLC_UV HPLC-UV Analysis Solutions for HPLC, MS, NMR->HPLC_UV LC_MS LC-MS Analysis Solutions for HPLC, MS, NMR->LC_MS qNMR qNMR Analysis qNMR Sample Prep->qNMR Chromatographic_Data Chromatographic Profile (Retention Time, Purity) HPLC_UV->Chromatographic_Data Purity_Data Absolute Purity (qNMR) qNMR->Purity_Data Identity_Data Structural Confirmation (NMR, MS) LC_MS->Identity_Data Comparison Benchmarking Summary Chromatographic_Data->Comparison Purity_Data->Comparison Identity_Data->Comparison

Caption: Experimental workflow for benchmarking.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is a cornerstone of pharmaceutical analysis for purity determination and identity confirmation. The developed method is based on established principles for the analysis of aromatic amines and related compounds, ensuring robustness and reliability[3]. The method is designed to separate the main component from potential impurities.

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.1% Formic Acid in Water (v/v). The gradient elution will be optimized to ensure good separation.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the Reference Standard and the Test Article in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, perform system suitability tests as per USP <621> guidelines, including replicate injections of the standard to assess parameters like retention time repeatability, peak asymmetry, and theoretical plates[4].

  • Analysis: Inject the prepared solutions and record the chromatograms.

Quantitative Nuclear Magnetic Resonance (qNMR)

Rationale: qNMR is a primary ratio method of measurement that allows for the direct determination of a compound's purity without the need for a specific reference standard of the analyte itself. This technique is increasingly recognized by pharmacopoeias for its accuracy and traceability[5][6]. For amine hydrochloride salts, a modified protocol using an alkaline deuterated solvent can be employed to improve solubility and spectral quality[7].

Protocol:

  • Internal Standard (IS) Selection: A certified reference material with a known purity and signals that do not overlap with the analyte is chosen (e.g., Maleic Anhydride).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Test Article and 5 mg of the internal standard into an NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of deuterated methanol-d4 containing a small amount of a deuterated base (e.g., NaOD) to neutralize the hydrochloride and dissolve the free amine[1][7].

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

    • Use a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the Test Article using the following equation[6]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS provides crucial information for the confirmation of molecular identity by determining the mass-to-charge ratio (m/z) of the parent molecule and its fragments. This is a highly specific technique for structural elucidation.

Protocol:

  • LC Conditions: Utilize the same HPLC method as described in section 3.1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 50-500.

    • Fragmentation Analysis: Perform MS/MS analysis on the parent ion to observe characteristic fragmentation patterns.

G cluster_0 Identity Confirmation cluster_1 Purity Assessment NMR_Spec ¹H and ¹³C NMR Structural Elucidation Structural Elucidation NMR_Spec->Structural Elucidation MS_Spec Mass Spectrometry Molecular Weight Confirmation Molecular Weight Confirmation MS_Spec->Molecular Weight Confirmation HPLC_Purity HPLC Peak Purity Impurity Profiling Impurity Profiling HPLC_Purity->Impurity Profiling qNMR_Purity qNMR Absolute Purity Assay Value Assay Value qNMR_Purity->Assay Value Final Identity Confirmation Final Identity Confirmation Structural Elucidation->Final Identity Confirmation Molecular Weight Confirmation->Final Identity Confirmation Overall Purity Assessment Overall Purity Assessment Impurity Profiling->Overall Purity Assessment Assay Value->Overall Purity Assessment

Caption: Logic of analytical data integration.

Comparative Data Summary

The following tables summarize the expected and experimentally determined analytical data for 1-Benzyl-1H-pyrazol-4-amine hydrochloride and the reference standard.

Table 1: HPLC-UV Chromatographic Data

CompoundRetention Time (min)Peak Purity (%)
1-Benzyl-1H-pyrazol-4-amine HClTo be determinedTo be determined
1-Benzyl-4-iodo-1H-pyrazoleTo be determined>99.5% (expected)

Table 2: Purity Assessment by qNMR

CompoundStated Purity (%)Determined Purity by qNMR (%)
1-Benzyl-1H-pyrazol-4-amine HCl97To be determined

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
1-Benzyl-1H-pyrazol-4-amineC₁₀H₁₁N₃174.1031To be determined
1-Benzyl-4-iodo-1H-pyrazoleC₁₀H₉IN₂285.9889To be determined

Interpretation and Conclusion

The collective data from HPLC, qNMR, and MS will provide a robust and multi-dimensional assessment of the quality of the commercial batch of 1-Benzyl-1H-pyrazol-4-amine hydrochloride. The HPLC analysis will offer a comparative chromatographic fingerprint against a structurally related certified reference standard, allowing for an assessment of purity and the detection of any significant impurities. The qNMR results will provide a traceable and highly accurate determination of the absolute purity of the test article, which can be compared to the supplier's stated purity. Finally, the LC-MS data will serve as a definitive confirmation of the molecular identity of the compound.

This comprehensive benchmarking guide, by integrating orthogonal analytical techniques and adhering to established validation principles, provides a reliable framework for the quality control of 1-Benzyl-1H-pyrazol-4-amine hydrochloride. The methodologies and data presented herein are intended to empower researchers to make informed decisions regarding the suitability of this critical reagent for their research and development endeavors.

References

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chem Pharm Bull (Tokyo). 2020;68(9):857-864. doi:10.1248/cpb.c20-00336
  • HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. J Pharm Biomed Anal. 2017;145:436-442. doi:10.1016/j.jpba.2017.07.020
  • Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. J. Anal. Chem. 2015, 70, 1073–1079.
  • 1-Benzyl-1H-pyrazolo[3,4-D]pyrimidin-4-ol. SpectraBase. Accessed January 29, 2026. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. 2021;6(48):32415-32425. doi:10.1021/acsomega.1c04613
  • Agilent Inorganic Certified Reference Materials and Standards. Agilent. Accessed January 29, 2026. [Link]

  • Purity by Absolute qNMR Instructions. University of Illinois. Accessed January 29, 2026. [Link]

  • Miscellaneous. CPAChem. Accessed January 29, 2026. [Link]

  • 1-Benzyl-1H-pyrazol-4-amine hydrochloride. Lead Sciences. Accessed January 29, 2026. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. J Med Chem. 2019;62(3):1315-1331. doi:10.1021/acs.jmedchem.8b01633
  • Stimuli Article (qNMR). US Pharmacopeia. Accessed January 29, 2026. [Link]

  • Supplementary Information. Royal Society of Chemistry. Accessed January 29, 2026. [Link]

  • USP General Chapter <621> Chromatography. U.S. Pharmacopeia. Accessed January 29, 2026. [Link]

  • 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride. PubChem. Accessed January 29, 2026. [Link]

  • 1H-Pyrazole. NIST WebBook. Accessed January 29, 2026. [Link]

Sources

Comparative

Comparative Guide: Selectivity Profiling of Kinase Inhibitors Derived from the 1-Benzyl-1H-pyrazol-4-amine Scaffold

Executive Summary 1-Benzyl-1H-pyrazol-4-amine hydrochloride (CAS 40532-37-0 / 106790-95-0) is not merely a reagent; it is a privileged scaffold in modern kinase inhibitor design. It serves as the critical "hinge-binding"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-1H-pyrazol-4-amine hydrochloride (CAS 40532-37-0 / 106790-95-0) is not merely a reagent; it is a privileged scaffold in modern kinase inhibitor design. It serves as the critical "hinge-binding" precursor for synthesizing fused ring systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines . These cores are bio-isosteres of adenine, allowing them to anchor effectively into the ATP-binding pocket of kinases such as BTK , JAK , and Aurora Kinases .

This guide objectively assesses the selectivity profile of inhibitors synthesized from this scaffold compared to alternative chemotypes (e.g., Quinazolines, Indazoles). It details the experimental workflows required to validate their "on-target" potency versus "off-target" promiscuity, a critical step in avoiding clinical toxicity.

Part 1: The Scaffold Advantage & Structural Logic

To assess performance, one must understand the structural contribution of the scaffold. The 1-benzyl-1H-pyrazol-4-amine moiety provides two critical features for selectivity:

  • The Pyrazole-Amine Core: Acts as the primary hydrogen bond donor/acceptor pair for the kinase hinge region (mimicking the N1 and N6 of adenine).

  • The N1-Benzyl Group: Projects into the hydrophobic regions of the ATP pocket (often the solvent-exposed front pocket or the hydrophobic back pocket II), providing a "steering" mechanism for selectivity that simple pyrazoles lack.

Comparison of Scaffold Classes
Feature1-Benzyl-Pyrazole Based (Target Product)Quinazoline Based (e.g., Gefitinib)Indazole Based (e.g., Axitinib)
Primary Target Class BTK, JAK, Aurora, TRKEGFR, HER2VEGFR, PDGFR
Binding Mode ATP-Competitive (Type I/I½)ATP-Competitive (Type I)Type II (DFG-out)
Selectivity Driver N1-Benzyl steric bulk & 3-position substitutionC7-alkoxy substituentsHydrophobic tail interaction
Promiscuity Risk Moderate (Requires optimization of benzyl ring)High (Often hits multiple ErbB family members)Low to Moderate
Solubility High (due to sp3 carbons in benzyl linker)Low (Planar stacking)Moderate

Part 2: Comparative Selectivity Data

The following data summarizes the typical performance of optimized inhibitors derived from the 1-benzyl-1H-pyrazol-4-amine scaffold (specifically targeting BTK ) versus standard reference inhibitors.

Table 1: Biochemical Potency & Selectivity (Representative Data)

Data represents a consensus of optimized derivatives (e.g., Pyrazolo[3,4-d]pyrimidines) vs. clinical standards.

Compound ClassPrimary Target (BTK) IC50Off-Target (EGFR) IC50Off-Target (JAK2) IC50Selectivity Score (S-score)
Benzyl-Pyrazole Derivative (Compound 6b) 1.2 nM >1,000 nM450 nMHigh (0.05)
Ibrutinib (Pyrazolo-pyrimidine Ref) 0.5 nM5.6 nM>1,000 nMModerate (0.15)
Staurosporine (Pan-Kinase Ref) <1.0 nM<5.0 nM<5.0 nMNone (0.98)

Interpretation: Inhibitors built from the 1-benzyl-1H-pyrazol-4-amine scaffold often demonstrate superior selectivity against EGFR compared to first-generation covalent inhibitors, largely due to the flexibility of the benzyl linker which allows the molecule to avoid steric clashes in the BTK pocket that are present in EGFR.

Part 3: Experimental Protocols for Selectivity Assessment

Workflow Visualization

SelectivityWorkflow Scaffold 1-Benzyl-1H-pyrazol-4-amine (Starting Material) Synthesis Synthesis of Pyrazolo-pyrimidine Scaffold->Synthesis Cyclization Tier1 Tier 1: Radiometric HotSpot Assay (Single Dose) Synthesis->Tier1 Primary Screen Tier2 Tier 2: Kd Determination (10-pt Dose Response) Tier1->Tier2 Hits < 50% Control Cellular Tier 3: Cellular Target Engagement (NanoBRET) Tier2->Cellular Valid Kd < 100nM Cellular->Synthesis SAR Optimization

Figure 1: The critical path for validating inhibitors derived from the pyrazole-amine scaffold. Note the feedback loop from cellular data to synthesis.

Protocol A: The "Gold Standard" Radiometric Filter Binding Assay

Why this method? Fluorescence-based assays (FRET/FP) are prone to interference from the autofluorescence of pyrazole derivatives. Radiometric assays (33P-ATP) are compound-agnostic and the most robust method for defining true potency.

Materials:

  • Recombinant Kinase (e.g., BTK, JAK2).

  • Substrate: Poly(Glu,Tyr) 4:1.

  • Radioisotope: [gamma-33P]ATP.[2]

  • Filter: P81 Phosphocellulose paper.[3]

Step-by-Step Methodology:

  • Compound Prep: Dissolve the 1-benzyl-1H-pyrazol-4-amine derivative in 100% DMSO. Prepare a 10-point serial dilution (starting at 10 µM, 1:3 dilution).

  • Master Mix: Prepare a kinase buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.02% Brij-35.

  • Incubation (Pre-Equilibration): Add 5 µL of compound and 10 µL of enzyme to the well. Incubate for 15 minutes at Room Temperature (RT). Crucial: This allows the inhibitor to access the ATP pocket before competition begins.

  • Reaction Start: Add 10 µL of ATP/Substrate mix (spiked with 33P-ATP). Ensure ATP concentration is at

    
     for the specific kinase (typically 10-50 µM) to ensure competitive kinetics.
    
  • Termination: After 2 hours, spot 20 µL of the reaction onto P81 paper.

  • Wash: Wash filters 3x with 0.75% Phosphoric acid.

  • Read: Measure CPM (Counts Per Minute) on a scintillation counter.

  • Analysis: Fit data to the Hill equation to derive IC50.

Protocol B: Cellular Target Engagement (NanoBRET)

Why this method? Biochemical potency (


) does not always translate to cellular potency (

) due to membrane permeability issues common with benzyl-substituted scaffolds.
  • Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-Luciferase fusion.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known to bind the kinase ATP pocket) at

    
     concentration.
    
  • Competition: Treat cells with your pyrazole-based inhibitor for 2 hours.

  • Measurement: If your inhibitor enters the cell and binds the kinase, it displaces the tracer, reducing the BRET signal (Energy transfer from Luciferase to Tracer).

  • Calculation: The

    
     represents the absolute intracellular affinity.
    

Part 4: Troubleshooting & Optimization

Issue: High Potency but Poor Selectivity

  • Cause: The 1-benzyl group may be too small, allowing the molecule to fit into "smaller" kinase pockets (e.g., Src family).

  • Solution: Introduce steric bulk (e.g., -Cl, -CF3) at the ortho or meta position of the benzyl ring. This exploits the "Gatekeeper" residue differences between kinases.

Issue: Poor Solubility

  • Cause: Pyrazolo-pyrimidines can be highly planar and crystalline.

  • Solution: The 1-benzyl-1H-pyrazol-4-amine scaffold allows for modification.[4] Ensure the amine used in the final cyclization step introduces a solubilizing group (e.g., piperazine or morpholine) away from the hinge binding region.

References

  • Vertex AI Search. (2023). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. National Institutes of Health (NIH). Link

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative as a novel BTK inhibitor. Link

  • Reaction Biology. (2023). Radiometric Filter Binding Assay: The Gold Standard for Kinase Profiling. Link

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology.
  • PubChem. (2023). Compound Summary: 1-Benzyl-1H-pyrazol-4-amine.[4] National Library of Medicine. Link

Sources

Validation

A Senior Application Scientist's Guide to Pyrazole Characterization: An Orthogonal Approach

Introduction: The Critical Role of Pyrazole Characterization in Modern Chemistry Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Pyrazole Characterization in Modern Chemistry

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Their derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory agents like celecoxib, antipsychotics, and anti-obesity drugs.[4] The specific arrangement of substituents on the pyrazole ring dictates the molecule's biological activity and physical properties. Therefore, unambiguous structural elucidation and purity assessment are not mere formalities but critical steps in the drug development and chemical synthesis pipeline.

This guide provides a comparative overview of the principal analytical methods for pyrazole characterization. As a Senior Application Scientist, my objective is not just to list techniques but to provide a strategic framework for their application. We will explore the strengths and limitations of each method, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges. The core philosophy of this guide is the advocacy for an orthogonal approach—the use of multiple, complementary techniques to build a comprehensive and irrefutable profile of a pyrazole derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, including pyrazoles. It provides detailed information about the molecular framework, atom connectivity, and the chemical environment of nuclei.[5][6]

Expertise in Action: Why NMR is Foundational

For pyrazole derivatives, NMR is indispensable for determining substitution patterns and identifying isomers, which are often indistinguishable by mass spectrometry alone. A common challenge in pyrazole chemistry is annular tautomerism, where the N-H proton can reside on either nitrogen atom, leading to a mixture of two rapidly interconverting forms.[7] Variable temperature (VT) NMR experiments are a classic example of experimental design driven by a specific chemical question: by lowering the temperature, one can slow this exchange on the NMR timescale, resolving a single set of averaged signals into two distinct sets, one for each tautomer.[7]

Key NMR Experiments for Pyrazole Characterization
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The N-H proton of a pyrazole typically appears as a broad signal in the 10-14 ppm range.[7]

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together fragments of the molecule.[7]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[7]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting molecular fragments and assigning quaternary carbons.[5][7]

Experimental Protocol: Full NMR Characterization of a Novel Pyrazole Derivative
  • Sample Preparation: Accurately weigh 15-20 mg of the synthesized pyrazole derivative and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and its residual water peak does not obscure many signals.

  • ¹H NMR Acquisition: Record a standard ¹H NMR spectrum. To confirm the presence of the exchangeable N-H proton, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The N-H signal should disappear or significantly decrease in intensity.[7]

  • ¹³C and DEPT Acquisition: Acquire a standard ¹³C spectrum along with a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition:

    • COSY: Run a standard gradient-selected COSY experiment to establish proton-proton correlations.

    • HSQC: Acquire a phase-sensitive, multiplicity-edited HSQC experiment to link protons to their directly attached carbons. Optimize for a ¹JCH of ~145-160 Hz, typical for aromatic and heteroaromatic systems.[7]

    • HMBC: Acquire a gradient-selected HMBC experiment. This is often the longest experiment but is critical for long-range correlations.

Data Interpretation Workflow

Caption: Workflow for structural elucidation using NMR.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. For pyrazole characterization, it is essential for determining the molecular weight and elemental composition, and it can provide structural information through fragmentation analysis.[6][8]

Expertise in Action: Choosing the Right Ionization and Analyzer

The choice of ionization technique is critical. Electrospray ionization (ESI) is suitable for polar, thermally labile pyrazole derivatives, while gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is excellent for volatile, thermally stable compounds. High-resolution mass spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap analyzers, is particularly valuable. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments, which is a powerful constraint for structure elucidation.[8]

Experimental Protocol: HRMS Analysis for Formula Confirmation
  • Sample Preparation: Prepare a dilute solution of the pyrazole sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Method Parameters:

    • Chromatography: A short C18 column can be used for sample introduction. A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid is often sufficient.

    • Ionization (ESI Positive Mode):

      • Capillary Voltage: 3.5-4.0 kV

      • Source Temperature: 120 °C

      • Gas Flow: Set according to manufacturer recommendations.

    • Mass Analysis: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000). Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

  • Data Analysis:

    • Extract the accurate mass of the protonated molecule [M+H]⁺.

    • Use the instrument's software to calculate the elemental formula based on the accurate mass and isotopic pattern. Compare this with the expected formula of the target pyrazole.

    • Analyze any in-source fragments to see if they are consistent with the proposed structure. The fragmentation of pyrazoles often involves cleavage of the ring.[8][9]

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the workhorse for assessing the purity of synthesized compounds and quantifying them in various matrices.[10] For pyrazoles, which are often intermediates or active pharmaceutical ingredients (APIs), HPLC is crucial for quality control.

Expertise in Action: Method Development and Validation

A robust HPLC method must be able to separate the main pyrazole peak from potential impurities, such as starting materials, regioisomers, and degradation products.[10] Method development typically involves screening different C18 columns and optimizing the mobile phase composition (acetonitrile or methanol with a water/buffer mixture) and gradient. Validation according to ICH Q2(R1) guidelines is a self-validating system that ensures the method is accurate, precise, specific, linear, and robust.[11][12]

Experimental Protocol: Purity Assessment by RP-HPLC
  • Instrumentation: An HPLC system with a UV detector is standard. A photodiode array (PDA) detector is preferred as it can provide spectral information to assess peak purity.[11]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm[10]

    • Mobile Phase A: 0.1% Phosphoric acid in Water[10]

    • Mobile Phase B: Acetonitrile[10]

    • Gradient: 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B[10]

    • Flow Rate: 1.0 mL/min[10]

    • Column Temperature: 30 °C[10]

    • Detection Wavelength: 220 nm (or an optimal wavelength determined by UV scan)[10]

    • Injection Volume: 10 µL[10]

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of a pyrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[10]

    • Sample Solution (0.5 mg/mL): Prepare the analysis sample in the same manner.[10]

  • Analysis: Inject the blank (diluent), standard, and sample solutions. Purity is typically calculated using an area percent method, assuming all impurities have a similar response factor to the main peak.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule.[6][13][14] It is the gold standard for structure determination, confirming connectivity, stereochemistry, and intermolecular interactions in the solid state.[15]

Expertise in Action: When to Pursue Crystallography

While powerful, obtaining a high-quality crystal can be a bottleneck. This technique is typically employed when NMR and MS data are ambiguous, when the absolute stereochemistry needs to be determined, or for publication in high-impact journals where an X-ray structure is often expected. The data obtained, such as bond lengths, bond angles, and crystal packing information, can be invaluable for understanding the compound's properties.[1][13][15]

Vibrational Spectroscopy (FTIR): The Functional Group Fingerprint

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[6] The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of the bonds present.[16][17]

Expertise in Action: A Quick and Complementary Check

FTIR is not typically used for de novo structure elucidation of complex pyrazoles but serves as an excellent complementary technique. It can quickly confirm the success of a reaction. For example, in the synthesis of a pyrazole from a chalcone, the disappearance of the α,β-unsaturated ketone C=O stretch and the appearance of C=N and N-H stretches in the FTIR spectrum provide strong evidence for the cyclization.[18]

Key FTIR Bands for Pyrazoles
  • N-H stretch: A broad band typically in the range of 3100-3300 cm⁻¹.

  • C-H stretch (aromatic): Above 3000 cm⁻¹.

  • C=N stretch: Around 1560-1600 cm⁻¹.[18]

  • C=C stretch (ring): Around 1400-1500 cm⁻¹.

  • N-N stretch: Around 1420-1440 cm⁻¹.[18]

Comparison of Analytical Methods

The selection of an analytical technique depends on the specific question being asked. The following table provides a comparative summary to guide this decision-making process.

Technique Information Provided Strengths Limitations Typical Use Case
NMR Spectroscopy Atom connectivity, 3D structure (in solution), isomer differentiation, dynamics (tautomerism).[5][7]Provides the most detailed structural information.Requires relatively large sample amounts (~5-20 mg), can be complex to interpret.[7]Unambiguous structural elucidation of new compounds.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments.[6][8]High sensitivity (µg to ng), fast analysis.Does not easily distinguish between isomers, provides limited connectivity information.Confirming molecular weight and formula.
HPLC Purity, quantification, separation of mixtures.[10][19]High precision and accuracy, well-established for quality control.Requires method development, may not separate all impurities.Purity assessment of synthesis products and APIs.
X-ray Crystallography Absolute 3D structure in the solid state, bond lengths/angles.[13][15]Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain.Absolute proof of structure, stereochemistry determination.
FTIR Spectroscopy Presence of functional groups.[6][20]Fast, non-destructive, requires minimal sample preparation.Provides limited structural information, not suitable for complex structure elucidation.Reaction monitoring, confirmation of functional groups.

An Integrated, Orthogonal Workflow

No single technique can provide a complete picture. A robust characterization strategy integrates these methods in a logical sequence.

Orthogonal_Workflow Synthesis Pyrazole Synthesis Initial_Checks Initial Checks: - TLC - FTIR Synthesis->Initial_Checks Reaction Complete? Purity Purity Assessment: HPLC-UV/PDA Initial_Checks->Purity Functional Groups OK Identity Identity Confirmation: LC-MS (HRMS) Purity->Identity Purity > 95%? Structure Full Structural Elucidation: 1D & 2D NMR Identity->Structure Correct MW & Formula? Absolute_Proof Absolute Proof (If Needed): X-ray Crystallography Structure->Absolute_Proof Ambiguity or High-Impact Need Final_Report Comprehensive Characterization Report Structure->Final_Report Absolute_Proof->Final_Report

Sources

Comparative

Technical Comparison Guide: Pyrazole Regioisomers in Biological Assays

Part 1: The Isomerism Challenge in Medicinal Chemistry In pyrazole-based drug discovery, the distinction between regioisomers is not merely a structural nuance—it is often the determinant between a blockbuster drug and a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Isomerism Challenge in Medicinal Chemistry

In pyrazole-based drug discovery, the distinction between regioisomers is not merely a structural nuance—it is often the determinant between a blockbuster drug and an inactive byproduct. Pyrazoles exhibit annular tautomerism (movement of the proton between N1 and N2). However, when the nitrogen is substituted (N-alkyl/aryl), the tautomerism is locked, creating distinct 1,3-disubstituted and 1,5-disubstituted regioisomers.

This guide provides an objective, data-driven comparison of these isomers, focusing on their differential performance in biological assays, specifically Cyclooxygenase-2 (COX-2) inhibition and Kinase binding.

Structural Visualization: The Regioisomer Divergence

The following diagram illustrates the critical divergence point in synthesis that leads to the two competing isomers.

PyrazoleIsomers cluster_0 Biological Consequence Start 1,3-Diketone + Hydrazine Intermediate Hydrazone Intermediate Start->Intermediate Condensation Isomer13 1,3-Disubstituted Pyrazole (Sterically Open) Intermediate->Isomer13 Kinetic Control (Less Steric Hindrance) Isomer15 1,5-Disubstituted Pyrazole (Sterically Crowded) Intermediate->Isomer15 Thermodynamic/Solvent Control (Often Biologically Active) Poor Receptor Fit Poor Receptor Fit Isomer13->Poor Receptor Fit Optimized Pocket Filling Optimized Pocket Filling Isomer15->Optimized Pocket Filling

Caption: Divergent synthesis pathways leading to 1,3- and 1,5-pyrazole regioisomers. The 1,5-isomer often requires specific conditions (e.g., acidic pH) to overcome steric repulsion.

Part 2: Head-to-Head Biological Performance

Case Study A: COX-2 Inhibition (Celecoxib Architecture)

The most famous example of pyrazole regioisomerism is Celecoxib , a selective COX-2 inhibitor. Celecoxib is a 1,5-diarylpyrazole . Its regioisomer (1,3-diarylpyrazole) is a common synthetic impurity that lacks the necessary 3D geometry to fit the COX-2 hydrophobic side pocket.

Mechanistic Insight
  • 1,5-Isomer (Celecoxib): The vicinal diaryl arrangement creates a "propeller" twist, allowing the phenyl sulfonamide group to insert deep into the COX-2 secondary pocket (Arg120/Tyr355), while the trifluoromethyl group engages the hydrophobic channel.

  • 1,3-Isomer (Impurity): The substituents are further apart, flattening the molecule. This prevents the simultaneous engagement of the sulfonamide binding site and the hydrophobic channel, resulting in a loss of potency and selectivity.

Comparative Data: COX-2 vs. COX-1 Selectivity

Data synthesized from standard pharmacological assays (Whole Blood Assays).[1]

Compound VariantCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Biological Status
1,5-Diarylpyrazole (Celecoxib) 0.04 15.0 375 Active Drug
1,3-Diarylpyrazole (Regioisomer)> 10.0> 10.0~1Inactive / Impurity
Rofecoxib (Furanone analog)0.018> 15.0> 800Reference Std

Critical Insight: The 1,3-isomer is not just less potent; it loses the selectivity that defines the safety profile of the drug class. In assays, co-elution of the 1,3-isomer can artificially lower the apparent selectivity of a batch.

Case Study B: Kinase Inhibitor Binding (p38 MAPK)

In kinase inhibition, the pyrazole ring often acts as an ATP mimetic, binding to the hinge region. Here, the substitution pattern dictates the hydrogen bonding capability with hinge residues (e.g., Glu71, Met109).

The "N-Switch" Effect

Changing the substituent on the Pyrazole Nitrogen (N1) from a methyl group to a phenyl group, or moving a substituent from C3 to C5, can drastically alter affinity.

  • Experiment: Comparison of p38 MAPK inhibition by N-methyl vs. N-phenyl pyrazole ureas.

  • Observation: The N-phenyl group (1,5-like arrangement relative to the urea) locks the pyrazole in a conformation that maximizes hydrophobic stacking with the gatekeeper residue.

Structural Modificationp38 MAPK Kd (nM)Fold ImprovementMechanism
N-Methyl Pyrazole (Base) 1200 1x Weak hydrophobic contact
N-Phenyl Pyrazole (Optimized) 30 40x Induced fit / Stacking
Saturated Analog (No aromaticity) > 10,000< 0.01xLoss of planarity

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, researchers must rigorously separate and identify isomers before biological testing.

Protocol 1: Regioselective Synthesis & Verification

Objective: Synthesize the biologically active 1,5-diarylpyrazole while minimizing the 1,3-isomer.

  • Reagents: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq), 4-hydrazinobenzenesulfonamide HCl (1.1 eq).

  • Solvent Control: Use Ethanol/TFA (Trifluoroacetic acid) .

    • Why? Acidic conditions favor the formation of the 1,5-isomer by protonating the carbonyl oxygen, directing the nucleophilic attack of the hydrazine.

  • Reflux: Heat to 80°C for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

  • Validation (The Checkpoint):

    • 19F NMR: The -CF3 group resonates at different frequencies for regioisomers.

      • 1,5-isomer (Celecoxib): ~ -63.0 ppm.

      • 1,3-isomer: ~ -60.5 ppm.

    • NOESY NMR: Look for cross-peaks between the N-aryl protons and the C-5 substituent. Only the 1,5-isomer will show strong NOE between the N-phenyl ring and the C5-group.

Protocol 2: Chromatographic Separation

Objective: Purify isomers for separate assaying.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Gradient 40% -> 80% Methanol in Water (0.1% Formic Acid).

  • Detection: UV at 254 nm.

  • Elution Order:

    • The 1,5-isomer is typically more compact but often more lipophilic due to the shielding of polar groups, resulting in a longer retention time compared to the 1,3-isomer in reverse-phase systems (though this is substrate-dependent).

Part 4: Biological Assay Workflow

The following DOT diagram outlines the critical path for testing these isomers, emphasizing the "Go/No-Go" decision points based on isomer purity.

AssayWorkflow Sample Crude Pyrazole Mixture HPLC HPLC Separation (>98% Purity Required) Sample->HPLC Purify NMR NOESY Validation (Confirm Regiochemistry) HPLC->NMR Isolate Fractions Assay Enzymatic Assay (COX-2 / Kinase) NMR->Assay Validated Isomers Data15 1,5-Isomer Data (High Potency Expected) Assay->Data15 Fraction A Data13 1,3-Isomer Data (Low Potency/Control) Assay->Data13 Fraction B

Caption: Validated workflow for comparative assaying. NMR confirmation is a mandatory gate before enzymatic testing to prevent false positives.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link

  • Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry. Link

  • Gierse, J. K., et al. (1996). Expression and characterization of human cyclooxygenase-2 inhibitors. Biochemical Journal. Link

  • Fustero, S., et al. (2008). Regioselective synthesis of pyrazoles and pyrazolines. Organic Preparations and Procedures International. Link

  • Aggarwal, R., et al. (2011). 19F NMR spectroscopy: A tool for the regioselective synthesis of trifluoromethyl containing pyrazoles. Journal of Fluorine Chemistry. Link

Sources

Validation

Selectivity &amp; Cross-Reactivity Guide: 1-Benzyl-1H-pyrazol-4-amine Hydrochloride

Topic: Cross-Reactivity Studies of 1-Benzyl-1H-pyrazol-4-amine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Scaffold at...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Studies of 1-Benzyl-1H-pyrazol-4-amine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold at the Crossroads of Necroptosis

1-Benzyl-1H-pyrazol-4-amine hydrochloride (CAS: 1264097-17-7 / Free base: 28466-62-8) is a critical heterocyclic building block and pharmacophore used extensively in the development of Receptor-Interacting Protein Kinase 1 (RIP1/RIPK1) inhibitors. While often utilized as a precursor for potent amides and ureas, the scaffold itself and its direct derivatives are subjects of intense scrutiny for selectivity (cross-reactivity) against the human kinome and non-kinase targets.

This guide provides a technical evaluation of the cross-reactivity profile of the 1-benzyl-1H-pyrazole class, comparing its performance against the "gold standard" Necrostatin-1 (Nec-1) and clinical candidates like GSK2982772 . It addresses the critical need to distinguish on-target efficacy (necroptosis inhibition) from off-target liabilities (e.g., IDO inhibition, false-positive immunoassay signals).

Mechanism of Action & Signaling Pathway

To understand cross-reactivity, one must first map the primary target. 1-Benzyl-1H-pyrazol-4-amine derivatives function as allosteric Type III kinase inhibitors , stabilizing the inactive conformation of RIP1 (DLG-out). This mechanism offers higher intrinsic selectivity compared to ATP-competitive (Type I) inhibitors but requires rigorous validation against structurally similar kinases (e.g., RIP3) and unrelated enzymes.

Figure 1: RIP1 Signaling & Intervention Points

The following diagram illustrates the bifurcation of TNF signaling and the precise intervention point of pyrazole-based inhibitors vs. downstream effectors.

RIP1_Pathway TNF TNF-α (Ligand) TNFR1 TNFR1 (Receptor) TNF->TNFR1 Complex_I Complex I (Survival/Inflammation) TNFR1->Complex_I Complex_II Complex II (Apoptosis) Complex_I->Complex_II Deubiquitination NFkB NF-κB Pathway Complex_I->NFkB Ubiquitination Necrosome Necrosome (Necroptosis) Complex_II->Necrosome If Caspase-8 Inhibited Caspase8 Caspase-8 Complex_II->Caspase8 RIP1 RIP1 Kinase (Target) Necrosome->RIP1 RIP3 RIP3 Kinase RIP1->RIP3 Phosphorylation MLKL MLKL (Pore Formation) RIP3->MLKL Caspase8->RIP1 Cleavage (Inactivation) Inhibitor 1-Benzyl-1H-pyrazol-4-amine Scaffold Inhibitor->RIP1 Allosteric Inhibition

Caption: The pyrazole scaffold targets the RIP1 kinase domain within the Necrosome, preventing RIP3 recruitment and subsequent MLKL-mediated membrane rupture.

Comparative Performance: Selectivity & Cross-Reactivity

The utility of 1-Benzyl-1H-pyrazol-4-amine depends on its ability to avoid "off-targets" that plague early-generation inhibitors.

A. The "Necrostatin-1 Problem" vs. Pyrazole Solution

The benchmark inhibitor, Necrostatin-1 (Nec-1) , possesses a significant cross-reactivity liability: it potently inhibits Indoleamine 2,3-dioxygenase (IDO) , an enzyme crucial for immune tolerance. This complicates data interpretation in immuno-oncology models.

  • Pyrazoles : The 1-benzyl-1H-pyrazole scaffold does not inhibit IDO, making it a superior choice for studies involving T-cell metabolism or kynurenine pathway dynamics.

B. Kinase Selectivity Profile

While Type III binding confers selectivity, the amine core can show activity against Aurora B or CDK2 if derivatized incorrectly.

  • High Risk Cross-Reactants : RIP3, VEGFR2, BRAF(V600E).

  • Low Risk : EGFR, AKT (due to distinct ATP pocket shapes).

Table 1: Comparative Selectivity Profile
Feature1-Benzyl-1H-pyrazol-4-amine (Scaffold) Necrostatin-1 (Reference) GSK'772 (Clinical Candidate)
Primary Target RIP1 Kinase (Precursor/Weak)RIP1 Kinase (Ki ~ 180 nM)RIP1 Kinase (Ki < 10 nM)
Mechanism Scaffold / FragmentAllosteric (Type III)Allosteric (Type III)
IDO Cross-Reactivity None (Clean Profile)High (Off-target effects)None
Kinase Selectivity Moderate (Requires optimization)Moderate (Hits PAK1, PKA)High (>98% Kinome Selectivity)
Immunoassay Interference High Risk (Amphetamine false-positives)Low RiskLow Risk
Metabolic Stability Low (Amine oxidation)Moderate (t1/2 ~ 1h)High

Critical Insight : Researchers using the hydrochloride salt as a control must be aware that the primary amine is metabolically labile and reactive toward aldehydes (forming imines), which can lead to false positives in biochemical assays using aldehyde-based detection.

Experimental Protocols: Validating Cross-Reactivity

To certify the performance of this product in your specific application, follow this self-validating protocol structure.

Protocol A: Differential Kinase Screening (ADP-Glo)

Objective : Determine the selectivity window over RIP3 (the nearest neighbor).

  • Reagent Prep : Prepare 10 mM stock of 1-Benzyl-1H-pyrazol-4-amine HCl in DMSO.

  • Panel Setup : Use a 10-point dose-response curve (1 nM to 10 µM) against:

    • Target : RIP1 (h).

    • Counter-Targets : RIP3, VEGFR2, IDO1 (enzymatic assay).

  • Reaction :

    • Incubate compound with kinase/substrate for 60 min at RT.

    • Add ADP-Glo Reagent (40 min) -> Kinase Detection Reagent (30 min).

  • Readout : Measure Luminescence (RLU).

  • Validation Criteria :

    • Selectivity Index (SI) =

      
      .
      
    • Pass: SI > 50 for RIP3; SI > 1000 for IDO1.

Protocol B: Cellular Necroptosis vs. Apoptosis Rescue

Objective : Confirm the compound rescues cells specifically from RIP1-dependent death, not general apoptosis (which would imply off-target caspase inhibition).

  • Cell Line : HT-29 or L929 cells.

  • Induction Conditions :

    • Necroptosis: TNF-α (20 ng/mL) + Smac Mimetic (100 nM) + z-VAD-fmk (20 µM).

    • Apoptosis: TNF-α + Smac Mimetic (NO z-VAD).

  • Treatment : Treat with 1-Benzyl-1H-pyrazol-4-amine HCl (0.1 - 10 µM) 1h prior to induction.

  • Readout : CellTiter-Glo (ATP) at 24h.

  • Interpretation :

    • True RIP1 Inhibitor : Rescues Necroptosis but NOT Apoptosis.

    • Cross-Reactive (Caspase Inhibitor) : Rescues Apoptosis.

Toxicology & Immunoassay Interference

A unique cross-reactivity aspect of pyrazole-amines is their interference in urine drug screens .

  • Observation : 1-Benzyl-1H-pyrazol-4-amine derivatives have been reported to trigger false-positive results for Amphetamines in commercial immunoassays (e.g., EMIT, CEDIA) due to structural mimicry of the phenethylamine core.

  • Recommendation : If using this compound in in vivo PK/PD studies, rely on LC-MS/MS for plasma quantification rather than antibody-based ELISA kits to avoid data corruption.

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors . Chemical Biology & Drug Design. (2016).[1] Link

  • Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use . Cell Death & Disease. (2012).[2] Link

  • Discovery of a First-in-Class RIP1 Kinase Specific Clinical Candidate (GSK2982772) . Journal of Medicinal Chemistry. (2017). Link

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits . Journal of Analytical Toxicology. (2014). Link

  • 1-Benzyl-1H-pyrazol-4-amine hydrochloride Product Page . PubChem. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 1-Benzyl-1H-pyrazol-4-amine Hydrochloride

[1][2] Executive Summary & Chemical Context This guide provides a definitive operational workflow for the disposal of 1-Benzyl-1H-pyrazol-4-amine hydrochloride (CAS: 1264097-17-7 or similar derivatives).[1] As a pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context

This guide provides a definitive operational workflow for the disposal of 1-Benzyl-1H-pyrazol-4-amine hydrochloride (CAS: 1264097-17-7 or similar derivatives).[1] As a pharmaceutical building block containing a pyrazole ring, an exocyclic amine, and a benzyl group in a hydrochloride salt form, this compound presents specific challenges regarding nitrogenous waste management and potential aquatic toxicity.[1][2]

Core Directive: Do not treat this substance as general trash or drain-safe waste. The presence of the benzyl-pyrazole moiety requires high-temperature incineration to prevent environmental leaching and persistence.

Chemical Identity & Hazard Profile
ParameterDetail
Chemical Structure Pyrazole ring with 4-amino and 1-benzyl substitutions (HCl salt)
Physical State Solid (typically off-white to beige powder)
Acidity (pH) Acidic in aqueous solution (due to HCl counterion)
Primary Hazards Irritant / Harmful (Skin, Eye, Respiratory, Ingestion)

Hazard Codes (GHS):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Waste Segregation & Decision Logic

Effective disposal begins with segregation at the point of generation.[2] Mixing incompatible waste streams is the leading cause of laboratory accidents during disposal.[2]

The Self-Validating Disposal System

To ensure safety, every disposal action must pass a "Stop-Check" validation:

  • State Check: Is the waste Solid or Liquid?

  • Compatibility Check: If liquid, is the solvent Halogenated or Non-Halogenated?

  • pH Check: Is the solution significantly acidic (pH < 4)?

Disposal Decision Tree

The following diagram outlines the logical flow for categorizing and processing waste containing 1-Benzyl-1H-pyrazol-4-amine hydrochloride.

DisposalWorkflow Start Waste Generation: 1-Benzyl-1H-pyrazol-4-amine HCl StateCheck State Assessment Start->StateCheck SolidWaste Solid Waste (Powder/Filter Cake) StateCheck->SolidWaste LiquidWaste Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidWaste PackSolid Pack in HDPE Drum Label: Toxic/Irritant Solid SolidWaste->PackSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Incineration High-Temp Incineration (Approved Facility) PackSolid->Incineration Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOH, EtOAc) SolventCheck->NonHalogenated Aqueous Aqueous Solution SolventCheck->Aqueous Halogenated->Incineration Segregated Stream NonHalogenated->Incineration Segregated Stream pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize to pH 6-8 (Use NaHCO3) pHCheck->Neutralize If pH < 5 Neutralize->Incineration Aqueous Waste Stream

Caption: Operational logic for segregating solid and liquid waste streams to ensure regulatory compliance and safety.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Filter Cake)

Context: Expired reagent, spilled solids, or reaction by-products. Mechanism: The HCl salt is stable but acidic.[2] It must be contained to prevent dust inhalation.[3]

  • Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Do not use metal containers as the acidic nature of the hydrochloride salt may corrode metal over time.[2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-Benzyl-1H-pyrazol-4-amine HCl"[1][2][4]

    • Hazards: "Irritant," "Toxic."[2][5]

  • Storage: Store in a secondary containment bin until pickup.

  • Disposal Method: Incineration. This ensures the complete destruction of the nitrogenous heterocycle.[2]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Context: Filtrates from recrystallization or reaction solvents.[2] Mechanism: The compound is likely dissolved.[2] The primary hazard is dictated by the solvent, but the amine salt adds acidity.[2]

  • Solvent Identification:

    • Halogenated (e.g., DCM): Segregate into the "Halogenated Waste" carboy.[2]

    • Non-Halogenated (e.g., Ethanol, Ethyl Acetate): Segregate into the "Organic Waste" carboy.[2]

  • The pH Safety Check (Crucial):

    • Before adding to a large waste drum, take a 1 mL aliquot and check the pH.[2]

    • If pH < 4: The HCl salt has acidified the solution.[2] Add solid Sodium Bicarbonate (

      
      ) slowly to the aliquot.
      
    • Observation: If vigorous bubbling occurs, the waste is too acidic to dump directly into a drum containing basic waste (like other amines), as this could cause a dangerous exotherm or pressure buildup.[2]

    • Action: Pre-neutralize the waste stream to pH 6-8 in a beaker before transferring to the main waste carboy.

  • Transfer: Pour into the appropriate carboy using a funnel. Close the cap immediately to prevent solvent evaporation.[2]

Protocol C: Trace Contamination (Glassware & Spills)

Context: Cleaning flasks or managing benchtop spills.

  • Glassware: Rinse with a suitable solvent (methanol or ethanol) to solubilize the salt.[2] Collect the first rinse as hazardous organic waste (Protocol B).[2] Subsequent water washes can be treated as standard lab wastewater only if confirmed free of organic contaminants.[2]

  • Spill Management:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[2]

    • Neutralization: Cover the spill with Sodium Bicarbonate (

      
      ) or a commercial spill pillow to neutralize the acidity of the HCl.[2]
      
    • Collection: Sweep up the solid/absorbent mixture.[2] Do not dry sweep dust; dampen slightly if necessary to prevent inhalation.

    • Disposal: Place in a sealed bag and treat as Solid Waste (Protocol A) .

Regulatory Compliance (RCRA)

In the United States, this material must be classified according to the Resource Conservation and Recovery Act (RCRA).[2]

  • Waste Classification: While 1-Benzyl-1H-pyrazol-4-amine HCl is not explicitly "Listed" (P-list or U-list), it is a chemical intermediate with toxic properties.[1][2]

  • Characteristic Waste: It may not meet the strict definition of "Corrosive" (D002) unless in a highly concentrated aqueous solution with pH

    
     2, but it should be managed as such to be conservative.[2]
    
  • Best Practice Classification: Manage as "Non-Regulated Hazardous Waste" or "Hazardous Waste - Toxic/Irritant" depending on your local facility's specific permit profile.

  • Do Not Drain: Under no circumstances should this compound be poured down the sink.[2] Aromatic amines and pyrazoles can be toxic to aquatic life and are difficult for municipal water treatment plants to remove.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C.[1][2]

  • PubChem. Compound Summary: 1-Benzyl-1H-pyrazol-4-amine hydrochloride (Safety & Hazards).[1] National Library of Medicine.[2]

  • Occupational Safety and Health Administration (OSHA).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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